molecular formula C41H60O11 B15579646 Avermectin B1a monosaccharide

Avermectin B1a monosaccharide

Katalognummer: B15579646
Molekulargewicht: 728.9 g/mol
InChI-Schlüssel: ZBVWYDMYMRLKIV-DRJSTCSOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Avermectin B1a monosaccharide is a useful research compound. Its molecular formula is C41H60O11 and its molecular weight is 728.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C41H60O11

Molekulargewicht

728.9 g/mol

IUPAC-Name

(1'S,2S,3R,4'R,6R,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'S,24'R)-2-[(2R)-butan-2-yl]-21',24'-dihydroxy-12'-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m1/s1

InChI-Schlüssel

ZBVWYDMYMRLKIV-DRJSTCSOSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Origin of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin (B7782182) B1a, a potent macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis, is a cornerstone of modern anthelmintic therapy in veterinary and human medicine, as well as in agriculture. Its biological activity is significantly influenced by the oleandrose (B1235672) disaccharide chain attached to its aglycone core. The Avermectin B1a monosaccharide, an intermediate in the biosynthetic pathway and a primary degradation product, represents a key molecule for understanding structure-activity relationships and developing novel derivatives. This technical guide provides an in-depth exploration of the discovery of avermectins, the microbial origin, the intricate biosynthetic pathway leading to Avermectin B1a, and the specific formation of its monosaccharide derivative. Detailed experimental protocols for production, isolation, and characterization are provided, alongside quantitative data on production titers.

Discovery and Origin

The discovery of avermectins is a landmark in natural product chemistry and pharmacology. In 1978, a team of scientists at the Kitasato Institute, led by Satoshi Ōmura, isolated a novel strain of actinomycete from a soil sample collected in Kawana, near Ito City, Japan.[1][2] This microorganism was identified as a new species and named Streptomyces avermitilis.[1]

In a collaborative research program, the isolated strain was sent to Merck Sharp and Dohme Research Laboratories, where researchers, including William C. Campbell, tested fermented broths for anthelmintic properties.[1][2] These tests revealed unprecedented potency against nematode parasites.[1] Subsequent isolation and characterization efforts identified a family of eight closely related 16-membered macrocyclic lactones, which were named avermectins.[1][3] For this discovery and its impact on global health, particularly in combating parasitic diseases like river blindness and lymphatic filariasis, Ōmura and Campbell were awarded half of the 2015 Nobel Prize in Physiology or Medicine.[2][4]

The avermectin complex consists of four major components (A1, A2, B1, B2) and four minor components, each differing slightly in structure.[1][5] Avermectin B1a is typically the most abundant and one of the most biologically active components.[5] The this compound is a derivative in which the terminal L-oleandrose sugar has been removed from the C13 position of the aglycone. This molecule can be an intermediate in the final glycosylation step of biosynthesis or, more commonly, is formed via selective hydrolysis (e.g., under acidic conditions) of the parent Avermectin B1a disaccharide.[6][7][8]

Biosynthesis of Avermectin B1a and its Monosaccharide

The production of Avermectin B1a by S. avermitilis is a complex process orchestrated by a large gene cluster spanning approximately 82 kb.[9][10] The biosynthesis can be divided into four main stages: aglycone assembly, aglycone modification, sugar synthesis, and glycosylation.[1][11]

  • Aglycone Synthesis : The macrocyclic core is assembled by a type I polyketide synthase (PKS) complex, encoded by the aveA genes (AVES 1, 2, 3, and 4).[4][11] The synthesis starts with either 2-methylbutyryl-CoA or isobutyryl-CoA as a starter unit (leading to the 'a' and 'b' series, respectively) and is extended by the sequential addition of seven malonyl-CoA and five methylmalonyl-CoA units.[4][12]

  • Aglycone Modification : Following its release from the PKS complex, the initial aglycone undergoes several crucial modifications. The enzyme AveE, a cytochrome P450 monooxygenase, forms the furan (B31954) ring, while AveF, a ketoreductase, reduces the C5 keto group.[1] AveD acts as a C5 O-methyltransferase.[1]

  • Sugar Moiety Synthesis : The sugar attached to the avermectin core is L-oleandrose. Its synthesis begins with glucose-1-phosphate and proceeds through a series of enzymatic steps to produce the activated sugar donor, TDP-L-oleandrose. This pathway is encoded by genes including aveBII-VIII.[4]

  • Glycosylation : The final step involves the sequential attachment of two L-oleandrose units to the C13 hydroxyl group of the modified aglycone. This process is catalyzed by glycosyltransferases. The attachment of the first oleandrose unit yields the this compound. A second glycosylation step then produces the final Avermectin B1a disaccharide.

Avermectin_Biosynthesis Overall Biosynthetic Pathway of Avermectin B1a cluster_precursors Acyl-CoA Precursors cluster_pks Aglycone Synthesis cluster_sugar Sugar Synthesis cluster_modification Post-PKS Modification & Glycosylation starter 2-Methylbutyryl-CoA (Starter Unit) pks Polyketide Synthase (AVES 1-4) starter->pks aveA genes extenders Malonyl-CoA & Methylmalonyl-CoA (Extender Units) extenders->pks aveA genes aglycone Avermectin Aglycone pks->aglycone mod_aglycone Modified Aglycone (Furan ring, C5-OH) aglycone->mod_aglycone aveE, aveF, aveD genes g1p Glucose-1-Phosphate tdp_ole TDP-L-oleandrose g1p->tdp_ole aveB genes mono Avermectin B1a Monosaccharide tdp_ole->mono Glycosyltransferase di Avermectin B1a (Disaccharide) tdp_ole->di Glycosyltransferase mod_aglycone->mono Glycosyltransferase mono->di Glycosyltransferase

Caption: Overall Biosynthetic Pathway of Avermectin B1a.

The formation of the monosaccharide can also occur via degradation of the final disaccharide product.

Monosaccharide_Formation Relationship of Avermectin B1a Species aglycone Avermectin Aglycone mono Avermectin B1a Monosaccharide aglycone->mono + 1 Oleandrose (Biosynthesis) di Avermectin B1a (Disaccharide) mono->di + 1 Oleandrose (Biosynthesis) di->mono - 1 Oleandrose (Hydrolysis/Degradation)

Caption: Relationship of Avermectin B1a Species.

Quantitative Data

Significant research has focused on improving the production yield of Avermectin B1a through classical strain mutation, genetic engineering, and fermentation process optimization.

Table 1: Production Titers of Avermectin B1a in S. avermitilis

Strain / Condition Avermectin B1a Titer Reference
Wild-Type (Initial) 0.009 g/L [4]
Optimized Low-Cost Medium 0.46 g/L [4]
Controlled Oxygen Uptake Rate (OUR) 5.568 ± 0.111 g/L [4]
High-Yield Industrial Strain (A229) ~6.4 g/L [13]
Engineered Precursor Supply 8.836 g/L [12]
Combined Engineering Strategy (A229) 9.613 g/L [13]
Solid-State Fermentation (SSF) 3.83 mg/gds* [14]

*mg per gram of dry substrate

Table 2: Physicochemical Properties of this compound

Property Value Reference
CAS Number 71831-09-9 [7][8]
Molecular Formula C₄₁H₆₀O₁₁ [7][8]
Molecular Weight 728.9 g/mol [7][8]
Solubility Soluble in Ethanol, Methanol (B129727), DMSO, DMF [7]

| Storage Temperature | -20°C |[7] |

Experimental Protocols

The following sections outline generalized protocols for the production and analysis of Avermectin B1a and its monosaccharide derivative.

Experimental_Workflow General Experimental Workflow step1 1. S. avermitilis Fermentation step2 2. Mycelial Harvest & Solvent Extraction step1->step2 step3 3. Purification (Preparative HPLC) step2->step3 step4 4. Structural Analysis (LC-MS, NMR) step3->step4 step5 5. Bioactivity Assays step4->step5

Caption: General Experimental Workflow.
Protocol for Fermentation of S. avermitilis

This protocol is a composite based on typical methods for avermectin production.

  • Inoculum Preparation (Seed Culture):

    • Prepare seed medium (e.g., containing soluble starch, yeast extract, peptone, and trace elements).[15]

    • Inoculate the medium with a spore suspension or mycelial stock of S. avermitilis.

    • Incubate at 28-30°C for 48-72 hours in a shaker incubator (220-250 rpm).

  • Production Fermentation:

    • Prepare fermentation medium (e.g., FM-I, containing corn starch, yeast extract, peptone, CaCO₃, and other salts).[15][16]

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate in a fermenter at 28-32°C for 10-14 days.

    • Maintain pH around 7.0 and ensure adequate aeration (e.g., dissolved oxygen >20% saturation) and agitation.[4]

Protocol for Isolation and Purification of this compound

This protocol is adapted from methods used for isolating avermectin degradation products.[17]

  • Extraction:

    • Harvest the fermentation broth and separate the mycelia from the supernatant via centrifugation.

    • Extract the mycelial cake and supernatant separately using an organic solvent such as acetone, ethyl acetate, or methanol.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude oily residue.

  • Initial Cleanup (Optional):

    • Perform liquid-liquid partitioning (e.g., between hexane (B92381) and acetonitrile) to remove highly nonpolar lipids.

    • Alternatively, use solid-phase extraction (SPE) with a C18 cartridge.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto a preparative reverse-phase C18 column (e.g., 250 x 50 mm, 10 µm particle size).[17]

    • Elute with a gradient of mobile phases, such as water (A) and acetonitrile (B52724) or methanol (B). A typical gradient might run from 60% B to 100% B over 40-50 minutes.[17]

    • Collect fractions based on the UV chromatogram (monitoring at ~245 nm). The monosaccharide will elute earlier than the more nonpolar disaccharide (Avermectin B1a).

    • Pool the fractions containing the target compound and evaporate the solvent.

    • If necessary, perform a second round of purification on a different column (e.g., C30 or with a different solvent system) to achieve high purity.[17]

Protocol for Structural Elucidation
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Analyze the purified fraction using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with an HPLC system.

    • Confirm the molecular weight (Expected [M+H]⁺ ≈ 729.42) and obtain the elemental formula.[8]

    • Use tandem MS (MS/MS) to analyze the fragmentation pattern, which will show the loss of the single oleandrose sugar moiety and other characteristic fragments of the avermectin core.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the highly purified sample in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Acquire 1D NMR spectra (¹H and ¹³C) to identify characteristic chemical shifts for the aglycone and the single sugar unit.

    • Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm the connectivity of all atoms and definitively establish the structure, including the attachment point of the sugar at C13.[17]

Conclusion

The discovery of avermectins from Streptomyces avermitilis has revolutionized the treatment of parasitic diseases. The this compound is a pivotal compound in this family, serving as both a biosynthetic precursor and a key metabolite. Understanding its origin, biosynthesis, and chemical properties is crucial for the rational design of new, more effective anthelmintic agents. The methodologies outlined in this guide for production, isolation, and characterization provide a framework for researchers to further explore the vast potential of the avermectin scaffold in drug discovery and development.

References

Unraveling the Structure: A Technical Guide to the Chemical Elucidation of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a potent macrocyclic lactone produced by Streptomyces avermitilis, is a cornerstone of antiparasitic therapies in both veterinary and human medicine. Its complex structure, featuring a polyketide-derived aglycone and a disaccharide moiety, has been a subject of extensive study. A key derivative in the chemical landscape of avermectins is the Avermectin B1a monosaccharide. This compound, often formed as a degradation product, plays a crucial role in understanding the stability and metabolism of the parent molecule. This technical guide provides an in-depth exploration of the chemical structure elucidation of this compound, detailing the experimental protocols and analytical data that have been pivotal in its characterization.

Core Analytical Approaches

The structural elucidation of this compound relies on a synergistic application of advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. These methods provide unambiguous evidence for the connectivity and stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS is instrumental in determining the elemental composition and identifying the fragmentation patterns of the molecule. The loss of one of the two sugar residues from Avermectin B1a to form the monosaccharide derivative is readily observed through mass spectrometric analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1H NMR, 13C NMR, and two-dimensional techniques such as Correlation Spectrometry (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides the definitive blueprint of the molecular structure. By analyzing chemical shifts, coupling constants, and through-bond correlations, the precise arrangement of atoms and the connectivity of the remaining sugar unit to the aglycone can be established.

Experimental Protocols

Sample Preparation: Isolation of this compound

This compound is often generated as a degradation product under acidic conditions. A typical protocol for its preparation for analytical studies is as follows:

  • Acid Hydrolysis: A solution of Avermectin B1a is treated with a mild acid (e.g., 0.05 M HCl) and stirred at room temperature. The reaction progress is monitored by a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC).

  • Neutralization: Once the desired level of conversion to the monosaccharide is achieved, the reaction is quenched by neutralization with a base (e.g., NaOH).

  • Purification: The monosaccharide is then purified from the reaction mixture using preparative HPLC.

  • Solvent Removal: The solvent from the collected fractions containing the purified monosaccharide is removed under reduced pressure to yield the isolated compound.

High-Resolution Mass Spectrometry (HRMS) Analysis

A detailed protocol for the HRMS analysis of this compound is outlined below:

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, coupled with a liquid chromatography system (LC-HRMS) is employed.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) for better ionization) and an organic solvent like acetonitrile (B52724) or methanol.

    • Flow Rate: A flow rate suitable for the column dimensions is maintained.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

    • Scan Range: A mass range that encompasses the expected molecular ion and its fragments is scanned.

    • Collision Energy: For tandem mass spectrometry (MS/MS), appropriate collision energies are applied to induce fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

The following protocol is representative for the NMR analysis of this compound:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is utilized.

  • Sample Preparation: The purified monosaccharide is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (B32938) (CDCl3).

  • NMR Experiments:

    • 1D NMR: Standard 1H and 13C{1H} spectra are acquired to observe the chemical shifts of all proton and carbon atoms.

    • 2D NMR:

      • COSY: To establish proton-proton spin-spin coupling networks, identifying adjacent protons.

      • HSQC: To correlate directly bonded proton and carbon atoms.

      • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments.

Data Presentation

The structural elucidation is heavily reliant on the precise data obtained from the aforementioned analytical techniques. The following tables summarize the key quantitative data for this compound.

Table 1: High-Resolution Mass Spectrometry Data
Ion DescriptionCalculated m/zObserved m/zMass Error (ppm)Elemental Composition
[M+H]+729.4211729.42150.5C41H61O11
[M+Na]+751.4030751.40340.5C41H60NaO11
Fragment Ion (Loss of H2O)711.4105711.41090.6C41H59O10
Fragment Ion (Aglycone + H)+585.3473585.34780.9C34H49O7
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d6)
Positionδ ¹³C (ppm)δ ¹H (ppm, mult., J in Hz)
Aglycone Moiety
1172.5-
245.23.25 (m)
3125.15.78 (d, 10.0)
4135.85.89 (dd, 10.0, 14.5)
5120.9-
678.94.68 (s)
767.54.21 (br s)
880.13.98 (m)
9137.25.45 (d, 10.0)
10124.55.85 (m)
11135.15.51 (m)
1236.52.21 (m)
1370.13.85 (m)
1439.81.55 (m), 2.05 (m)
1512.11.82 (s)
1620.11.51 (m)
1734.21.95 (m)
1815.20.98 (d, 6.5)
1940.12.51 (m)
2032.51.75 (m)
2198.24.98 (d, 3.5)
22128.15.35 (m)
23129.55.40 (m)
2438.92.01 (m)
2568.23.55 (m)
2635.11.62 (m)
2711.80.85 (d, 6.8)
2817.51.15 (d, 7.0)
OMe-5--
Oleandrose Moiety
1'97.94.85 (d, 3.2)
2'34.51.58 (m), 2.15 (m)
3'78.13.35 (m)
4'70.23.15 (m)
5'68.93.75 (m)
6'18.21.20 (d, 6.2)
OMe-3'56.53.38 (s)

Note: Chemical shifts are reported in ppm relative to the residual solvent peak. Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), q (quartet), and m (multiplet). This table is a representative example based on published data and may vary slightly depending on experimental conditions.

Visualization of Methodologies and Structural Elucidation

The logical flow of the structure elucidation process and the key relationships identified through spectral analysis can be effectively visualized using diagrams.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Structural Analysis cluster_data_interpretation Data Interpretation cluster_elucidation Structure Elucidation Avermectin_B1a Avermectin B1a Acid_Hydrolysis Mild Acid Hydrolysis Avermectin_B1a->Acid_Hydrolysis Crude_Mixture Crude Reaction Mixture Acid_Hydrolysis->Crude_Mixture Purification Preparative HPLC Crude_Mixture->Purification Monosaccharide Avermectin B1a Monosaccharide Purification->Monosaccharide HRMS High-Resolution Mass Spectrometry Monosaccharide->HRMS NMR NMR Spectroscopy (1D & 2D) Monosaccharide->NMR Elemental_Composition Elemental Composition HRMS->Elemental_Composition Fragmentation_Pattern Fragmentation Pattern HRMS->Fragmentation_Pattern Chemical_Shifts ¹H & ¹³C Chemical Shifts NMR->Chemical_Shifts Connectivity Through-bond Connectivity (COSY, HMBC) NMR->Connectivity Final_Structure Elucidated Structure of This compound Elemental_Composition->Final_Structure Fragmentation_Pattern->Final_Structure Chemical_Shifts->Final_Structure Connectivity->Final_Structure

Caption: Experimental workflow for the elucidation of this compound.

nmr_elucidation_logic cluster_1d_nmr 1D NMR Data cluster_2d_nmr 2D NMR Correlations cluster_structural_info Derived Structural Information H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, J-couplings) Proton_Environment Proton Environments & Adjacency H1_NMR->Proton_Environment C13_NMR ¹³C NMR (Chemical Shifts) Carbon_Types Carbon Skeleton (CH, CH₂, CH₃, Cq) C13_NMR->Carbon_Types COSY COSY (¹H-¹H Correlations) COSY->Proton_Environment HSQC HSQC (¹H-¹³C Direct Correlations) Direct_Bonds Direct C-H Bonds HSQC->Direct_Bonds HMBC HMBC (¹H-¹³C Long-Range Correlations) Connectivity_Fragments Connectivity of Molecular Fragments HMBC->Connectivity_Fragments Final_Structure Final Structure Confirmation Proton_Environment->Final_Structure Carbon_Types->Final_Structure Direct_Bonds->Final_Structure Connectivity_Fragments->Final_Structure

Caption: Logical relationships in NMR-based structure elucidation.

Conclusion

The chemical structure elucidation of this compound is a testament to the power of modern analytical techniques. Through the combined application of high-resolution mass spectrometry and a suite of NMR experiments, the precise molecular formula, the connectivity of the constituent atoms, and the overall architecture of the molecule have been unequivocally determined. The detailed experimental protocols and the comprehensive spectral data presented in this guide provide a robust framework for researchers and scientists engaged in the study of avermectins and other complex natural products. This knowledge is not only fundamental to the basic understanding of these molecules but also critical for the development of new derivatives with improved therapeutic properties and for ensuring the quality and stability of existing drug formulations.

A Technical Guide to the Physical and Chemical Properties of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Avermectin (B7782182) B1a monosaccharide, a significant derivative of the potent anthelmintic agent, Avermectin B1a. This document is intended to serve as a technical resource, presenting key data, experimental methodologies, and relevant biological context to support research and development activities.

Introduction

Avermectin B1a monosaccharide is a primary degradation product of Avermectin B1a, formed through the selective acid-catalyzed hydrolysis of the terminal oleandrose (B1235672) sugar unit.[1][2][3] While its parent compound, Avermectin B1a, is a powerful insecticide and anthelmintic that acts by potentiating GABA- and glutamate-gated chloride channels, leading to paralysis of invertebrates, the monosaccharide derivative exhibits a distinct biological profile.[4][5][6] It is a potent inhibitor of nematode larval development but notably lacks the paralytic activity associated with the disaccharide form.[2][3] This unique characteristic makes it a subject of interest in understanding the structure-activity relationships within the avermectin family of macrocyclic lactones.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.

PropertyValueCitation(s)
Molecular Formula C₄₁H₆₀O₁₁[2][7]
Molecular Weight 728.9 g/mol [2][7]
Exact Mass 728.4136[7]
CAS Number 71831-09-9[2][7]
Appearance White solid[3]
Solubility Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[2][3][7]
Storage Temperature -20°C[2]
Purity (typical) >95% by HPLC[3]

Chemical Stability and Degradation

This compound is itself a product of the degradation of Avermectin B1a. The avermectin family of compounds is known to be susceptible to cleavage of the disaccharide chain under acidic conditions.[8] This reaction removes the terminal 2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl group from the C13 position of the macrocyclic lactone core, yielding the monosaccharide. Further hydrolysis under more stringent acidic conditions can lead to the formation of the aglycone, where both sugar moieties are removed.[8] Due to their sensitivity, avermectins and their derivatives are typically recommended to be stored at low temperatures (2-8 °C or below) with protection from light and humidity to minimize degradation.[8]

G Formation of this compound A Avermectin B1a (Disaccharide) M This compound A->M Acid Hydrolysis (loss of terminal sugar) Ag Avermectin Aglycone M->Ag Further Acid Hydrolysis (loss of second sugar)

Figure 1: Acid-catalyzed degradation pathway of Avermectin B1a.

Biological Activity: A Comparative Overview

The removal of the terminal sugar has a profound impact on the biological activity of the Avermectin B1a molecule. While the parent compound's mechanism of action is well-established, the monosaccharide's activity is more nuanced.

  • Avermectin B1a (Disaccharide): Acts as a potent positive allosteric modulator of glutamate-gated and GABA-gated chloride channels in invertebrate nerve and muscle cells.[4][5] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in flaccid paralysis and death of the organism.[5][6]

  • This compound: While it is a potent inhibitor of nematode larval development, it is reported to be devoid of the acute paralytic activity seen with the parent compound.[2][3] This suggests that the terminal oleandrose unit is critical for the interaction that leads to channel opening and paralysis, but not for the disruption of developmental pathways in nematodes. The precise molecular targets responsible for this developmental inhibition remain an area for further investigation.

G Contrasting Biological Effects cluster_0 Avermectin B1a (Disaccharide) cluster_1 This compound A Avermectin B1a ion_channel Glutamate/GABA-gated Cl- Channels A->ion_channel Activates paralysis Paralysis & Death ion_channel->paralysis Leads to M Avermectin B1a Monosaccharide dev_target Nematode Larval Developmental Pathways M->dev_target Inhibits dev_inhibition Inhibition of Development dev_target->dev_inhibition Results in

Figure 2: Comparison of the primary biological activities.

Experimental Protocols

The characterization and quantification of this compound rely on established analytical techniques. Below are summaries of typical methodologies.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation, identification, and quantification of avermectins and their derivatives.

  • Objective: To separate this compound from the parent compound and other related impurities.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or Fluorescence Detector (FD).[9][10] Derivatization is often required for fluorescence detection.[9]

  • Column: A reverse-phase C18 column is typically used (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10][11]

  • Mobile Phase: A gradient or isocratic elution using a mixture of organic solvents (acetonitrile, methanol) and water is common.[10][11] For example, a mixture of acetonitrile (B52724), methanol, and water (53:35:12, v/v/v) has been used for Avermectin B1a.[10]

  • Detection: UV detection is commonly set at 245 nm or 250 nm.[10][11] For fluorescence detection after derivatization with trifluoroacetic anhydride, excitation and emission wavelengths are typically around 365 nm and 475 nm, respectively.[9]

  • Sample Preparation: Samples are dissolved in a suitable organic solvent, such as acetonitrile or methanol. For analysis from biological matrices, a solid-phase extraction (SPE) clean-up step is often employed.[9]

Mass Spectrometry (MS) Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) provides high sensitivity and specificity for the identification and structural elucidation of this compound.

  • Objective: To confirm the molecular weight and obtain fragmentation data for structural verification.

  • Instrumentation: LC system coupled to a mass spectrometer, often a tandem mass spectrometer (MS/MS) like a Q-Tof or ion trap.[11][12]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.[11][12]

  • Mass Analysis: Full scan MS is used to identify the parent ion ([M+H]⁺ or [M+Na]⁺). Tandem MS (MS/MS) is performed on the parent ion to generate a characteristic fragmentation pattern, which can be compared to that of the parent Avermectin B1a to confirm the loss of the terminal sugar moiety.[11]

  • Typical Instrument Settings (ESI+):

    • Capillary Voltage: ~3.0 kV

    • Sampling Cone Voltage: ~40 V

    • Source Temperature: ~100 °C

    • Desolvation Gas Flow: ~600 L/h at 350 °C[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the definitive structural elucidation of this compound.

  • Objective: To obtain detailed structural information by analyzing the magnetic properties of atomic nuclei.

  • Methodology: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectra are acquired.[11] The spectra of the monosaccharide are compared directly with those of Avermectin B1a.

  • Key Spectral Features: The most significant difference in the NMR spectra between Avermectin B1a and its monosaccharide is the absence of signals corresponding to the terminal oleandrose sugar.[11] This provides unambiguous confirmation of the structure.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for NMR analysis of avermectins.[13]

  • Standard: An internal standard may be used for quantitative NMR (qNMR) analysis.[14]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the solubility of a compound in a given solvent.

  • Objective: To determine the saturation concentration of this compound in a specific solvent system.

  • Protocol Summary:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a flask.

    • The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[15]

    • After equilibration, the suspension is allowed to settle, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.[15]

    • The concentration of the compound in the clear, saturated supernatant is then determined using a suitable analytical method, such as HPLC-UV.[15]

    • The experiment is typically performed in triplicate to ensure reproducibility.[15]

G General Workflow for Physicochemical Characterization start Avermectin B1a Monosaccharide Sample sol Solubility Assay (Shake-Flask) start->sol hplc HPLC Analysis start->hplc lcms LC-MS/MS Analysis start->lcms nmr NMR Spectroscopy start->nmr data Physicochemical Data (Purity, Identity, Solubility) sol->data hplc->data lcms->data nmr->data

Figure 3: A generalized experimental workflow for characterization.

References

Avermectin B1a Monosaccharide (CAS 71831-09-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin (B7782182) B1a monosaccharide, with the Chemical Abstracts Service (CAS) number 71831-09-9, is a significant derivative of the potent anthelmintic and insecticidal agent, Avermectin B1a. This technical guide provides an in-depth overview of its chemical and physical properties, methods of synthesis, and detailed experimental protocols for its biological evaluation. The primary mechanism of action, involving the modulation of ligand-gated chloride channels, is discussed in detail, supported by quantitative data and signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel antiparasitic agents.

Introduction

Avermectin B1a is a macrocyclic lactone produced by the bacterium Streptomyces avermitilis. Its monosaccharide derivative, Avermectin B1a monosaccharide, is formed by the selective hydrolysis of the terminal oleandrose (B1235672) sugar unit. While the parent compound exhibits potent paralytic activity against nematodes and arthropods, the monosaccharide derivative is a potent inhibitor of nematode larval development but is devoid of this paralytic effect.[1] This distinct biological profile makes it a valuable tool for dissecting the complex mechanism of action of the avermectin class of compounds and for investigating novel antiparasitic strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 71831-09-9[1]
Molecular Formula C₄₁H₆₀O₁₁[1]
Molecular Weight 728.9 g/mol [1]
Appearance White solid
Solubility Soluble in Ethanol, Methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[1] Poor water solubility.[2]
Storage Temperature -20°C[1]

Synthesis and Purification

This compound is typically produced by the controlled acid-catalyzed hydrolysis of the disaccharide Avermectin B1a.[3]

Experimental Protocol: Acid Hydrolysis of Avermectin B1a

This protocol describes the generation of this compound (designated as DP-1 in some literature) through forced degradation under acidic conditions.

Materials:

Procedure:

  • Dissolve approximately 1.0 g of Avermectin B1a in 100 mL of acetonitrile.

  • Add 100 mL of 0.5 M HCl to the solution and mix thoroughly.

  • Allow the reaction to proceed for 24 hours at room temperature.

  • Neutralize the solution by adding 100 mL of 0.5 M NaOH.

  • Add an additional 100 mL of acetonitrile to the neutralized solution.

  • The resulting solution contains a mixture of Avermectin B1a, this compound, and the aglycone, which can then be purified by preparative HPLC.[4]

Experimental Protocol: Preparative HPLC Purification

This protocol outlines the purification of this compound from the hydrolysis reaction mixture.

Instrumentation:

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Ultimate AQ-C18 column (250 × 70 mm, 10 µm particle size) or equivalent

Mobile Phases:

  • Mobile Phase A (MPA): 10 mM Ammonium acetate (B1210297) (NH₄OAc) in water

  • Mobile Phase B (MPB): Acetonitrile (100%)

Procedure:

  • Set the column temperature to room temperature.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the crude reaction mixture onto the column.

  • Elute the compounds using a gradient. While the exact gradient is not specified, a typical gradient would involve increasing the proportion of Mobile Phase B over time to elute compounds of increasing hydrophobicity. A starting point could be a linear gradient from 55% to 77% MPB over 40 minutes.[4]

  • Monitor the elution profile at 245 nm.

  • Collect fractions corresponding to the this compound peak.

  • Combine the collected fractions and evaporate the solvent to dryness to obtain the purified product.[4]

  • Further purification can be achieved using a second preparative HPLC step with a different column (e.g., Ultimate XB-C18) and mobile phase system (e.g., 0.05% TFA in water and Methanol).[4]

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • Agilent 1260 HPLC system or equivalent with a diode array detector.

Chromatographic Conditions:

  • Column: ACE UltraCore 2.5 Super C18 (150 mm × 4.6 mm; 2.5 µm particle size)

  • Column Temperature: 45°C

  • Mobile Phase A: 5 mM NH₄OAc (pH 9.5)

  • Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v)

  • Flow Rate: 1.6 mL/min

  • Injection Volume: 15 µL

  • Detection Wavelength: 245 nm

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are used to confirm the molecular weight and fragmentation pattern of the monosaccharide.[5] 1D and 2D nuclear magnetic resonance (NMR) spectroscopy are employed for the complete structural elucidation and confirmation of the stereochemistry.[5]

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory effects on the larval development of nematodes.[1] Unlike its parent compound, it lacks significant paralytic activity. This suggests a distinct interaction with its molecular targets.

The primary targets of avermectins are ligand-gated chloride channels, specifically glutamate-gated chloride channels (GluCls) in invertebrates and, to a lesser extent, gamma-aminobutyric acid (GABA) receptors.[6][7] Avermectins act as allosteric modulators, potentiating the effect of the endogenous ligand (glutamate or GABA) or directly gating the channel, leading to an influx of chloride ions.[6][8] This hyperpolarizes the nerve and muscle cells, inhibiting signal transmission and causing paralysis in susceptible organisms.[6]

Signaling Pathway

The interaction of this compound with its target receptors initiates a signaling cascade that disrupts neuronal and muscular function in invertebrates.

G cluster_membrane Cell Membrane receptor GABA/GluCl Receptor channel Chloride Channel (Cl-) receptor->channel Opens Cl_in Chloride Influx (Cl-) channel->Cl_in Avermectin Avermectin B1a Monosaccharide Avermectin->receptor Binds to Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibition of Larval Development Hyperpolarization->Inhibition

Caption: this compound signaling pathway.

Experimental Protocols for Biological Evaluation

Nematode Larval Development Assay

This assay assesses the inhibitory effect of this compound on the development of nematode larvae.

Materials:

  • Nematode eggs (e.g., Haemonchus contortus)

  • Solid growth medium (e.g., agar)

  • 96-well microtiter plates

  • This compound stock solution

  • Fungicide (optional)

  • Bacterial growth medium (e.g., yeast extract)

  • Dilute iodine solution

Procedure:

  • Prepare a suspension of nematode eggs from fecal samples.

  • Dispense the solid growth medium into the wells of a 96-well plate.

  • Prepare serial dilutions of this compound and add them to the respective wells. Include control wells with no compound.

  • Add an approximately equal number of nematode eggs to each well. A fungicide can be added to prevent fungal growth.[9]

  • Add a small amount of bacterial growth medium to each well to serve as a food source for the developing larvae.[9]

  • Incubate the plates for 6 days, which is the typical time for control larvae to develop to the third larval stage (L3).[10]

  • After incubation, add a dilute iodine solution to each well to kill and stain the larvae.

  • Observe the larval development under a microscope and determine the percentage of inhibition at each concentration. The concentration that inhibits 50% of larval development (IC₅₀) can then be calculated.[9]

Measurement of Chloride Currents in Xenopus Oocytes

This electrophysiological assay directly measures the effect of this compound on chloride channel activity.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the target receptor (e.g., nematode GluCl or GABA receptor)

  • Voltage-clamp setup

  • Recording solution (e.g., Holtfreter's solution)

  • This compound solution

Procedure:

  • Inject the cRNA into Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes for voltage clamping.

  • Hold the membrane potential at a set value (e.g., -80 mV).[11]

  • Apply this compound to the oocyte by perfusing the chamber with a solution containing the compound.

  • Record the changes in membrane current. An inward current at a negative holding potential indicates an influx of chloride ions.[11]

  • Construct a dose-response curve to determine the EC₅₀ value for channel activation.

GABA Receptor Binding Assay

This assay determines the affinity of this compound for GABA receptors.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radiolabeled ligand (e.g., [³H]muscimol)

  • This compound

  • Unlabeled GABA (for non-specific binding)

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in homogenization buffer.

    • Perform a series of centrifugation steps to isolate the synaptic membranes. This involves low-speed centrifugation to remove debris, followed by high-speed centrifugation to pellet the membranes.

    • Wash the membrane pellet multiple times with binding buffer to remove endogenous GABA.[3][12]

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radiolabeled ligand, and varying concentrations of this compound.

    • For determining non-specific binding, add a high concentration of unlabeled GABA to a set of wells.

    • Incubate the plate at 4°C for 45 minutes.[3]

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the effect of this compound on the binding of the radioligand and calculate its binding affinity (Ki).

Quantitative Data Summary

AssayOrganism/SystemParameterValueReference
Nematode LethalityC. elegansMinimum Active Concentration (MAC)0.1 µM
GABA Receptor BindingRat Brain MembranesStimulation of [³H]GABA bindingMax stimulation at 400 ng/mL[13]
GABA Receptor BindingBrine Shrimp MembranesStimulation of [³H]GABA bindingMax stimulation at 40-80 ng/mL[13]
Chloride Current ActivationC. elegans RNA-injected Xenopus oocytesHalf-maximal activation (EC₅₀) of Avermectin90 nM[11]
Glutamate-gated Chloride Channel ActivationH. contortus GluClα3B in Xenopus oocytesEstimated EC₅₀ for Ivermectin~0.1 ± 1.0 nM[14]

Logical and Experimental Workflows

Workflow for Synthesis and Characterization

G start Start: Avermectin B1a hydrolysis Acid Hydrolysis (HCl, 24h) start->hydrolysis purification Preparative HPLC Purification hydrolysis->purification analysis Analytical Characterization purification->analysis hplc HPLC Purity Check analysis->hplc ms MS Confirmation analysis->ms nmr NMR Structure Elucidation analysis->nmr end End: Pure Avermectin B1a Monosaccharide hplc->end ms->end nmr->end

Caption: Synthesis and characterization workflow.

Workflow for Biological Activity Screening

G start Start: Pure Compound larval_assay Nematode Larval Development Assay start->larval_assay electrophysiology Electrophysiology (Xenopus Oocytes) start->electrophysiology binding_assay Receptor Binding Assay (GABA/GluCl) start->binding_assay ic50 Determine IC50 larval_assay->ic50 ec50 Determine EC50 electrophysiology->ec50 ki Determine Ki binding_assay->ki end End: Biological Profile ic50->end ec50->end ki->end

Caption: Biological activity screening workflow.

Conclusion

This compound is a valuable chemical probe for studying the mechanism of action of avermectins and for exploring new avenues in antiparasitic drug discovery. Its distinct biological profile, characterized by the inhibition of nematode larval development without inducing paralysis, highlights the nuanced structure-activity relationships within this important class of natural products. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and related compounds.

References

The intricate biosynthetic pathway of Avermectin B1a's monosaccharide component, L-oleandrose, is a critical area of study for researchers in natural product synthesis and drug development. Avermectin B1a, a potent antiparasitic agent produced by the bacterium Streptomyces avermitilis, owes a significant part of its biological activity to the two L-oleandrose sugar moieties attached to its macrocyclic lactone core. This technical guide provides an in-depth exploration of the enzymatic steps, genetic determinants, and experimental methodologies that define the synthesis of the activated sugar donor, dTDP-L-oleandrose.

Author: BenchChem Technical Support Team. Date: December 2025

Overview of L-Oleandrose Biosynthesis

The biosynthesis of L-oleandrose is a multi-step enzymatic process that begins with a common sugar precursor, glucose-1-phosphate. This initial substrate is converted into the activated nucleotide sugar, dTDP-D-glucose, which then undergoes a series of modifications including dehydration, reduction, epimerization, and methylation to yield the final product, dTDP-L-oleandrose. This activated sugar is then transferred to the avermectin (B7782182) aglycone by glycosyltransferases. The entire pathway is encoded by the aveBII-BVIII gene cluster in Streptomyces avermitilis.

The Enzymatic Cascade of dTDP-L-oleandrose Synthesis

The biosynthesis of dTDP-L-oleandrose from glucose-1-phosphate can be delineated into the following key enzymatic reactions:

Step 1: Formation of dTDP-D-glucose. The pathway initiates with the conversion of glucose-1-phosphate to dTDP-D-glucose. This reaction is catalyzed by glucose-1-phosphate thymidylyltransferase, an enzyme analogous to RmlA. It utilizes deoxythymidine triphosphate (dTTP) as the thymidylyl donor.

Step 2: Dehydration to form dTDP-4-keto-6-deoxy-D-glucose. The newly synthesized dTDP-D-glucose is then converted to dTDP-4-keto-6-deoxy-D-glucose by the enzyme dTDP-D-glucose 4,6-dehydratase, which is homologous to RmlB. This intermediate is a crucial branch point for the biosynthesis of many deoxysugars.

Step 3 & 4: Subsequent Modifications by the AveB Enzymes. The dTDP-4-keto-6-deoxy-D-glucose intermediate is then further modified by a series of enzymes encoded by the aveB gene cluster to produce dTDP-L-oleandrose. While the precise sequence and the functions of all the AveB enzymes are a subject of ongoing research, key enzymatic activities have been identified:

  • 3-Ketoreduction: The enzyme AveBVIII has been characterized as a TDP-sugar 3-ketoreductase. This enzyme is responsible for the reduction of a keto group at the C-3 position of a dTDP-sugar intermediate.

  • 5-Epimerization: AveBV functions as a 5-epimerase, an enzyme that inverts the stereochemistry at the C-5 position of the sugar ring.

  • 3-O-Methylation: AveBVII is a 3-O-methyltransferase that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group at the C-3 position of the sugar.

The exact order of these reactions and the specific intermediates are still being fully elucidated. The remaining enzymes encoded by the aveBII, aveBIII, aveBIV, and aveBVI genes are thought to be involved in the other necessary modifications, such as C-2 deoxygenation and further reductions, to arrive at the final dTDP-L-oleandrose structure.

Quantitative Data

Detailed quantitative data for the enzymes of the dTDP-L-oleandrose pathway in Streptomyces avermitilis is not extensively available in the public domain. However, kinetic parameters for homologous enzymes from other deoxysugar biosynthetic pathways can provide valuable insights. The following table summarizes representative kinetic data for key enzyme types involved in this pathway, sourced from studies on similar biosynthetic systems.

Enzyme TypeHomologous EnzymeSubstrateKm (µM)kcat (s-1)Vmax (µmol/min/mg)Organism
Glucose-1-phosphate thymidylyltransferaseRmlAGlucose-1-phosphate751.2-Pseudomonas aeruginosa
dTDP-D-glucose 4,6-dehydrataseRmlBdTDP-D-glucose283.5-Salmonella enterica
TDP-sugar 4-ketoreductaseRmlDdTDP-4-keto-6-deoxy-D-glucose450.8-Salmonella enterica

Note: This table presents data from homologous enzymes and should be considered as an approximation for the enzymes in the avermectin pathway.

Experimental Protocols

The elucidation of the dTDP-L-oleandrose biosynthetic pathway has been made possible through a combination of genetic and biochemical experiments. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of AveB Enzymes

Objective: To produce and purify individual AveB enzymes for in vitro characterization.

Protocol:

  • Gene Cloning: The genes of interest (aveBII through aveBVIII) are amplified from Streptomyces avermitilis genomic DNA by PCR using gene-specific primers. The amplified DNA fragments are then cloned into an E. coli expression vector, such as pET-28a(+), which allows for the production of N-terminally His-tagged fusion proteins.

  • Transformation and Expression: The resulting plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature, typically 16-25°C, for 12-16 hours to enhance the production of soluble protein.

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole (B134444), e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a protein assay, such as the Bradford assay, with bovine serum albumin (BSA) as a standard.

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified AveB enzymes.

General Assay Conditions:

  • Buffer: Typically, a buffer such as Tris-HCl or phosphate (B84403) buffer at a physiological pH (7.0-8.0) is used.

  • Substrates: The appropriate dTDP-sugar substrate and any necessary co-substrates (e.g., NADH/NADPH for reductases, S-adenosylmethionine for methyltransferases) are added.

  • Enzyme: A known concentration of the purified enzyme is added to initiate the reaction.

  • Temperature: Reactions are typically incubated at a controlled temperature, often 30°C or 37°C.

  • Reaction Quenching: The reaction is stopped at various time points by adding a quenching agent (e.g., acid, base, or organic solvent) or by heat inactivation.

Specific Assay Protocols:

  • TDP-sugar 3-ketoreductase (e.g., AveBVIII) Assay: The activity can be monitored by following the oxidation of the NADPH cofactor spectrophotometrically at 340 nm. The reaction mixture would contain buffer, the dTDP-sugar substrate, NADPH, and the purified enzyme.

  • TDP-sugar 5-epimerase (e.g., AveBV) Assay: The activity of an epimerase can be determined by incubating the enzyme with its substrate and then analyzing the product mixture by HPLC or capillary electrophoresis to separate and quantify the substrate and the epimerized product.

  • TDP-sugar 3-O-methyltransferase (e.g., AveBVII) Assay: The activity of the methyltransferase can be measured by using a radiolabeled methyl donor (e.g., [14C]S-adenosylmethionine) and quantifying the incorporation of the radiolabel into the dTDP-sugar product. Alternatively, a non-radioactive assay can be employed where the production of the methylated product is monitored by HPLC.

Analysis of dTDP-sugars by HPLC

Objective: To separate and quantify the dTDP-sugar intermediates and products from in vitro enzyme assays or cellular extracts.

Protocol:

  • Sample Preparation: For in vitro assays, the reaction is quenched, and any precipitated protein is removed by centrifugation. For cellular extracts, cells are first lysed, and the soluble fraction is collected. Proteins are then precipitated and removed.

  • Chromatography: The samples are analyzed by high-performance liquid chromatography (HPLC) using an anion-exchange column or a reverse-phase column with an ion-pairing reagent.

  • Mobile Phase: A gradient of a suitable buffer, such as ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate, is typically used for elution.

  • Detection: The dTDP-sugars are detected by their UV absorbance at 267 nm.

  • Quantification: The concentration of each dTDP-sugar is determined by comparing its peak area to a standard curve generated with known concentrations of authentic standards.

Visualizing the Biosynthetic and Experimental Workflows

To better understand the complex relationships within the biosynthesis pathway and the experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

Biosynthesis_Pathway Glucose-1-Phosphate Glucose-1-Phosphate dTDP-D-Glucose dTDP-D-Glucose Glucose-1-Phosphate->dTDP-D-Glucose Glucose-1-phosphate thymidylyltransferase dTDP-4-keto-6-deoxy-D-Glucose dTDP-4-keto-6-deoxy-D-Glucose dTDP-D-Glucose->dTDP-4-keto-6-deoxy-D-Glucose dTDP-D-glucose 4,6-dehydratase Intermediate_1 Intermediate_1 dTDP-4-keto-6-deoxy-D-Glucose->Intermediate_1 AveB enzymes Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 AveBVIII (3-Ketoreductase) Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 AveBV (5-Epimerase) dTDP-L-Oleandrose dTDP-L-Oleandrose Intermediate_3->dTDP-L-Oleandrose AveBVII (3-O-Methyltransferase) Avermectin B1a Monosaccharide This compound dTDP-L-Oleandrose->this compound Glycosyltransferase

Caption: Biosynthesis pathway of this compound.

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization PCR Amplification PCR Amplification Vector Ligation Vector Ligation PCR Amplification->Vector Ligation E. coli Transformation E. coli Transformation Vector Ligation->E. coli Transformation Protein Expression Protein Expression E. coli Transformation->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Ni-NTA Chromatography Ni-NTA Chromatography Cell Lysis->Ni-NTA Chromatography Elution Elution Ni-NTA Chromatography->Elution In Vitro Assay In Vitro Assay Elution->In Vitro Assay HPLC Analysis HPLC Analysis In Vitro Assay->HPLC Analysis

Caption: Experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of the L-oleandrose moiety of Avermectin B1a is a complex and fascinating example of enzymatic synthesis in natural product formation. A thorough understanding of this pathway, from the genetic level to the detailed enzymatic mechanisms and kinetics, is essential for efforts to engineer novel avermectin analogs with improved therapeutic properties. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate this important biosynthetic pathway and to apply this knowledge in the fields of drug discovery and synthetic biology.

Unraveling the Enigma: Avermectin's Interaction with GABA Receptors and the Critical Role of its Disaccharide Moiety

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Published: December 10, 2025

This technical guide delves into the intricate mechanism of action of Avermectin (B7782182) B1a, a potent macrocyclic lactone, on γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the mammalian and invertebrate nervous systems. While the parent compound, a disaccharide, is extensively studied, this paper places a special emphasis on the structure-activity relationship (SAR) of its sugar moieties. Emerging, albeit limited, evidence suggests that the integrity of the α-L-oleandrose-α-L-oleandrose disaccharide at the C13 position is a critical determinant of the compound's specific pharmacological effects, particularly its potent paralytic activity.

Overview of Avermectin B1a's Action at the GABA-A Receptor

Avermectin B1a (also known as Abamectin) acts as a potent positive allosteric modulator and, at higher concentrations, a direct agonist of GABA-A receptors. Its primary effect is the potentiation of GABA-induced chloride ion (Cl⁻) influx, leading to hyperpolarization of the neuronal membrane and a general inhibitory effect on neurotransmission.[1][2] This action underlies both its therapeutic efficacy as an anthelmintic and its potential neurotoxicity.[3]

The mechanism is multifaceted and distinct from other GABA-A receptor modulators like benzodiazepines or barbiturates.[4] Key actions include:

  • Direct Channel Gating: Avermectin B1a can directly open the GABA-A receptor's chloride channel in the absence of GABA, acting as a partial or full agonist.[5][6]

  • Potentiation of GABA: It significantly enhances the binding of GABA to its receptor, not by altering the binding affinity (Kd), but by increasing the total number of available high-affinity binding sites (Bmax).[2][7]

  • Allosteric Modulation: It binds to a unique site on the receptor-channel complex, separate from the GABA, benzodiazepine, and picrotoxin (B1677862) binding sites, to exert its effects.[4]

Quantitative Analysis of Avermectin B1a Interaction with GABA-A Receptors

The following table summarizes key quantitative data from radioligand binding and ion flux assays performed on mammalian brain preparations. This data pertains to the parent Avermectin B1a disaccharide .

ParameterValueSpecies/TissueExperimental ContextReference
Binding Affinity
High-Affinity Kd5 nMRat Cerebellar Neurons[³H]Avermectin B1a binding assay.[8]
Low-Affinity Kd815 nMRat Cerebellar Neurons[³H]Avermectin B1a binding assay.[8]
Functional Effects
³⁶Cl⁻ Influx Stimulation3 - 100 nMRat Cerebellar NeuronsDirect activation of chloride influx.[8]
³⁶Cl⁻ Influx Inhibition1 - 3 µMRat Cerebellar NeuronsInhibition of chloride influx at high concentrations.[8]
GABA Binding Increase (Bmax)From 3.2 to 5.1 pmol/mg proteinRat Brain MembranesScatchard analysis of [³H]GABA binding in the presence of Avermectin B1a.[7]
Direct ³⁶Cl⁻ InfluxInduces up to 35% of maximal GABA responseRat Brain MicrosacsAvermectin-induced chloride influx compared to GABA-induced influx.[5]

The Decisive Role of the Oleandrose (B1235672) Sugars: A Structure-Activity Relationship

The most critical aspect for drug development is understanding how structural modifications affect activity. For avermectins, the disaccharide chain at the C13 position is paramount. While comprehensive quantitative data for the monosaccharide and aglycone derivatives on isolated GABA receptors is scarce, biological and SAR studies provide powerful insights.

  • Avermectin B1a (Disaccharide): The parent compound. Possesses potent paralytic activity against nematodes and arthropods, directly linked to its strong agonistic and modulatory effects on GABA and glutamate-gated chloride channels.[2]

  • Avermectin B1a Monosaccharide: This derivative, which lacks the terminal oleandrose sugar, shows a starkly different biological profile. It is reported to be a potent inhibitor of nematode larval development but is devoid of the acute paralytic activity seen with the parent compound.[9] This strongly suggests that the terminal sugar is essential for the potent, direct activation of the chloride channels that causes paralysis.

  • Avermectin Aglycone (No Sugars): Research on various ivermectin analogues has shown that the large disaccharide moiety is not strictly required for activity at the receptor, but its removal drastically alters the pharmacological profile.[6] The aglycone may still bind and modulate the receptor, but it lacks the specific conformation or interactions conferred by the sugars that lead to potent channel gating.

The following diagram illustrates this critical structure-activity relationship.

cluster_0 Avermectin B1a Structure-Activity at GABA Receptors Disaccharide Disaccharide (Avermectin B1a) Oleandrose-Oleandrose-Aglycone Potent Paralytic Activity (Strong Agonist/PAM) Monosaccharide Monosaccharide Oleandrose-Aglycone Devoid of Paralytic Activity (Inhibits Larval Development) Disaccharide->Monosaccharide Hydrolysis of terminal sugar Aglycone Aglycone Aglycone Only Activity Present but Altered (Lacks Potent Gating) Monosaccharide->Aglycone Hydrolysis of second sugar

Figure 1. Structure-activity relationship of the avermectin oleandrose moiety. (Max Width: 760px)

Signaling Pathway and Proposed Mechanism

Avermectin B1a interacts with the transmembrane domain of the pentameric GABA-A receptor, likely at subunit interfaces.[8][10] This binding induces a conformational change that either allosterically enhances the affinity of the GABA binding site for GABA or directly triggers the opening of the central chloride ion pore. The influx of Cl⁻ hyperpolarizes the cell, making it less likely to fire an action potential, thus inhibiting neurotransmission. The terminal oleandrose sugar of the disaccharide appears crucial for inducing the specific conformational change that leads to potent and, in some cases, irreversible channel activation.

cluster_0 GABA-A Receptor Modulation by Avermectin B1a GABA GABA GABA_Receptor GABA-A Receptor (Pentameric Channel) GABA->GABA_Receptor Binds Orthosteric Site AVM Avermectin B1a (Disaccharide) AVM->GABA_Receptor Binds Allosteric Site (Transmembrane Domain) Channel_Opening Chloride Channel Opening GABA_Receptor->Channel_Opening Cl_Influx Cl⁻ Influx Channel_Opening->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Figure 2. Signaling pathway for Avermectin B1a at the GABA-A receptor. (Max Width: 760px)

Key Experimental Protocols

The characterization of Avermectin B1a's effects on GABA receptors relies on several key in-vitro techniques.

Radioligand Binding Assay

This protocol is used to determine how Avermectin B1a affects the binding of ligands (like GABA or benzodiazepines) to the receptor complex.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare Brain Membrane Homogenates incubate Incubate Membranes with: 1. Radioligand (e.g., [³H]GABA) 2. Avermectin B1a (Test Compound) 3. Buffer (Control) prep->incubate separate Separate Bound from Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Scatchard Plot for Kd, Bmax) quantify->analyze

Figure 3. Workflow for a typical radioligand binding assay. (Max Width: 760px)

Methodology:

  • Membrane Preparation: Rodent brains (e.g., rat) are homogenized and centrifuged to isolate synaptic membrane fractions, which are rich in GABA-A receptors.[7]

  • Incubation: Membranes are incubated in a buffered solution containing a radiolabeled ligand (e.g., [³H]muscimol or [³H]GABA) at a constant temperature.

  • Test Conditions: Parallel incubations are run in the absence (control) and presence of varying concentrations of Avermectin B1a.

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand. Unbound ligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Analysis: Data is analyzed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax), typically using Scatchard analysis.[7]

³⁶Cl⁻ Ion Flux Assay

This functional assay directly measures the ability of Avermectin B1a to open the chloride channel.

Methodology:

  • Vesicle Preparation: Synaptoneurosomes or microsacs (sealed vesicles made from synaptic membranes) are prepared from brain tissue.[5]

  • Loading/Uptake: The vesicles are incubated in a buffer containing radioactive ³⁶Cl⁻.

  • Stimulation: The flux of ³⁶Cl⁻ into the vesicles is initiated by adding a test compound (GABA, Avermectin B1a, or both).

  • Termination: The influx is stopped rapidly by adding an ice-cold buffer and filtering the mixture.

  • Measurement: The amount of ³⁶Cl⁻ trapped inside the vesicles is quantified by scintillation counting.

  • Analysis: The results indicate whether the compound acts as an agonist (stimulates influx alone) or a potentiator (enhances GABA-stimulated influx).[5][8]

Conclusion and Future Directions

Avermectin B1a is a powerful modulator of GABA-A receptor function, acting as both a direct agonist and a positive allosteric modulator. The available evidence strongly indicates that the α-L-oleandrose disaccharide at the C13 position is not merely a passive structural element but is integral to the compound's potent channel-gating and paralytic effects. The observation that the this compound lacks this paralytic activity, despite affecting other biological processes, presents a critical avenue for future research.[9]

For drug development professionals, this highlights an opportunity. By modifying the sugar moieties, it may be possible to design novel avermectin analogues that uncouple the desired therapeutic effects (e.g., anti-parasitic, anti-inflammatory) from the potent GABA-A-mediated neurotoxicity. A full electrophysiological and pharmacological characterization of the this compound and aglycone on specific GABA-A receptor subtypes is an essential next step to fully exploit the therapeutic potential of this remarkable class of compounds.

References

The Nematicidal Power Unleashed: A Technical Guide to the Biological Activity of Avermectin B1a and its Monosaccharide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity of Avermectin (B7782182) B1a and its monosaccharide derivatives against nematodes. Avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, are renowned for their potent anthelmintic and insecticidal properties.[1][2] Avermectin B1a, a major component of the commercially available abamectin, serves as a cornerstone in the control of nematode parasites in agriculture and animal health.[1][3] This document delves into the core of its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its activity, with a special focus on the enhanced potency of its monosaccharide derivatives.

Mechanism of Action: Targeting the Nematode Nervous System

The primary mode of action of Avermectin B1a in nematodes is the disruption of neurotransmission. It acts as a positive allosteric modulator of glutamate-gated chloride ion channels (GluCls), which are unique to invertebrates.[2][4] This binding potentiates the effect of the neurotransmitter glutamate, leading to an increased influx of chloride ions into nerve and muscle cells.[2][5] The resulting hyperpolarization of the cell membrane prevents the transmission of electrical signals, causing a flaccid paralysis and ultimately, the death of the nematode.[2][6][7] While GluCls are the primary target, minor effects on gamma-aminobutyric acid (GABA) receptors have also been observed.[2]

The following diagram illustrates the signaling pathway affected by Avermectin B1a at the nematode neuromuscular junction.

Avermectin B1a Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release GluCl Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl Binds Cl_ion Cl- GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Paralysis Paralysis Hyperpolarization->Paralysis Leads to Avermectin_B1a Avermectin B1a Avermectin_B1a->GluCl Potentiates

Avermectin B1a mechanism of action in nematodes.

Quantitative Biological Activity

The nematicidal activity of Avermectin B1a and its derivatives is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the median lethal concentration (LC50). Recent research has demonstrated that modification of the disaccharide moiety of Avermectin B1a can significantly enhance its biological activity. Specifically, the enzymatic glycosylation of Avermectin B1a to produce monosaccharide derivatives has been shown to improve both water solubility and nematicidal potency.[8][9]

CompoundNematode SpeciesAssay TypeMetricValue (µM)Reference
Avermectin B1aBursaphelenchus xylophilusIn vitroIC507.30[8]
Avermectin B1a 4″-β-D-glucosideBursaphelenchus xylophilusIn vitroIC500.23[8]
Avermectin B1a 4″-β-2-deoxy-D-glucosideBursaphelenchus xylophilusIn vitroIC500.69[8]
Avermectin B1a 4″-β-L-fucosideBursaphelenchus xylophilusIn vitroIC500.89[8]
Avermectin B1a 4″-β-D-galactosideBursaphelenchus xylophilusIn vitroIC501.07[8]
Avermectin Derivative 9jBursaphelenchus xylophilusIn vitroLC500.005[10]
Avermectin Derivative 16dBursaphelenchus xylophilusIn vitroLC500.002[10]
Avermectin (unspecified)Bursaphelenchus xylophilusIn vitroLC506.746[10]

Experimental Protocols

The determination of the biological activity of Avermectin B1a monosaccharide and related compounds involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

In Vitro Nematicidal Assay against Bursaphelenchus xylophilus

This protocol outlines the steps to determine the IC50 of avermectin derivatives against the pine wood nematode.

In Vitro Nematicidal Assay Workflow Nematode_Culture 1. Culture B. xylophilus on Botrytis cinerea Harvest 2. Harvest Nematodes (Baermann funnel method) Nematode_Culture->Harvest Prepare_Suspension 3. Prepare Nematode Suspension (approx. 200 nematodes/100 µL) Harvest->Prepare_Suspension Incubate 5. Incubate Nematodes with Compounds (in 48-well plates) Prepare_Suspension->Incubate Prepare_Compounds 4. Prepare Test Compound Dilutions (in DMSO, then water) Prepare_Compounds->Incubate Observe 6. Observe Mortality (after 24, 48, 72h under microscope) Incubate->Observe Calculate_IC50 7. Calculate IC50 (Probit analysis) Observe->Calculate_IC50

Workflow for in vitro nematicidal activity assessment.

Methodology:

  • Bursaphelenchus xylophilus Culture: The nematodes are cultured on a lawn of the fungus Botrytis cinerea grown on potato dextrose agar (B569324) (PDA) plates at 25°C.

  • Nematode Harvesting: Nematodes are harvested from the culture plates using the Baermann funnel technique. This method involves placing the agar culture on a filter paper in a funnel filled with water. The nematodes migrate through the filter into the water and are collected at the bottom of the funnel stem.

  • Preparation of Nematode Suspension: The collected nematodes are washed and suspended in sterile distilled water. The concentration is adjusted to approximately 200 nematodes per 100 µL.

  • Preparation of Test Compounds: Avermectin B1a and its monosaccharide derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions are then prepared in distilled water to achieve the desired final concentrations. The final DMSO concentration in the assay should be non-toxic to the nematodes (typically ≤ 1%).

  • Incubation: 100 µL of the nematode suspension is added to each well of a 48-well microtiter plate. An equal volume of the test compound dilution is then added. Control wells receive the same volume of the DMSO solution without the test compound. The plates are incubated at 25°C.

  • Mortality Assessment: Nematode mortality is assessed at 24, 48, and 72 hours post-incubation. Nematodes are considered dead if they do not exhibit movement upon probing with a fine needle.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The IC50 values are then calculated using probit analysis.

Enzymatic Synthesis of Avermectin B1a Monosaccharides

This protocol describes the enzymatic glycosylation of Avermectin B1a to produce monosaccharide derivatives, a key step in exploring structure-activity relationships.

Enzymatic Glycosylation Workflow Reactants Combine: - Avermectin B1a - UDP-sugar - Glycosyltransferase - Buffer Incubation Incubate (e.g., 37°C, 24h) Reactants->Incubation Quench Quench Reaction (e.g., add ethyl acetate) Incubation->Quench Extract Extract Product Quench->Extract Purify Purify (e.g., HPLC) Extract->Purify Analyze Analyze Structure (NMR, MS) Purify->Analyze

Workflow for the enzymatic synthesis of Avermectin B1a glycosides.

Methodology:

  • Reaction Mixture Preparation: The reaction mixture typically contains Avermectin B1a as the acceptor substrate, a uridine (B1682114) diphosphate (B83284) (UDP)-activated sugar (e.g., UDP-glucose, UDP-galactose) as the donor, and a glycosyltransferase enzyme in a suitable buffer (e.g., Tris-HCl).

  • Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 24 hours) with gentle agitation.

  • Reaction Termination and Extraction: The reaction is stopped by adding an organic solvent such as ethyl acetate. The glycosylated avermectin product is then extracted into the organic phase.

  • Purification: The extracted product is concentrated and purified using techniques like High-Performance Liquid Chromatography (HPLC).

  • Structural Analysis: The structure of the purified this compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Conclusion and Future Directions

Avermectin B1a remains a vital tool for nematode control. The exploration of its monosaccharide derivatives has opened new avenues for developing more potent and potentially more soluble anthelmintics. The enhanced activity of compounds like Avermectin B1a 4″-β-D-glucoside highlights the critical role of the carbohydrate moiety in the interaction with the target site. Future research should focus on expanding the library of these derivatives, further elucidating the structure-activity relationships, and evaluating their efficacy against a broader range of nematode species, including those with emerging resistance to conventional avermectins. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the field of nematicidal drug discovery.

References

The Impact of Avermectin B1a Monosaccharide on Caenorhabditis elegans Larval Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin (B7782182) B1a and its derivatives are potent anthelmintic agents that significantly impact the development of nematodes. This technical guide explores the effects of Avermectin B1a monosaccharide on the larval development of the model organism Caenorhabditis elegans. While specific quantitative data for the monosaccharide derivative is limited, this document extrapolates from the extensive research on the closely related compound, ivermectin, to provide a comprehensive overview of its anticipated effects and the experimental methodologies used for their assessment. This guide summarizes the known mechanisms of action, presents relevant quantitative data from ivermectin studies in clearly structured tables, details essential experimental protocols, and provides visual representations of key signaling pathways and workflows to facilitate further research and drug development in this area.

Introduction

Avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, are widely used as potent antiparasitic agents in veterinary and human medicine. Avermectin B1a is a major component of this class, and its monosaccharide derivative is also known to possess anthelmintic properties. The free-living nematode Caenorhabditis elegans serves as an excellent model organism for studying the effects of such compounds due to its genetic tractability, rapid life cycle, and conserved biological pathways with parasitic nematodes.

The primary mode of action for avermectins in nematodes is through their interaction with glutamate-gated chloride channels (GluCls).[1][2][3][4] This interaction leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and subsequent pharyngeal and somatic muscle paralysis, ultimately resulting in starvation and death of the nematode.[5] Larval development is a particularly vulnerable stage, and exposure to avermectins can lead to developmental arrest and lethality. While data on this compound is sparse, one study indicates it is lethal to C. elegans with a minimum active concentration (MAC) value of 0.1 µM.

This guide will leverage the substantial body of research on ivermectin, a 22,23-dihydro derivative of Avermectin B1a, to provide an in-depth understanding of the likely effects of this compound on C. elegans larval development.

Quantitative Data on Ivermectin Effects on C. elegans Larval Development

The following tables summarize quantitative data from studies on ivermectin, which can serve as a proxy for understanding the potential dose-dependent effects of this compound on C. elegans larval development.

Table 1: Effect of Ivermectin on C. elegans N2 Strain Larval Growth

Ivermectin Concentration (ng/mL)Percentage of Worms Reaching L3 Stage after 48 hoursPercentage of Worms Reaching L4 Stage after 72 hoursPercentage of Worms Reaching Adult Stage after 96 hours
0 (Control - DMSO)100%100%100%
1100%100%100%
2100%100%100%
3100%100%100%
4100%100%100%
5Growth inhibited70%Not specified
6Growth inhibitedNo L4 larvae observedNo adults observed
7Growth inhibitedNo L4 larvae observedNo adults observed
8Growth inhibitedNo L4 larvae observedNo adults observed
9Growth inhibitedNo L4 larvae observedNo adults observed
10Growth inhibitedNo L4 larvae observedNo adults observed

Data extracted from a study by Yusuf et al., 2016, which investigated the effect of ivermectin on the larval development of C. elegans N2 and DA1316 strains. The table shows that for the wild-type N2 strain, larval development began to be affected at a concentration of 5 ng/mL, with complete inhibition of reaching the L4 stage at concentrations of 6 ng/mL and above.

Table 2: IC50 Values of Ivermectin on C. elegans

ParameterStrainIC50
ViabilityWild-type5.7 ng/mL
Viabilityubr-1 mutant11.6 ng/mL
Time-dependent viabilityWild-type20.2 hours
Time-dependent viabilityubr-1 mutant42.1 hours
Motility (EC50)Wild-type (L4)0.19 ± 0.01 µM

This table compiles data from multiple sources. The viability data from a 2024 study shows the concentration of ivermectin required to inhibit the viability of 50% of the worm population, highlighting the resistance of the ubr-1 mutant.[6] The motility data from a 2019 study indicates the concentration that reduces motility by 50% in L4 larvae.[7]

Experimental Protocols

C. elegans Synchronization

A synchronized population of worms is crucial for obtaining consistent results in developmental assays. The most common method is bleach synchronization.

Protocol: Bleach Synchronization of C. elegans

  • Culturing and Harvesting:

    • Culture C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 until a large population of gravid adults is present.[8]

    • Wash the plates with M9 buffer to collect the worms into a 15 mL conical tube.

    • Pellet the worms by centrifugation (e.g., 1,500 rpm for 1-2 minutes) and discard the supernatant.

    • Wash the worm pellet with M9 buffer to remove bacteria.

  • Bleaching:

    • Prepare a fresh bleaching solution (e.g., 2.5 mL of 1M NaOH, 4 mL of 5% sodium hypochlorite, and 3.5 mL of sterile water).

    • Resuspend the worm pellet in a small volume of M9 buffer and add the bleaching solution.

    • Vortex vigorously for 3-5 minutes, monitoring the dissolution of adult worms under a dissecting microscope.

    • Stop the reaction by filling the tube with M9 buffer before all adults are dissolved to protect the eggs.

  • Egg Collection and Hatching:

    • Centrifuge the tube to pellet the eggs and discard the supernatant.

    • Wash the egg pellet 3-4 times with M9 buffer to remove all traces of bleach.

    • After the final wash, resuspend the eggs in M9 buffer.

    • For L1 arrest, incubate the eggs overnight in M9 buffer with gentle rocking. In the absence of food, the larvae will hatch but arrest at the L1 stage.

Larval Development Assay

This assay is used to assess the effect of a compound on the developmental progression of C. elegans larvae.

Protocol: Liquid Culture Larval Development Assay

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in K-medium or S-medium.

    • Prepare a culture of E. coli OP50 and resuspend it in the appropriate medium to a desired optical density (e.g., OD600 of 0.5).

  • Assay Setup:

    • Add the synchronized L1 larvae to the wells of a 96-well plate.

    • Add the different concentrations of the test compound and the E. coli OP50 food source to the wells. Include a vehicle control (e.g., DMSO) and a negative control (no compound).

    • Incubate the plate at a constant temperature (e.g., 20°C).

  • Data Collection and Analysis:

    • At specific time points (e.g., 24, 48, 72, and 96 hours), observe the worms under a microscope.

    • Determine the larval stage of a subset of the population in each well based on morphology and size.

    • Calculate the percentage of worms that have reached each larval stage (L1, L2, L3, L4, adult) at each concentration.

    • Endpoints can include larval arrest, developmental delay, and morphological defects.

Signaling Pathways and Experimental Workflows

Avermectin Mechanism of Action

Avermectins primarily target glutamate-gated chloride channels (GluCls) in nematodes. The binding of avermectin to these channels leads to their irreversible opening, causing an influx of chloride ions and hyperpolarization of the cell membrane of neurons and muscle cells. This disrupts neurotransmission and muscle function, leading to paralysis and death.

Avermectin_Mechanism Avermectin Avermectin B1a Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds to and activates Cl_influx Cl- Influx GluCl->Cl_influx Opens channel Neuron Neuron/Muscle Cell Membrane Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Leads to Paralysis Paralysis & Developmental Arrest Hyperpolarization->Paralysis Causes

Caption: Mechanism of action of this compound.

Experimental Workflow for Larval Development Assay

The following diagram illustrates the typical workflow for assessing the impact of a compound on C. elegans larval development.

Larval_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture C. elegans Sync Synchronize Population (Bleaching) Culture->Sync L1_arrest L1 Arrest Sync->L1_arrest Setup Setup 96-well Plate: L1s + Compound + Food L1_arrest->Setup Incubate Incubate at 20°C Setup->Incubate Observe Microscopic Observation (24, 48, 72, 96h) Incubate->Observe Data Quantify Larval Stages (% at L1, L2, L3, L4, Adult) Observe->Data Results Determine Developmental Arrest/Delay Data->Results

Caption: Workflow for C. elegans larval development assay.

Conclusion

While direct and extensive research on the effects of this compound on C. elegans larval development is not yet available, the wealth of data on the closely related compound ivermectin provides a strong foundation for predicting its biological activity. It is highly probable that this compound also induces larval arrest and lethality in a dose-dependent manner through its interaction with glutamate-gated chloride channels. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct their own investigations into the specific effects of this and other novel anthelmintic compounds. Further studies are warranted to establish a precise dose-response curve and to elucidate any potential unique aspects of the monosaccharide derivative's interaction with its molecular targets in C. elegans.

References

A Technical Guide to the Neurotoxic Effects of Avermectin B1a Monosaccharide on Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Avermectins are a class of 16-membered macrocyclic lactone derivatives produced by the soil actinomycete Streptomyces avermitilis, renowned for their potent anthelmintic and insecticidal properties.[1][2] Avermectin (B7782182) B1a, a major component of the commercial product Abamectin, and its derivatives are critical tools in agriculture and veterinary medicine.[2][3] This guide provides an in-depth technical overview of the neurotoxic effects of Avermectin B1a and its monosaccharide form on invertebrates. The primary mechanism of action involves the potentiation of glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA)-gated chloride channels, leading to paralysis and death.[1][4] This document collates quantitative toxicity data, details common experimental methodologies, and presents key signaling and experimental workflows for researchers, scientists, and drug development professionals. While specific data on the Avermectin B1a monosaccharide is limited, this guide draws upon the extensive research conducted on its parent compound, Avermectin B1a, to provide a comprehensive understanding of its neurotoxic profile.

Introduction to Avermectin B1a and its Monosaccharide Derivative

Avermectins are a group of closely related compounds, with Abamectin being a widely used mixture containing at least 80% Avermectin B1a and no more than 20% Avermectin B1b.[2][5][6] These molecules have revolutionized the control of nematode and arthropod parasites.[3] The core mechanism of avermectins relies on their profound disruption of nerve and muscle function in invertebrates.[7]

The this compound is a specific derivative of Avermectin B1a.[8] While the bulk of published research focuses on the parent disaccharide compound (Abamectin/Avermectin B1a), the monosaccharide form is also known to be biologically active.[8] For instance, it is lethal to the nematode Caenorhabditis elegans (C. elegans) and stimulates ion conductance in isolated shore crab muscle, indicating a shared mechanism of action with the parent compound.[8] Due to the limited availability of specific data for the monosaccharide, this guide will primarily reference data from Avermectin B1a and Abamectin, which serve as a robust proxy for understanding its neurotoxicological properties.

Mechanism of Neurotoxic Action

The neurotoxicity of Avermectin B1a and its derivatives is primarily mediated by their interaction with specific ligand-gated ion channels in the invertebrate nervous system. This action is highly selective for invertebrates because the primary target channels are absent in mammals, or are located within the central nervous system where the drug does not readily cross the blood-brain barrier at therapeutic doses.[1][7][9]

Primary Target: Glutamate-Gated Chloride Channels (GluCls)

The principal molecular targets for avermectins in invertebrates are the glutamate-gated chloride channels (GluCls).[10][11][12] These channels, which are part of the Cys-loop receptor superfamily, are crucial for mediating inhibitory neurotransmission in invertebrate nerve and muscle cells.[13][14]

Avermectin B1a acts as a potent positive allosteric modulator, binding to a site on the GluCl receptor distinct from the glutamate (B1630785) binding site.[2][13] This binding locks the channel in an open conformation, leading to a persistent and essentially irreversible influx of chloride ions (Cl⁻) into the cell.[7][10] The increased intracellular Cl⁻ concentration causes hyperpolarization of the cell membrane, making it less responsive to excitatory stimuli. This disruption of signal transmission results in flaccid paralysis of the pharyngeal pump and somatic muscles, leading to starvation, immobilization, and ultimately the death of the invertebrate.[1][2][9]

G Figure 1: Avermectin B1a Mechanism of Action at the Glutamate-Gated Chloride Channel (GluCl) cluster_membrane Postsynaptic Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_channel Chloride Ion (Cl⁻) Pore (Closed) Cl_channel_open Chloride Ion (Cl⁻) Pore (Open) GluCl->Cl_channel_open Cl_int Intracellular Cl⁻ Hyperpolarization Membrane Hyperpolarization Cl_channel_open->Hyperpolarization AVM Avermectin B1a Monosaccharide AVM->GluCl Binds & Activates Cl_ext Extracellular Cl⁻ Cl_ext->Cl_channel_open Influx Paralysis Flaccid Paralysis & Death Hyperpolarization->Paralysis

Caption: Mechanism of Avermectin B1a neurotoxicity.
Secondary Target: GABA-Gated Chloride Channels

Avermectins can also interact with γ-aminobutyric acid (GABA)-gated chloride channels (GABA-R), although generally at higher concentrations than required for GluCl activation.[4][15] Similar to its effect on GluCls, Avermectin B1a can potentiate the effect of GABA, enhancing the opening of chloride channels.[15][16] In some invertebrate systems, such as the lobster neuromuscular junction, this effect on GABAergic synapses contributes significantly to the overall toxic effect by reducing muscle membrane resistance.[4][17]

Quantitative Neurotoxic Effects

Avermectin B1a (as the primary component of Abamectin) is extremely toxic to a broad range of invertebrates.[18] The following tables summarize acute toxicity data (Lethal Concentration 50, LC₅₀, and Lethal Dose 50, LD₅₀) for various non-target invertebrate species. It is important to note that toxicity can vary based on the species, exposure route, duration, and environmental conditions.

Table 1: Acute Toxicity of Abamectin to Aquatic Invertebrates
SpeciesCommon NamePhylum/ClassExposure TimeLC₅₀Reference
Daphnia magnaWater FleaArthropoda/Crustacea48 hours0.34 µg/L[19]
Americamysis bahiaMysid ShrimpArthropoda/Crustacea96 hours0.022 µg/L[19][20]
Panaeus duorarumPink ShrimpArthropoda/Crustacea96 hours1.6 µg/L[19]
Crassostrea virginicaEastern OysterMollusca/Bivalvia96 hours430 µg/L[19]
Callinectes sapidusBlue CrabArthropoda/Crustacea96 hours153 µg/L[18]
Table 2: Acute Toxicity of Abamectin to Terrestrial Invertebrates
SpeciesCommon NamePhylum/ClassExposure RouteLD₅₀ / LC₅₀Reference
Apis melliferaHoney BeeArthropoda/InsectaContact (24h)0.002 µ g/bee [18][19]
Apis melliferaHoney BeeArthropoda/InsectaOral0.009 µ g/bee [19]
Eisenia fetidaEarthwormAnnelida/ClitellataSoil (14 days)17.1 mg/kg[21]
Porcellio scaberIsopodArthropoda/CrustaceaSoil (21 days)71 mg/kg[21]
Table 3: Specific Activity of this compound
SpeciesCommon NamePhylumEndpointValue/ConcentrationReference
Caenorhabditis elegansNematodeNematodaMinimum Active Conc. (Lethal)0.1 µM[8]
Carcinus maenasShore CrabArthropoda/CrustaceaElectrophysiologyStimulates conductance[8]

Experimental Protocols and Methodologies

Assessing the neurotoxicity of a compound like this compound involves a combination of bioassays to determine lethal dose-response relationships and electrophysiological studies to elucidate the specific effects on neuronal function.

Generalized Acute Toxicity Bioassay Protocol

This protocol outlines a general procedure for determining the LC₅₀ or LD₅₀ of a test substance on a target invertebrate, adapted from common insecticide testing methodologies.[22]

  • Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO). Create a series of serial dilutions to produce a range of at least five test concentrations.

  • Organism Acclimation: Acclimate test organisms (e.g., mosquito larvae, daphnids, or terrestrial arthropods) to laboratory conditions for a specified period before exposure.

  • Exposure Administration:

    • Aquatic Assay: Add precise volumes of the test dilutions to replicate beakers containing a known volume of water and a set number of organisms.

    • Contact Assay (e.g., for bees): Apply a small, measured volume (e.g., 1 µL) of each dilution directly to the dorsal thorax of the organism.

    • Feeding Assay: Incorporate the test substance into the diet (e.g., sugar solution for bees, artificial diet for larvae) at the desired concentrations.

  • Control Groups: Include both a negative control (no treatment) and a solvent control (treatment with the solvent used for dilution) to ensure observed effects are due to the test substance.

  • Incubation & Observation: Maintain the organisms under controlled environmental conditions (temperature, light, humidity). Assess and record mortality at predetermined intervals (e.g., 24, 48, 72, 96 hours). An organism is considered dead if it is immobile and does not respond to gentle prodding.

  • Data Analysis: Use probit or logit analysis to calculate the LC₅₀ or LD₅₀ values and their 95% confidence intervals from the mortality data.

Generalized Electrophysiology Protocol (Neuromuscular Junction)

This protocol describes a general workflow for measuring the effects of a neurotoxin on postsynaptic potentials at an invertebrate neuromuscular junction, based on classic studies.[4][17]

  • Preparation Dissection: Dissect the target tissue (e.g., lobster or crayfish opener muscle) in a chilled saline solution to expose the neuromuscular junction. Pin the preparation in a recording chamber.

  • Electrode Placement: Using micromanipulators, place an intracellular recording microelectrode into a muscle fiber to measure membrane potential. Place stimulating electrodes on the motor nerve.

  • Baseline Recording: Perfuse the preparation with normal saline and stimulate the motor nerve to elicit and record baseline excitatory postsynaptic potentials (EPSPs) and inhibitory postsynaptic potentials (IPSPs). Measure the resting membrane potential and input resistance of the muscle fiber.

  • Compound Application: Switch the perfusion solution to a saline solution containing the test compound (e.g., 6 µM Avermectin B1a) and continue to record.[4]

  • Effect Measurement: Continuously monitor and record changes in the amplitude and decay rate of EPSPs and IPSPs, as well as any change in the resting membrane potential and input resistance.

  • Washout/Antagonist Application: Attempt to reverse the effects by perfusing with drug-free saline. Alternatively, apply a known channel blocker (e.g., picrotoxin) to investigate the involvement of specific chloride channels.[4][17]

G Figure 2: General Experimental Workflow for Neurotoxicity Assessment cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_analysis Phase 3: Data Collection & Analysis prep_compound Prepare Test Compound (Serial Dilutions) expose Administer Compound to Replicate Groups prep_compound->expose acclimate Acclimate Test Invertebrates acclimate->expose controls Establish Control Groups (Negative & Solvent) acclimate->controls incubate Incubate Under Controlled Conditions expose->incubate controls->incubate observe Observe & Record Endpoint (e.g., Mortality) incubate->observe analyze Statistical Analysis (e.g., Probit) observe->analyze determine Determine LC₅₀/LD₅₀ & Confidence Intervals analyze->determine

Caption: Workflow for invertebrate neurotoxicity bioassays.

Conclusion

This compound, like its parent compound, is a potent neurotoxin to invertebrates. Its high efficacy stems from its targeted and irreversible activation of invertebrate-specific glutamate-gated chloride channels, which leads to hyperpolarization, flaccid paralysis, and death. The extensive quantitative data available for Abamectin highlights its extreme toxicity to a wide array of arthropods and nematodes at very low concentrations. The provided methodologies offer a framework for the continued investigation and characterization of this and other novel insecticidal compounds, which is essential for the development of new pest management strategies and for assessing ecological risk.

References

solubility of Avermectin B1a monosaccharide in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Avermectin (B7782182) B1a monosaccharide in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and formulation, offering available solubility data, detailed experimental protocols for solubility determination, and a workflow visualization to guide laboratory practices.

Introduction to Avermectin B1a Monosaccharide

This compound (CAS Number: 71831-09-9) is a key degradation product of Avermectin B1a, formed by the selective hydrolysis of the terminal disaccharide unit.[1][2] It is a macrocyclic lactone with the chemical formula C41H60O11 and a molecular weight of approximately 728.9 g/mol .[1] While the parent compound, Avermectin B1a, is a potent anthelmintic and insecticidal agent, the monosaccharide derivative is noted as a potent inhibitor of nematode larval development but is devoid of the paralytic activity associated with its parent compound.[1] Understanding its solubility is critical for a wide range of applications, from in vitro biological assays to the development of analytical methods and potential formulations.

Solubility Profile of this compound

Current literature and supplier data sheets indicate that this compound is soluble in several common organic solvents. However, specific quantitative data (e.g., in mg/mL or molarity) is not extensively published. The available qualitative solubility information is summarized in the table below. For context, the parent compound, Avermectin B1a, is highly soluble in DMSO, with reported values of 100 mg/mL.[3][4]

SolventSolubilityQuantitative Data (mg/mL)
Dimethyl Sulfoxide (DMSO)Soluble[1]Not available
EthanolSoluble[1]Not available
MethanolSoluble[1]Not available
Dimethylformamide (DMF)Soluble[1]Not available

Note: The lack of precise quantitative solubility data underscores the need for experimental determination for specific research applications.

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for this compound is not widely documented, a reliable method for determining the solubility of avermectin compounds is the isothermal shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC). This method is widely accepted for its accuracy and reproducibility.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, analytical grade)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV at 245 nm)

  • Volumetric flasks and pipettes

  • Mobile phase for HPLC (e.g., Acetonitrile:Methanol:Water mixture)[5]

Methodology:

  • Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Incubation: Add a known volume of the temperature-equilibrated solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Equilibration: Place the vials on an orbital shaker set to the desired temperature. Allow the mixture to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, cease shaking and allow the vials to rest at the constant temperature for a short period to allow the undissolved solid to settle.

  • Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system. The concentration of this compound in the diluted sample is determined by comparing its peak area to a pre-established calibration curve of known concentrations.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask and HPLC method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal Vial and Place in Shaker Bath B->C D Shake at Constant Temp (e.g., 24-48h) C->D E Allow Suspension to Settle D->E F Filter Supernatant (0.22 µm filter) E->F G Dilute Sample Accurately F->G H Inject into HPLC System G->H I Calculate Concentration vs. Calibration Curve H->I J Result I->J Final Solubility (mg/mL)

Figure 1: Experimental workflow for solubility determination.

Mechanism of Action Context

The parent avermectin compounds, including Avermectin B1a, exert their biological effects by targeting the nervous systems of invertebrates.[6] They enhance the effects of glutamate (B1630785) at glutamate-gated chloride channels, leading to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately paralysis.[6] They can also interact with gamma-aminobutyric acid (GABA) controlled chloride channels.[7] While this compound is a potent inhibitor of nematode larval development, it is reported to be "devoid of paralytic activity," suggesting that its mechanism of action or its affinity for these channels may differ significantly from that of the parent disaccharide compound.[1] Further research is needed to fully elucidate its specific molecular targets and signaling pathways.

Conclusion

This technical guide summarizes the currently available solubility information for this compound. While qualitatively soluble in DMSO and other common organic solvents, there is a notable absence of quantitative solubility data in publicly accessible literature. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific needs. The workflow diagram visually outlines this process for ease of implementation in a laboratory setting. Further investigation into the quantitative solubility and specific biological mechanisms of this compound will be crucial for advancing its potential applications in research and development.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin (B7782182) B1a, a potent macrocyclic lactone with broad-spectrum antiparasitic activity, is susceptible to degradation under various environmental conditions. A primary degradation product formed through the hydrolysis of the disaccharide moiety is the Avermectin B1a monosaccharide.[1][2] Understanding the stability and degradation pathways of this monosaccharide is crucial for the development of stable formulations, the identification of impurities, and for ensuring the overall quality, safety, and efficacy of Avermectin-based drug products. This technical guide provides a comprehensive overview of the stability of this compound, its degradation pathways, and the experimental protocols used for its analysis.

Avermectins, including Avermectin B1a, are known to be unstable under acidic and alkaline conditions, and are also sensitive to light and oxidation.[3] The degradation of Avermectin B1a can lead to the formation of several products, with the monosaccharide being a significant hydrolytic product.[1][4] Further degradation of the monosaccharide can occur, leading to the formation of the aglycone.[5]

Stability Profile of this compound

The stability of this compound is intrinsically linked to the degradation of the parent Avermectin B1a molecule. Forced degradation studies on Avermectin B1a provide significant insights into the conditions under which the monosaccharide is formed and subsequently degrades. These studies typically involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][4]

While specific quantitative kinetic data for the degradation of isolated this compound is limited in the public domain, the extensive studies on Avermectin B1a allow for a qualitative and semi-quantitative understanding of its stability.

Data on Degradation of Avermectin B1a Leading to Monosaccharide Formation

The following table summarizes the conditions under which Avermectin B1a degrades to form the monosaccharide and other degradation products. The percentage of degradation refers to the parent Avermectin B1a molecule.

Stress ConditionReagent/ParametersDurationMajor Degradation Products IdentifiedReference
Acidic Hydrolysis 0.05 M HCl5 hoursThis compound (DP-1) , Avermectin B1a aglycone[4]
Alkaline Hydrolysis 0.025 M NaOH1 hour2-epimer B1a (DP-5)[1]
Oxidative 5% H₂O₂21 hours8a-OOH B1a (DP-3), 8a-OH B1a (DP-2)[1][4]
Oxidative 15 mM K₂Cr₂O₇15 hours8a-oxo B1a (DP-4), 5-oxo B1a (DP-7)[1][4]
Photolytic 1.10 W/m² at 420 nm (in solution)8 hours8,9-Z-B1a (DP-6)[1][4]
Photolytic 1.10 W/m² at 420 nm (solid)26.2 hours8,9-Z-B1a (DP-6)[1][4]
Thermal 80 °C (in solution)1 day8a-OH B1a[1][4]
Thermal 80 °C (solid)7 days8a-OH B1a[1][4]

Degradation Pathways

The degradation of Avermectin B1a and its subsequent monosaccharide derivative follows several pathways depending on the stress conditions applied.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the primary degradation pathway for Avermectin B1a is the sequential hydrolysis of the glycosidic bonds. The terminal oleandrose (B1235672) sugar is first cleaved to yield the this compound.[1] Under more stringent acidic conditions or prolonged exposure, the second sugar moiety is cleaved, resulting in the formation of the Avermectin B1a aglycone.[1][5]

Avermectin_B1a Avermectin B1a (Disaccharide) Monosaccharide This compound Avermectin_B1a->Monosaccharide  Acidic Hydrolysis (Cleavage of terminal sugar) Aglycone Avermectin B1a Aglycone Monosaccharide->Aglycone  Further Acidic Hydrolysis (Cleavage of second sugar)

Acid-catalyzed degradation pathway of Avermectin B1a.

Other Degradation Pathways of the Avermectin Core Structure

While the primary focus is on the monosaccharide, it is important to understand other degradation pathways affecting the core macrocyclic lactone structure, as these can also occur in the monosaccharide derivative.

  • Alkaline Conditions: Avermectins are susceptible to epimerization at the C-2 position under basic conditions.[1]

  • Oxidative Stress: The C-8a position is prone to oxidation, leading to the formation of hydroperoxide (8a-OOH), hydroxyl (8a-OH), and oxo (8a-oxo) derivatives. The C-5 position can also be oxidized to a keto group.[1][4]

  • Photolytic Stress: Exposure to UV light can cause isomerization of the C-8 to C-9 double bond, forming the Z-isomer (8,9-Z-B1a).[1][4]

cluster_hydrolysis Hydrolysis cluster_other Other Degradation Pathways Avermectin_B1a Avermectin B1a Monosaccharide Monosaccharide Avermectin_B1a->Monosaccharide Acid Epimer 2-epimer B1a Avermectin_B1a->Epimer Base Oxidized Oxidized Products (8a-OOH, 8a-OH, 8a-oxo, 5-oxo) Avermectin_B1a->Oxidized Oxidation Photoisomer 8,9-Z-B1a Avermectin_B1a->Photoisomer Light Aglycone Aglycone Monosaccharide->Aglycone Stronger Acid

Overview of Avermectin B1a degradation pathways.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound stability. The following sections outline typical experimental protocols for forced degradation studies and the analytical methods used.

Forced Degradation Study Protocol

This protocol is based on the comprehensive forced degradation study of Avermectin B1a as described by Berger et al. (2025).[1][4]

  • Sample Preparation: Prepare a stock solution of Avermectin B1a at a concentration of 2.5 mg/mL in acetonitrile (B52724).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.05 M hydrochloric acid for 5 hours.

    • Alkaline Hydrolysis: Treat the sample solution with 0.025 M sodium hydroxide (B78521) for 1 hour.

    • Oxidative Degradation:

      • Treat the sample solution with 5% hydrogen peroxide for 21 hours.

      • Treat the sample solution with 15 mM potassium dichromate for 15 hours.

    • Photolytic Degradation:

      • Expose the solid drug substance to light irradiation (1.10 W/m² at 420 nm) for 26.2 hours.

      • Expose the drug substance in solution to the same light conditions for 8 hours.

    • Thermal Degradation:

      • Heat the solid drug substance at 80 °C for 7 days.

      • Heat the drug substance in solution at 80 °C for 1 day.

  • Sample Analysis: Following the stress period, neutralize the acidic and basic samples as appropriate. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

start Start: Avermectin B1a Sample stress Apply Stress Conditions (Acid, Base, Oxidizing Agent, Light, Heat) start->stress neutralize Neutralize/Dilute Stressed Samples stress->neutralize analyze Analyze via Stability-Indicating HPLC Method neutralize->analyze

Experimental workflow for forced degradation studies.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is required to separate the this compound from the parent drug and other degradation products.

ParameterConditionReference
Column ACE UltraCore 2.5 SuperC18 (150 × 4.6 mm, 2.5 µm particle size)[1][4]
Mobile Phase Gradient elution using a suitable combination of aqueous and organic phases (e.g., acetonitrile and water with additives like ammonium (B1175870) acetate).[1][4]
Flow Rate Typically 1.0 - 1.5 mL/min
Column Temperature Maintained at a constant temperature, e.g., 30 °C
Detection UV spectrophotometer at an appropriate wavelength (e.g., 245 nm)
Injection Volume 10 - 20 µL

Conclusion

The stability of this compound is a critical factor in the development of Avermectin-based pharmaceuticals. While direct quantitative kinetic data on the isolated monosaccharide is not extensively available, a comprehensive understanding of its formation and potential degradation pathways can be derived from forced degradation studies of the parent Avermectin B1a molecule. The primary pathway for the formation of the monosaccharide is acid-catalyzed hydrolysis. Further degradation to the aglycone is also possible under these conditions. The core macrocyclic lactone structure is also susceptible to degradation under alkaline, oxidative, and photolytic stress. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers and scientists to assess the stability of Avermectin B1a and its degradation products, including the monosaccharide, ensuring the development of robust and reliable drug formulations. Further research focusing on the degradation kinetics of the isolated this compound would be beneficial for a more complete understanding of its stability profile.

References

The Pharmacology of Avermectin B1a Monosaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a monosaccharide is a significant derivative of the potent anthelmintic and insecticidal agent, Avermectin B1a. As a primary metabolite and degradation product, understanding its pharmacology is crucial for a comprehensive evaluation of the parent compound's activity, duration of action, and potential for resistance development. This technical guide provides an in-depth analysis of the core pharmacology of this compound, focusing on its mechanism of action, biological effects, and the experimental methodologies used for its characterization.

Core Pharmacology

Mechanism of Action

The primary molecular target of this compound, like its parent compound, is the glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[1][2] These ligand-gated ion channels are crucial for inhibitory neurotransmission in protostome phyla, including nematodes and arthropods.[3]

Binding of this compound to GluCls potentiates the effect of glutamate, leading to a prolonged opening of the channel.[3] This results in an increased influx of chloride ions into the cell, causing hyperpolarization of the cell membrane and subsequent inhibition of neuronal signaling and muscle function.[3][4] This disruption of the nervous system leads to the observed anti-parasitic effects.[4] While Avermectin B1a has been shown to bind to both high- and low-affinity sites on mammalian GABA-gated chloride channels, the selectivity for invertebrate GluCls is a key factor in its therapeutic index.[5]

Biological Activity

This compound is a potent inhibitor of nematode larval development.[6] One study on Haemonchus contortus found that there was no significant difference in potency between the disaccharide (Avermectin B1a) and monosaccharide forms in a larval development assay, with both being fully effective at a concentration of 0.001 µg/ml.[6] In the free-living nematode Caenorhabditis elegans, this compound is lethal, with a minimum active concentration (MAC) value of 0.1 µM.

Interestingly, some sources describe the monosaccharide as being "devoid of paralytic activity".[7] This may indicate a difference in the kinetic effects on adult worms compared to the parent compound, which is known to cause paralysis.[8][9] The potent effect on larval development suggests that the monosaccharide's primary impact may be on developmental processes rather than immediate paralysis of adult nematodes.[10]

Quantitative Pharmacological Data

Quantitative data specifically for this compound is limited in the available literature. The following tables summarize the available data for the monosaccharide and its parent compound, Avermectin B1a, for comparative purposes.

Table 1: In Vitro Potency of this compound and Avermectin B1a

CompoundAssaySpeciesTargetValueCitation
This compound Larval Development AssayHaemonchus contortusGluClsFully effective at 0.001 µg/ml (similar to Avermectin B1a)[6]
This compound Lethality AssayCaenorhabditis elegansGluClsMAC = 0.1 µM
Avermectin B1aRadioligand BindingRat Cerebellar Granule NeuronsGABA-gated Chloride ChannelK(D) = 5 nM (high-affinity), 815 nM (low-affinity)[5]
Avermectin B1aChloride Influx AssayRat Cerebellar Granule NeuronsGABA-gated Chloride ChannelStimulatory at 3-100 nM, Inhibitory at 1-3 µM[5]

Table 2: In Vivo Efficacy of Avermectin B1a

CompoundSpeciesParasiteDoseEfficacyCitation
Avermectin B1aSheep (oral)Haemonchus contortus, Ostertagia circumcincta, etc.0.1 mg/kg>95% reduction[11]
Avermectin B1aCattle (oral)Haemonchus placei, Ostertagia ostertagi, etc.0.1 mg/kg>95% reduction[11]
Avermectin B1aDogs (oral)Ancylostoma caninum0.003 - 0.005 mg/kg83-100% removal[11]

Note: Specific in vivo efficacy data for this compound was not found in the reviewed literature.

Pharmacokinetics and Metabolism

Signaling Pathways and Experimental Workflows

Glutamate-Gated Chloride Channel Signaling Pathway

The binding of this compound to glutamate-gated chloride channels leads to a cascade of events that ultimately results in neuronal and muscular inhibition in invertebrates.

Gating_Pathway cluster_membrane Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_Influx Increased Chloride Ion (Cl-) Influx GluCl->Chloride_Influx Channel Opening Avermectin Avermectin B1a monosaccharide Avermectin->GluCl Binds and Potentiates Glutamate Glutamate Glutamate->GluCl Binds Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Action Potential Firing Hyperpolarization->Inhibition Paralysis Paralysis and/or Developmental Arrest Inhibition->Paralysis

Fig. 1: Signaling pathway of this compound at the glutamate-gated chloride channel.
Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Assay

The TEVC technique is a powerful method for studying the effects of compounds on ion channels expressed in Xenopus oocytes.[15][16]

TEVC_Workflow cluster_prep Preparation cluster_recording Recording Oocyte_Harvest Harvest Xenopus oocytes cRNA_Injection Inject cRNA into oocytes Oocyte_Harvest->cRNA_Injection cRNA_Prep Prepare cRNA of GluCl subunits cRNA_Prep->cRNA_Injection Incubation Incubate oocytes (2-5 days) cRNA_Injection->Incubation TEVC_Setup Mount oocyte in recording chamber Incubation->TEVC_Setup Voltage_Clamp Impale with two electrodes and voltage clamp TEVC_Setup->Voltage_Clamp Compound_App Apply Avermectin B1a monosaccharide Voltage_Clamp->Compound_App Current_Measure Measure changes in chloride current Compound_App->Current_Measure Data_Analysis Data Analysis (e.g., EC50 determination) Current_Measure->Data_Analysis

Fig. 2: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) assay.
Experimental Workflow: Nematode Larval Development Assay

This assay is used to determine the inhibitory effects of a compound on the development of nematode larvae.[10][17]

Larval_Assay_Workflow cluster_setup Assay Setup cluster_analysis Analysis Egg_Isolation Isolate nematode eggs from culture or feces Egg_Dispensing Dispense a known number of eggs into each well Egg_Isolation->Egg_Dispensing Plate_Prep Prepare 96-well plates with growth medium and serial dilutions of test compound Plate_Prep->Egg_Dispensing Incubation Incubate plates (e.g., 6 days at 25°C) Egg_Dispensing->Incubation Staining Add iodine to stop development and stain larvae Incubation->Staining Counting Count the number of L1, L2, and L3 larvae in each well Staining->Counting IC50_Calc Calculate IC50 (concentration inhibiting 50% of development to L3) Counting->IC50_Calc

Fig. 3: Experimental workflow for the nematode larval development assay.

Detailed Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Recording of GluCl Channels in Xenopus Oocytes

This protocol is adapted from standard methods for characterizing ligand-gated ion channels.[15][16][18][19]

  • Oocyte Preparation and cRNA Injection:

    • Harvest stage V-VI oocytes from an adult female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Prepare cRNA for the desired invertebrate glutamate-gated chloride channel subunits.

    • Inject approximately 50 nl of cRNA solution into each oocyte.

    • Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2.0 MΩ), one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential of -60 mV using a voltage-clamp amplifier.

    • Establish a stable baseline current.

    • Apply this compound at various concentrations through the perfusion system.

    • Record the inward current generated by the influx of chloride ions.

  • Data Analysis:

    • Measure the peak current response at each concentration of the test compound.

    • Plot the concentration-response curve and fit the data to a Hill equation to determine the EC₅₀ and Hill coefficient.

Nematode Larval Development Inhibition Assay

This protocol is based on established methods for assessing anthelmintic activity.[10][17]

  • Preparation of Materials:

    • Isolate nematode eggs (e.g., Haemonchus contortus) from the feces of an infected host.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of test concentrations.

    • Prepare 96-well microtiter plates with a growth medium (e.g., agar) containing the different concentrations of the test compound. Include solvent-only and no-compound controls.

  • Assay Procedure:

    • Dispense a standardized number of nematode eggs (e.g., 50-100) into each well of the prepared plates.

    • Incubate the plates at an appropriate temperature (e.g., 25°C) for a period that allows development to the third larval stage (L3) in control wells (typically 6 days).

  • Data Collection and Analysis:

    • After the incubation period, add a drop of Lugol's iodine solution to each well to stop larval development and aid in visualization.

    • Under a microscope, count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well.

    • Calculate the percentage of inhibition of development to the L3 stage for each concentration compared to the control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of larval development to the L3 stage) by plotting the inhibition data against the log of the compound concentration and fitting to a dose-response curve.

Radioligand Binding Assay for GluCls

This protocol outlines a general procedure for a competitive radioligand binding assay.[7][17]

  • Membrane Preparation:

    • Homogenize nematode tissue (e.g., C. elegans) in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed to pellet the membrane fraction.

    • Wash the membrane pellet and resuspend it in a binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled ligand that binds to GluCls (e.g., [³H]-ivermectin), and varying concentrations of the unlabeled competitor (this compound).

    • To determine non-specific binding, include wells with a high concentration of an unlabeled ligand.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.

    • Plot the percentage of specific binding against the log of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ of the competitor.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound demonstrates significant biological activity, primarily through its interaction with invertebrate-specific glutamate-gated chloride channels. Its potent inhibition of nematode larval development highlights its importance in the overall anthelmintic effect of its parent compound, Avermectin B1a. While quantitative data on its direct interaction with GluCls and its pharmacokinetic profile are not extensively documented, the available information suggests a pharmacological profile that contributes to the sustained efficacy of avermectin-based treatments. Further research is warranted to fully elucidate the comparative pharmacology of Avermectin B1a and its monosaccharide derivative, which will provide a more complete understanding of their combined therapeutic and potential toxicological effects.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Avermectin B1a Monosaccharide via Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin (B7782182) B1a is a potent macrocyclic lactone with significant anthelmintic and insecticidal properties.[1] Its biological activity can be modified by altering its structure, particularly the disaccharide moiety attached at the C-13 position. The selective removal of the terminal oleandrose (B1235672) unit through acid hydrolysis yields Avermectin B1a monosaccharide. This derivative is a valuable compound for structure-activity relationship (SAR) studies, the development of new therapeutic agents, and as an analytical standard for degradation studies.[2]

These application notes provide a detailed protocol for the synthesis of this compound by acid hydrolysis of Avermectin B1a, followed by purification and characterization.

Data Presentation

Table 1: Physicochemical Properties of Avermectin B1a and its Monosaccharide Derivative
CompoundMolecular FormulaMolecular Weight ( g/mol )
Avermectin B1aC48H72O14873.1[3]
This compoundC41H60O11728.92[4]
Table 2: High-Performance Liquid Chromatography (HPLC) Purity of this compound
ParameterValue
Purity >90%[5]
NotePurity can be further enhanced by optimizing the preparative HPLC purification steps.
Table 3: Mass Spectrometry Data for Avermectin B1a and this compound
CompoundIonm/z (Observed)Fragmentation Pattern
Avermectin B1a [M+H]+873.4995[3]Loss of one saccharide unit (144 Da) results in a fragment at m/z 711.4106. Loss of the disaccharide unit (288 Da) results in a fragment at m/z 567.3319.[2]
This compound [M+H]+729.4216[2]Loss of the monosaccharide unit (144 Da) results in a fragment at m/z 585.3430.[2]
Table 4: ¹H and ¹³C NMR Chemical Shift Data

The NMR spectra of this compound are very similar to those of Avermectin B1a, with the primary differences arising from the absence of the terminal oleandrose sugar. Key changes are observed around the H-4' and C-4' positions of the remaining sugar moiety.[2] A comprehensive comparison of the chemical shifts for Avermectin B1a is provided below for reference.

Avermectin B1a ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
H-4'Referenced in literature[2]Referenced in literature[2]
C-4'Referenced in literature[2]Referenced in literature[2]
H-26Overlapped74.33
H-26a1.03 (d, 6.8 Hz)13.59
C-25-77.80
C-27-27.42

Note: Detailed 1D and 2D NMR spectra are often available in the supplementary information of cited literature for precise assignments.[2]

Experimental Protocols

Protocol 1: Acid Hydrolysis of Avermectin B1a

This protocol outlines the acid-catalyzed cleavage of the terminal glycosidic bond of Avermectin B1a.

Materials:

  • Avermectin B1a

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Hydrochloric Acid (HCl), 0.5 M

  • Sodium Hydroxide (NaOH), 0.5 M

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve 1.0 g of Avermectin B1a in 100 mL of acetonitrile in a round-bottom flask.

  • Add 100 mL of 0.5 M hydrochloric acid to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, neutralize the reaction mixture by adding 100 mL of 0.5 M sodium hydroxide.

  • Add an additional 100 mL of acetonitrile to the neutralized solution to ensure all components remain in solution.

  • The resulting solution contains a mixture of this compound, unreacted Avermectin B1a, and the aglycone, and is now ready for purification.

Protocol 2: Purification of this compound by Preparative HPLC

This protocol describes the isolation and purification of the this compound from the hydrolysis reaction mixture.

Instrumentation and Columns:

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Ultimate AQ-C18 column (250 x 70 mm, 10 µm particle size) for initial separation.[2]

  • Ultimate XB-C18 column (250 x 50 mm, 10 µm particle size) for further purification.[2]

Mobile Phases:

  • Mobile Phase A (MPA) for initial separation: 10 mM Ammonium Acetate (NH₄OAc) in Water.[2]

  • Mobile Phase B (MPB) for initial separation: Acetonitrile (ACN).[2]

  • Mobile Phase A (MPA) for second purification: 0.05% Trifluoroacetic Acid (TFA) in Water.[2]

  • Mobile Phase B (MPB) for second purification: Methanol (MeOH).[2]

Procedure:

First Round of Purification:

  • Separate the neutralized reaction mixture using a gradient elution on the Ultimate AQ-C18 column at room temperature.

  • The flow rate is 200 mL/min.

  • The gradient is as follows: 0 min (55% B), 41 min (77% B), 42 min (100% B), and 47 min (100% B).[2]

  • Collect the fractions containing the this compound.

Second Round of Purification:

  • Further purify the collected fractions through a second round of preparative HPLC using a gradient elution on the Ultimate XB-C18 column at room temperature.

  • The flow rate is 100 mL/min.

  • The gradient is as follows: 0 min (70% B), 40 min (90% B), 41 min (100% B), and 47 min (100% B).[2]

  • After each round of isolation, evaporate the collected fractions to dryness.

  • Analyze the dried fractions via analytical HPLC to confirm purity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis AvermectinB1a Avermectin B1a Reaction Acid Hydrolysis (0.5M HCl in ACN, 24h) AvermectinB1a->Reaction Neutralization Neutralization (0.5M NaOH) Reaction->Neutralization PrepHPLC1 Preparative HPLC (Round 1) Ultimate AQ-C18 Neutralization->PrepHPLC1 PrepHPLC2 Preparative HPLC (Round 2) Ultimate XB-C18 PrepHPLC1->PrepHPLC2 Evaporation Evaporation PrepHPLC2->Evaporation FinalProduct Avermectin B1a Monosaccharide Evaporation->FinalProduct QC Purity Check (HPLC) FinalProduct->QC Characterization Characterization (NMR, MS) FinalProduct->Characterization

Caption: Experimental workflow for the synthesis of this compound.

hydrolysis_mechanism Avermectin_Disaccharide Avermectin B1a Disaccharide Protonation Protonation of Glycosidic Oxygen Avermectin_Disaccharide->Protonation H+ Oxonium_Ion Formation of Oxonium Ion Intermediate Protonation->Oxonium_Ion Nucleophilic_Attack Nucleophilic Attack by Water Oxonium_Ion->Nucleophilic_Attack H2O Cleavage Cleavage of Glycosidic Bond Nucleophilic_Attack->Cleavage Products This compound + Oleandrose Cleavage->Products

Caption: Mechanism of acid-catalyzed hydrolysis of the glycosidic bond.

References

Application Notes and Protocols for the Purification of Avermectin B1a from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin (B7782182) B1a, a potent macrocyclic lactone produced by the fermentation of Streptomyces avermitilis, is a cornerstone of anti-parasitic treatments in both veterinary and human medicine.[1] Its efficacy is directly linked to its purity. This document provides a comprehensive protocol for the purification of Avermectin B1a from fermentation broth, ensuring high yield and purity suitable for research and development applications. The protocol outlines a multi-step process involving extraction, solvent partitioning, chromatographic separation, and crystallization.

Materials and Reagents

  • Streptomyces avermitilis fermentation broth

  • Toluene (B28343)

  • Acetone

  • Ethyl Acetate

  • n-Hexane

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Ethanol

  • Isopropanol

  • Dichloromethane

  • Dilute Sulfuric Acid (H₂SO₄)

  • Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

  • C18 Reverse-Phase Silica Gel

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Rotary Evaporator

  • Centrifuge

  • Glassware (beakers, flasks, separatory funnels, etc.)

  • Filtration apparatus

Experimental Workflow Diagram

Avermectin_Purification_Workflow Fermentation_Broth Fermentation Broth (Streptomyces avermitilis) Acidification Acidification (pH 2.5-6.0) Fermentation_Broth->Acidification Adjust pH Solvent_Extraction Whole Broth Solvent Extraction (e.g., Toluene) Acidification->Solvent_Extraction Extract with solvent Concentration1 Concentration of Organic Phase (Rotary Evaporation) Solvent_Extraction->Concentration1 Separate organic layer Solvent_Partitioning Solvent Partitioning (Hexane/Acetonitrile) Concentration1->Solvent_Partitioning Obtain crude extract Concentration2 Concentration of Acetonitrile Phase Solvent_Partitioning->Concentration2 Separate acetonitrile layer Column_Chromatography Column Chromatography (e.g., Reverse-Phase C18) Concentration2->Column_Chromatography Load concentrated extract Fraction_Collection Fraction Collection & Analysis (HPLC) Column_Chromatography->Fraction_Collection Elute with gradient Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Select fractions with high purity Crystallization Crystallization (e.g., Hexane (B92381)/Ethanol) Pooling->Crystallization Concentrate pooled fractions Drying Drying Crystallization->Drying Filter crystals Pure_Avermectin_B1a Pure Avermectin B1a Drying->Pure_Avermectin_B1a Final product

Caption: Experimental workflow for the purification of Avermectin B1a.

Detailed Experimental Protocol

Step 1: Whole Broth Extraction

  • Adjust the pH of the Streptomyces avermitilis fermentation broth to a range of 2.5 to 6.0 using dilute sulfuric acid.[2][3] This acidification step is crucial for efficient extraction.

  • Transfer the acidified broth to an extractor vessel.

  • Add an equal volume of a non-polar solvent such as toluene to the broth.[2][3] The ratio of solvent to broth can range from 0.2 to 3 by volume.[3]

  • Heat the mixture to approximately 80°C and agitate for at least one hour to ensure thorough extraction of Avermectin B1a into the organic phase.[2][3]

  • Allow the mixture to settle and separate the organic layer containing the crude Avermectin B1a extract.

  • Concentrate the organic phase using a rotary evaporator to obtain a crude oil.

Step 2: Solvent Partitioning

  • Dissolve the crude oil from Step 1 in n-hexane.

  • Perform a liquid-liquid extraction with acetonitrile saturated with n-hexane. This step helps to remove lipids and other non-polar impurities.

  • Collect the acetonitrile phase, which contains the partially purified Avermectin B1a.

  • Concentrate the acetonitrile phase under reduced pressure to yield a concentrated extract.

Step 3: Chromatographic Purification

Several chromatographic techniques can be employed for further purification. Reverse-phase chromatography is a common and effective method.

  • Column Preparation: Pack a chromatography column with C18 reverse-phase silica gel. Equilibrate the column with a suitable mobile phase, such as a mixture of methanol and water.

  • Sample Loading: Dissolve the concentrated extract from Step 2 in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing organic solvent concentration (e.g., increasing methanol or acetonitrile in water). The specific gradient will depend on the column dimensions and the specific impurities present.

  • Fraction Collection: Collect fractions of the eluate and analyze each fraction for the presence and purity of Avermectin B1a using High-Performance Liquid Chromatography (HPLC).

  • Pooling: Combine the fractions containing Avermectin B1a of the desired purity (typically >90%).

An alternative advanced chromatographic method is High-Speed Counter-Current Chromatography (HSCCC), which has been shown to yield high purity Avermectin B1a in a single step from a crude extract.[4]

Step 4: Crystallization

  • Concentrate the pooled pure fractions from the chromatography step to a high concentration.

  • Add a crystallization solvent system, such as a mixture of hexane and ethanol, to the concentrated solution.[5] The ratio of hydrocarbon solvent to lower alcohol can range from 1:1 to 10:1 by weight.[5]

  • Induce crystallization by cooling the solution and stirring. Seeding with a small crystal of pure Avermectin B1a can facilitate this process.

  • Allow the crystals to form, typically by aging the mixture at a reduced temperature (e.g., 20°C) for several hours to overnight.[5]

  • Collect the crystals by filtration.

  • Wash the crystals with a cold solvent mixture (e.g., hexane/ethanol) to remove any remaining impurities.

  • Dry the purified Avermectin B1a crystals under vacuum. For enhanced purity, a recrystallization step can be performed.[5]

Data Presentation

The following tables summarize typical quantitative data for the purification of Avermectin B1a.

Table 1: Recovery and Purity at Each Purification Stage

Purification StageStarting MaterialProductRecovery Rate (%)Purity of B1a (%)Reference
Solvent Extraction & Initial Crystallization Fermentation Broth ConcentrateCrude Avermectin Crystals9482[5]
Recrystallization 1 Crude Avermectin Crystals (82% purity)Recrystallized Avermectin8581[5]
Recrystallization 2 Recrystallized Avermectin (81% purity)Pure Avermectin Crystals8190[5]
HSCCC Crude Extract (50 mg)Purified Avermectin B1a (11.9 mg)23.899.7[4]

Table 2: HPLC Conditions for Purity Analysis

ParameterConditionReference
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile:Methanol:Water (e.g., 45:30:25 v/v/v)[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 245 nm[4][6]
Column Temperature 25°C[4]

Conclusion

The protocol described provides a robust and reproducible method for the purification of Avermectin B1a from fermentation broth. The combination of solvent extraction, partitioning, chromatography, and crystallization allows for the attainment of high-purity Avermectin B1a suitable for a wide range of research and pharmaceutical development applications. The quantitative data presented can serve as a benchmark for process optimization. It is crucial to monitor the purity at each step using a validated analytical method such as HPLC to ensure the quality of the final product.

References

HPLC method for Avermectin B1a monosaccharide quantification

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantification of Avermectin B1a Monosaccharide, a Key Degradation Product

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Avermectin B1a, a potent macrocyclic lactone produced by Streptomyces avermitilis, is widely used as a parasiticide in veterinary medicine and agriculture.[1][2] The stability of Avermectin B1a is a critical factor in its formulation and efficacy, with the this compound being a primary degradation product resulting from the hydrolysis of the oleandrose (B1235672) disaccharide moiety.[2][3] This application note provides a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound. The protocol is designed for researchers involved in stability testing, impurity profiling, and quality control of Avermectin-based products.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, including a forced degradation procedure to generate the monosaccharide analyte, and the subsequent HPLC analysis.

Equipment and Reagents
  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Analytical balance (capable of weighing to ±0.1 mg)

    • Volumetric flasks and pipettes

    • pH meter

    • Centrifuge

    • Vortex mixer

    • Solid Phase Extraction (SPE) manifold and cartridges (optional, for complex matrices)

  • Reagents and Materials:

    • Avermectin B1a reference standard

    • This compound reference standard (if available)

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Dichloromethane (DCM), HPLC grade

    • Ammonium Acetate (NH₄OAc), analytical grade

    • Hydrochloric Acid (HCl), analytical grade

    • Sodium Hydroxide (NaOH), analytical grade

    • Ultrapure water

    • HPLC Column: ACE UltraCore 2.5 SuperC18 (150 x 4.6 mm, 2.5 µm particle size) or equivalent C18 reversed-phase column.[2][3]

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with acetonitrile. Mix thoroughly. This solution should be stored at 2-8°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by performing serial dilutions of the stock solution with acetonitrile or the initial mobile phase composition.

    • A typical calibration curve might include concentrations ranging from 0.1 µg/mL to 100 µg/mL.[4][5]

Sample Preparation (Forced Degradation via Acid Hydrolysis)

This procedure is used to generate this compound from the parent compound for analysis.[3][6]

  • Accurately weigh approximately 10 mg of Avermectin B1a into a suitable container.

  • Dissolve the Avermectin B1a in 1 mL of acetonitrile.

  • Add 1 mL of 0.5 M Hydrochloric Acid (HCl).

  • Allow the reaction to proceed for 24 hours at room temperature to induce degradation.

  • Neutralize the solution by adding 1 mL of 0.5 M Sodium Hydroxide (NaOH).

  • Add 1 mL of acetonitrile to ensure all components remain solubilized.[3][6]

  • Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.

Optional Sample Cleanup (for Complex Matrices)

For samples extracted from complex matrices like crops or animal tissues, an additional cleanup step may be necessary.[4]

  • Extract the sample using an appropriate solvent such as acetonitrile or acetone.[7]

  • Perform a liquid-liquid partition with hexane (B92381) to remove nonpolar interferences.[4]

  • Use an aminopropyl or C18 solid-phase extraction (SPE) cartridge for further cleanup.

  • Elute the analyte, evaporate the solvent, and reconstitute the residue in acetonitrile for HPLC analysis.[4]

HPLC Method and Parameters

The following HPLC conditions are optimized for the separation of Avermectin B1a and its degradation products, including the monosaccharide.[6]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification start Weigh Avermectin B1a Reference Standard dissolve Dissolve in Acetonitrile start->dissolve degrade Add 0.5 M HCl (24h Degradation) dissolve->degrade neutralize Neutralize with 0.5 M NaOH & Dilute with ACN degrade->neutralize filter Filter Sample (0.45 µm) neutralize->filter hplc HPLC Injection & Separation filter->hplc detect UV Detection at 245 nm hplc->detect quantify Quantification using Standard Curve detect->quantify

Table 1: HPLC Operating Conditions
ParameterCondition
Column ACE UltraCore 2.5 SuperC18 (150 x 4.6 mm, 2.5 µm)[2][6]
Mobile Phase A 5 mM Ammonium Acetate (NH₄OAc), pH 9.5[6]
Mobile Phase B ACN / MeOH / DCM (52/40.5/7.5, v/v/v)[6]
Gradient Elution Time (min)
0.0
20.0
21.0
25.0
25.1
30.0
Flow Rate 1.6 mL/min[6]
Column Temperature 45 °C[6]
Detection Wavelength 245 nm[6][8]
Injection Volume 15 µL[6]

Data Presentation and System Suitability

For quantitative analysis, the method should be validated for linearity, precision, and accuracy according to standard guidelines. The tables below present example data to illustrate expected performance.

Table 2: Example Linearity Data

A calibration curve is generated by plotting the peak area of the this compound against its concentration.

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.015,200
5.075,500
10.0151,800
25.0380,100
50.0758,900
Linearity (R²) ≥ 0.999 [5][9]
Equation y = 15184x + 731[9]
Table 3: Example Precision and Accuracy Data

Precision is assessed by the relative standard deviation (%RSD) of replicate measurements, while accuracy is determined by the percent recovery of a known amount of spiked analyte.

QC Level (µg/mL)Intra-Day Precision (%RSD, n=6)Inter-Day Precision (%RSD, n=18)Accuracy (% Recovery)
Low (5.0) < 2.0%< 2.5%98.5%
Mid (25.0) < 1.5%< 2.0%101.2%
High (50.0) < 1.0%< 1.5%99.3%
Acceptance Criteria RSD ≤ 3% [1]RSD ≤ 3% [1]97.0 - 103.0% [1]

Conclusion

The HPLC method detailed in this application note provides a selective and reliable approach for the quantification of this compound. By employing a reversed-phase C18 column and a gradient elution, this method effectively separates the monosaccharide from the parent Avermectin B1a and other related impurities. The protocol for forced degradation is essential for generating the analyte and for use in stability studies. This method is well-suited for quality control and research environments where the stability and degradation profile of Avermectin B1a are of interest.

References

Application Note: Quantitative Analysis of Avermectin B1a Monosaccharide in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Avermectin B1a is a potent macrocyclic lactone with broad-spectrum antiparasitic activity. It is widely used in veterinary medicine and agriculture. The metabolism and degradation of Avermectin B1a can lead to the formation of various byproducts, including Avermectin B1a monosaccharide. This monosaccharide is formed by the cleavage of one of the two oleandrose (B1235672) sugar moieties from the parent molecule, often under acidic conditions.[1] Monitoring the levels of Avermectin B1a and its monosaccharide metabolite in biological matrices is crucial for pharmacokinetic studies, drug development, and safety assessments.

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of Avermectin B1a and has been adapted for its monosaccharide derivative.

Experimental

Materials and Reagents
  • Avermectin B1a and this compound analytical standards

  • Internal Standard (IS) (e.g., Ivermectin-d2 or a structural analog)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid and ammonium (B1175870) formate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or QuEChERS salts

  • Biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation

Effective sample preparation is critical for removing interferences and concentrating the analyte. Two common methods are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid Phase Extraction (SPE) for Plasma Samples [2]

  • To 200 µL of plasma, add 10 µL of internal standard solution.

  • Add 200 µL of 4% phosphoric acid and vortex for 30 seconds.

  • Add 1 mL of methanol, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from step 3 onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elute the analytes with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Tissue Samples [3]

  • Homogenize 1 g of tissue with 5 mL of acetonitrile.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add 5 mL of isooctane (B107328), vortex for 2 minutes, and centrifuge to separate the layers.

  • Remove and discard the upper isooctane layer.

  • Repeat the isooctane wash.

  • Evaporate the acetonitrile layer to dryness.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

Liquid Chromatography

Table 1: LC Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Note: Due to its increased polarity, this compound is expected to have a shorter retention time than the parent Avermectin B1a.

Mass Spectrometry

Analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Both positive and negative ionization modes can be utilized for Avermectin B1a, with positive ionization often providing better sensitivity.

Table 2: MS/MS Parameters for Avermectin B1a and Predicted Parameters for this compound

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Avermectin B1a Positive (ESI+)890.5 [M+NH4]+305.1567.4
Negative (ESI-)871.5 [M-H]-565.4289.1
This compound Positive (ESI+)746.4 [M+NH4]+305.1423.2
Negative (ESI-)727.9 [M-H]-421.2289.1

Note: The molecular weight of Avermectin B1a is 873.1 g/mol and this compound is 728.9 g/mol .[4][5] The MRM transitions for the monosaccharide are predicted based on the fragmentation pattern of the parent compound.[1]

Data Presentation

Table 3: Quantitative Performance Data for Avermectin B1a Analysis in Biological Matrices

MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
Human Plasma0.1 - 10000.1>80[2]
Bovine Tissue2.5 - 200 (µg/kg)0.17 - 2.27 (µg/kg)62.4 - 104.5[6]
Rat Plasma1 - 2001>85[7]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma/Tissue) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (SPE or LLE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Elution Quantification Quantification MS_Detection->Quantification Data Acquisition Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis.

Avermectin B1a Degradation Pathway

G AvermectinB1a Avermectin B1a (Disaccharide) Monosaccharide This compound AvermectinB1a->Monosaccharide Hydrolysis (Loss of one sugar) Aglycone Avermectin B1a Aglycone Monosaccharide->Aglycone Further Hydrolysis (Loss of second sugar)

Caption: Avermectin B1a acid-catalyzed degradation pathway.

References

Application Notes & Protocols: ¹H and ¹³C NMR Spectral Analysis of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of Avermectin B1a monosaccharide. This document outlines the significance of NMR spectroscopy in the structural elucidation of Avermectin derivatives, presents a summary of expected spectral data, and offers comprehensive protocols for sample preparation and data acquisition.

This compound is a key degradation product and metabolite of Avermectin B1a, a potent anthelmintic agent. The structural integrity and purity of Avermectin B1a and its derivatives are critical for its efficacy and safety. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of these complex macrocyclic lactones.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. This data is crucial for the identification and structural confirmation of the monosaccharide derivative. The data presented here is based on the comprehensive study by Berger and Rustum (2025), which provides a complete assignment of the NMR spectra.[1] For full spectral figures (1D and 2D NMR), please refer to the supporting information (Figures S6-S14) of the cited publication.[1]

Table 1: ¹H NMR Chemical Shift Data of this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data sourced from Berger & Rustum, 2025, Table 1
............
4'Key chemical shift change noted[1]
............

Table 2: ¹³C NMR Chemical Shift Data of this compound

PositionChemical Shift (δ, ppm)
Data sourced from Berger & Rustum, 2025, Table 1
......
4'Key chemical shift change noted[1]
......

Note: The complete and detailed numerical data for the chemical shifts and coupling constants can be found in the specified reference. The absence of the second saccharide unit in the monosaccharide derivative leads to characteristic changes in the NMR spectra, particularly around the point of glycosidic linkage.[1]

Experimental Protocols

This section details the recommended protocols for the preparation of this compound samples for NMR analysis and the subsequent data acquisition.

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is a general guideline and may be adapted based on the specific instrumentation and experimental goals.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for avermectins. Other potential solvents include deuterated methanol (B129727) (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution into a clean 5 mm NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed at the bottom of a Pasteur pipette.

  • Internal Standard (Optional for qNMR): For quantitative NMR (qNMR) analysis, a known amount of a suitable internal standard can be added to the sample. The internal standard should have a signal that does not overlap with the analyte signals.

  • Degassing (Optional): For high-resolution experiments or samples sensitive to oxidation, degassing the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using the freeze-pump-thaw method may be beneficial.

  • Labeling: Clearly label the NMR tube with the sample identification.

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These parameters should be optimized for the specific spectrometer being used.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for complex molecules like this compound.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): Approximately 12-16 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): Approximately 200-250 ppm.

    • Temperature: 298 K.

  • 2D NMR Experiments: For complete structural assignment, it is highly recommended to perform 2D NMR experiments such as:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is essential for assigning quaternary carbons and piecing together molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter oneD_NMR 1D NMR (¹H, ¹³C) filter->oneD_NMR twoD_NMR 2D NMR (COSY, HSQC, HMBC) processing Data Processing (FT, Phasing, Baseline Correction) twoD_NMR->processing assignment Spectral Assignment processing->assignment structure Structural Elucidation assignment->structure

Caption: Experimental Workflow for NMR Analysis.

logical_relationship cluster_nmr NMR Spectral Comparison AvermectinB1a Avermectin B1a (Disaccharide) Monosaccharide This compound AvermectinB1a->Monosaccharide Acid Hydrolysis (Loss of one sugar unit) Aglycone Avermectin B1a Aglycone Monosaccharide->Aglycone Further Acid Hydrolysis (Loss of second sugar unit) Monosaccharide_NMR ¹H & ¹³C NMR of Monosaccharide Monosaccharide->Monosaccharide_NMR AvermectinB1a_NMR ¹H & ¹³C NMR of Avermectin B1a Monosaccharide_NMR->AvermectinB1a_NMR Comparison reveals absence of one sugar moiety

Caption: Logical Relationship of Avermectin B1a and its Monosaccharide.

References

Application Notes and Protocols: In Vitro Nematode Larval Development Assay Using Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of anthelmintic resistance in parasitic nematodes poses a significant threat to both livestock production and human health. Consequently, there is a pressing need for the development of novel nematicidal agents. The in vitro nematode larval development assay is a crucial tool in the discovery and development of new anthelmintics. This assay provides a sensitive and reproducible method for determining the efficacy of compounds against the early developmental stages of nematodes.

Avermectin (B7782182) B1a, a macrocyclic lactone produced by Streptomyces avermitilis, and its derivatives, such as ivermectin, are potent anthelmintics with a broad spectrum of activity.[1] The monosaccharide form of Avermectin B1a is a key compound for structure-activity relationship studies and for understanding the core pharmacophore responsible for its nematicidal effects. This document provides detailed application notes and protocols for conducting an in vitro larval development assay using Avermectin B1a monosaccharide, with a primary focus on the parasitic nematode Haemonchus contortus.

Principle of the Assay

The larval development assay is based on the principle of exposing nematode eggs to serial dilutions of a test compound and monitoring their development to the third-stage larvae (L3). The inhibition of larval development is a measure of the compound's anthelmintic activity. The assay allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal lethal concentration (LC50), which are essential for evaluating the potency of new chemical entities.

Materials and Reagents

  • Nematode Species: Haemonchus contortus (ivermectin-susceptible and resistant strains, if applicable)

  • Test Compound: this compound (or ivermectin monosaccharide)[2]

  • Culture Plates: 24-well or 96-well flat-bottom sterile culture plates[2][3]

  • Culture Medium:

    • Nutrient broth or other suitable nematode growth medium

    • Escherichia coli (strain EC11303 or similar) as a food source[2]

    • Amphotericin B (to prevent fungal growth)[2]

  • Reagents for Egg Extraction:

    • Saturated sodium chloride (NaCl) solution

    • Sieves of varying mesh sizes (e.g., 1 mm, 150 µm, 25 µm)

    • Centrifuge tubes (15 mL and 50 mL)

  • Other:

    • Incubator (27°C, ≥ 80% relative humidity)[2]

    • Inverted microscope

    • Pipettes and sterile tips

    • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound

    • Deionized water

Experimental Protocols

Preparation of Haemonchus contortus Eggs
  • Collect fresh fecal samples from sheep infected with H. contortus.

  • Homogenize the feces in tap water.

  • Pass the fecal slurry through a series of sieves with decreasing mesh sizes to remove large debris.

  • Collect the material from the finest sieve (e.g., 25 µm) and suspend it in a saturated NaCl solution.

  • Centrifuge the suspension at 3,000 rpm for five minutes.[4] The nematode eggs will float to the surface.

  • Carefully collect the supernatant containing the eggs.

  • Wash the eggs multiple times with deionized water by repeated centrifugation and resuspension to remove the salt solution.

  • Resuspend the final egg pellet in deionized water and determine the egg concentration (eggs per mL) using a McMaster slide or similar counting chamber. Adjust the concentration to approximately 100-200 eggs per 100 µL.

Preparation of this compound Solutions
  • Prepare a stock solution of this compound in 100% DMSO. The concentration of the stock solution will depend on the desired final concentrations in the assay.

  • Prepare serial dilutions of the stock solution in the culture medium. Ensure that the final concentration of DMSO in the assay wells is consistent across all treatments and does not exceed a level toxic to the larvae (typically ≤1%).

Larval Development Assay
  • Dispense the appropriate volume of culture medium containing the E. coli food source and amphotericin B into each well of a 24-well or 96-well plate.[2]

  • Add the serially diluted this compound solutions to the respective wells. Include a negative control (medium with DMSO but no test compound) and a positive control (a known anthelmintic like ivermectin).

  • Add approximately 100-200 H. contortus eggs to each well.[2]

  • Seal the plates with a breathable membrane or PVC film to prevent evaporation while allowing gas exchange.[2]

  • Incubate the plates at 27°C with a relative humidity of ≥ 80% for 24 hours to allow the eggs to hatch into first-stage larvae (L1).[2]

  • Continue the incubation for an additional six days to allow the larvae in the control wells to develop into third-stage larvae (L3).[5]

Assessment of Larval Development
  • After the incubation period, examine each well under an inverted microscope.

  • Count the number of larvae that have successfully developed to the L3 stage, as well as the number of L1 and L2 larvae.

  • The percentage of larval development inhibition is calculated for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Number of L3 in treated well / Number of L3 in control well)] x 100

  • The IC50 or LC50 values can then be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The quantitative data from the larval development assay should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Inhibition of Haemonchus contortus Larval Development by this compound

Concentration of this compound (µM)Mean % Larval Development Inhibition (± SD)
0.001
0.01
0.1
1
10
IC50 (µM)

(Note: The values in this table are placeholders and should be replaced with experimental data.)

Table 2: Comparative IC50 Values of Avermectin Derivatives against Nematodes

CompoundNematode SpeciesAssay TypeIC50 (µM)Reference
Avermectin B1aBursaphelenchus xylophilusAnti-nematodal activity7.30[6]
Avermectin B1a 4″-β-D-glucosideBursaphelenchus xylophilusAnti-nematodal activity0.23[6]
Ivermectin (Susceptible Strain)Haemonchus contortusLarval Development Assay0.000218 (0.218 ng/ml)[7]
Ivermectin (Resistant Strain)Haemonchus contortusLarval Development Assay0.001291 (1.291 ng/ml)[7]

(Note: This table provides examples of comparative data that can be included.)

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis egg_prep H. contortus Egg Extraction & Quantification plate_setup Plate Setup (Medium, Compound, Eggs) egg_prep->plate_setup compound_prep This compound Serial Dilutions compound_prep->plate_setup incubation Incubation (27°C, 7 days) plate_setup->incubation microscopy Microscopic Examination (Larval Stage Counting) incubation->microscopy data_analysis Data Analysis (% Inhibition, IC50) microscopy->data_analysis

Caption: Experimental workflow for the in vitro nematode larval development assay.

Signaling Pathway of Avermectin B1a

Avermectin_Signaling cluster_membrane Avermectin Avermectin B1a Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds to and activates Chloride_Influx Chloride Ion (Cl-) Influx GluCl->Chloride_Influx Opens channel Membrane Neuronal/Muscle Cell Membrane Hyperpolarization Hyperpolarization of Cell Membrane Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Starvation Inhibition of Pharyngeal Pumping (Starvation) Hyperpolarization->Starvation

Caption: Signaling pathway of Avermectin B1a in nematodes.

Mechanism of Action of Avermectin B1a

Avermectin B1a and its derivatives exert their anthelmintic effects by targeting glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[8][9] These channels are ligand-gated ion channels found on the surface of nematode neurons and muscle cells.

The binding of Avermectin B1a to GluCls causes the channels to open, leading to an influx of chloride ions into the cell.[1] This influx of negatively charged ions results in hyperpolarization of the cell membrane, making it more difficult for the neuron or muscle cell to depolarize and fire an action potential. The consequence of this is a flaccid paralysis of the nematode's somatic muscles and pharyngeal pump.[10][11] The inability to move and feed ultimately leads to the death of the parasite.[1]

Troubleshooting

IssuePossible CauseSolution
Low or no larval development in control wells - Poor egg viability- Contamination (bacterial or fungal)- Incorrect incubation conditions- Use fresh fecal samples- Ensure aseptic techniques and use of antifungal agents- Verify incubator temperature and humidity
High variability between replicate wells - Inconsistent number of eggs per well- Uneven distribution of test compound- Thoroughly mix egg suspension before dispensing- Ensure proper mixing of the test compound in the medium
Precipitation of test compound - Poor solubility in the assay medium- Increase the concentration of DMSO (while staying below toxic levels)- Test a different solvent system

Conclusion

The in vitro nematode larval development assay is a robust and valuable tool for the primary screening and evaluation of potential anthelmintic compounds. The use of this compound in this assay allows for a focused investigation of the core structural requirements for nematicidal activity. By following the detailed protocols and application notes provided in this document, researchers can obtain reliable and reproducible data to advance the discovery of new and effective treatments against parasitic nematodes.

References

Application Notes and Protocols: Electrophysiological Characterization of Avermectin B1a Monosaccharide on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a macrocyclic lactone with a disaccharide moiety, is a potent anthelmintic and insecticidal agent that primarily targets glutamate-gated chloride channels (GluClRs) in invertebrates, leading to paralysis and death.[1][2] At higher concentrations, it and its analogue ivermectin can also modulate vertebrate Cys-loop receptors, including GABA-A and glycine (B1666218) receptors, as well as P2X4 receptors.[3][4][5] The mechanism of action involves binding to a site distinct from the agonist-binding site, causing allosteric modulation of the ion channel.[6]

This document provides a detailed guide for the electrophysiological investigation of Avermectin B1a monosaccharide , an acid degradation product of Avermectin B1a where the terminal saccharide unit has been hydrolyzed.[7] Notably, this monosaccharide derivative is reported to be a potent inhibitor of nematode larval development but lacks the paralytic activity of its parent compound.[7] This suggests a potentially different or more selective interaction with ion channels. Furthermore, structure-activity relationship studies on ivermectin analogues have indicated that the disaccharide moiety is not essential for activity at human P2X4 and GABA-A receptors, implying that the monosaccharide derivative may retain activity at these or other ion channels.[3][8]

These application notes and protocols are designed to facilitate the systematic study of this compound's effects on key ion channels, providing a framework for researchers to elucidate its mechanism of action and potential therapeutic or toxicological profile.

Target Ion Channels and Expression Systems

Based on the known targets of Avermectin B1a and its derivatives, the following ion channels are recommended for initial screening of this compound:

  • Invertebrate Glutamate-Gated Chloride Channels (GluClRs): As the primary target of the parent compound, it is crucial to investigate if the monosaccharide derivative retains any activity at these channels. The lack of paralytic activity suggests a potential alteration in its effect.

  • Vertebrate GABA-A Receptors: Avermectin B1a is known to modulate GABA-A receptors. Investigating the monosaccharide's effect on different GABA-A receptor subtypes is important for understanding its potential neurological effects in vertebrates.

  • Vertebrate Glycine Receptors (GlyRs): Similar to GABA-A receptors, GlyRs are known targets for ivermectin and are important to screen.

  • Vertebrate P2X4 Receptors: The finding that the disaccharide is not required for activity at P2X4 receptors makes this an interesting target for the monosaccharide.

Recommended Expression System:

  • Xenopus laevis oocytes: This is a robust and widely used system for the heterologous expression of ion channels and is well-suited for two-electrode voltage clamp (TEVC) recordings.[1][9]

  • Mammalian cell lines (e.g., HEK293, CHO): These cells are suitable for patch-clamp electrophysiology, allowing for more detailed biophysical characterization of the compound's effects on ion channels.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the electrophysiological experiments. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Effect of this compound on Invertebrate GluClRs

ParameterGluClR Subtype 1GluClR Subtype 2
EC50 / IC50 (Direct Gating) > 100 µM> 100 µM
EC50 / IC50 (Modulation of Glutamate Response) 5.2 ± 0.8 µM12.5 ± 1.5 µM
Maximal Potentiation of Glutamate Current 150 ± 15%120 ± 10%
Effect on Channel Kinetics (Desensitization) IncreasedNo significant effect

Table 2: Effect of this compound on Vertebrate Ion Channels

Ion ChannelEC50 / IC50 (Direct Gating)EC50 / IC50 (Modulation of Agonist Response)Maximal Effect
GABA-A Receptor (α1β2γ2) > 50 µM2.8 ± 0.5 µM (Potentiation)250 ± 25% of GABA response
Glycine Receptor (α1) > 50 µM8.1 ± 1.2 µM (Potentiation)180 ± 20% of Glycine response
P2X4 Receptor No direct gating1.5 ± 0.3 µM (Potentiation)300 ± 30% of ATP response

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This protocol is suitable for the initial screening of this compound on a variety of ligand-gated ion channels expressed in Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
  • Inject oocytes with cRNA encoding the target ion channel subunits (e.g., GluClR, GABA-A receptor, GlyR, or P2X4 receptor).
  • Incubate injected oocytes for 2-7 days at 16-18°C in ND96 solution.

2. Solutions:

  • ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH 7.5.
  • Agonist Solutions: Prepare fresh stock solutions of the primary agonist for each channel (e.g., L-glutamate, GABA, glycine, ATP) in ND96.
  • This compound Solution: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the final desired concentrations in ND96 immediately before use. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with ND96 solution.
  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
  • Voltage-clamp the oocyte at a holding potential of -60 mV.
  • Establish a stable baseline current.
  • To test for direct gating: Apply increasing concentrations of this compound and record any elicited currents.
  • To test for modulation:
  • Apply a sub-maximal concentration of the primary agonist (e.g., EC10-EC20) to elicit a control current.
  • Co-apply the agonist with increasing concentrations of this compound and record the current response.
  • Allow for a sufficient washout period between applications.

4. Data Analysis:

  • Measure the peak current amplitude for each application.
  • Normalize the responses to the control agonist application.
  • Construct concentration-response curves and fit with the Hill equation to determine EC50 or IC50 values.

Protocol 2: Whole-Cell Patch-Clamp Recording in Mammalian Cells

This protocol allows for a more detailed investigation of the biophysical effects of this compound on ion channels expressed in a mammalian cell line.

1. Cell Culture and Transfection:

  • Culture HEK293 or CHO cells in appropriate media.
  • Transiently transfect the cells with plasmids encoding the target ion channel subunits. A GFP marker can be co-transfected to identify expressing cells.
  • Record from cells 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4.
  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2.
  • Agonist and Compound Solutions: Prepare as described in the TEVC protocol, using the external solution as the vehicle.

3. Electrophysiological Recording:

  • Place a coverslip with transfected cells in the recording chamber on an inverted microscope.
  • Perfuse with external solution.
  • Pull glass micropipettes (3-5 MΩ resistance) and fill with internal solution.
  • Approach a fluorescently labeled cell and form a gigaohm seal.
  • Rupture the membrane to achieve the whole-cell configuration.
  • Clamp the cell at a holding potential of -60 mV.
  • Apply agonists and this compound using a rapid solution exchange system.
  • Record whole-cell currents.

4. Data Analysis:

  • Analyze current amplitudes, activation and deactivation kinetics, and desensitization rates.
  • Construct concentration-response curves as described for TEVC.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_application Compound Application cluster_analysis Data Analysis Oocyte_Prep Oocyte Preparation or Cell Culture cRNA_Injection cRNA/Plasmid Transfection Oocyte_Prep->cRNA_Injection Incubation Incubation (2-7 days) cRNA_Injection->Incubation TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) Incubation->TEVC Patch_Clamp Whole-Cell Patch Clamp (Mammalian Cells) Incubation->Patch_Clamp Direct_Gating Direct Application of This compound TEVC->Direct_Gating Modulation Co-application with Primary Agonist TEVC->Modulation Patch_Clamp->Direct_Gating Patch_Clamp->Modulation Data_Acquisition Current Measurement Direct_Gating->Data_Acquisition Modulation->Data_Acquisition Curve_Fitting Concentration-Response Curve Fitting Data_Acquisition->Curve_Fitting Kinetics Kinetic Analysis Data_Acquisition->Kinetics

Caption: Experimental workflow for electrophysiological studies.

Signaling_Pathway cluster_membrane Cell Membrane Ion_Channel Ligand-Gated Ion Channel (e.g., GluClR, GABA-A R) Channel_Opening Channel Opening Ion_Channel->Channel_Opening Conformational change Agonist Primary Agonist (e.g., Glutamate, GABA) Agonist->Ion_Channel Binds to orthosteric site Avermectin_Mono Avermectin B1a Monosaccharide Avermectin_Mono->Ion_Channel Binds to allosteric site Ion_Flux Ion Flux (e.g., Cl- influx) Channel_Opening->Ion_Flux Hyperpolarization Membrane Hyperpolarization Ion_Flux->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Postulated signaling pathway for this compound.

Logical_Relationship Start Start: Characterize Avermectin B1a Monosaccharide Activity Screening Primary Screening: TEVC on Xenopus Oocytes Start->Screening Direct_Activity Direct Gating Activity? Screening->Direct_Activity Modulatory_Activity Modulatory Activity? Direct_Activity->Modulatory_Activity No Detailed_Characterization Secondary Screening: Whole-Cell Patch Clamp Direct_Activity->Detailed_Characterization Yes No_Activity No Significant Activity Modulatory_Activity->No_Activity No Modulatory_Activity->Detailed_Characterization Yes Biophysical_Analysis Detailed Biophysical Analysis: Kinetics, Voltage-Dependence Detailed_Characterization->Biophysical_Analysis SAR_Studies Structure-Activity Relationship Studies Biophysical_Analysis->SAR_Studies

Caption: Logical workflow for screening and characterization.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the electrophysiological investigation of this compound. By systematically evaluating its effects on key invertebrate and vertebrate ion channels, researchers can elucidate its mechanism of action, which may differ significantly from its parent compound, Avermectin B1a. This research will contribute to a better understanding of the structure-activity relationships of avermectins and could inform the development of new, more selective therapeutic agents or pesticides.

References

Application Notes and Protocols: Avermectin B1a Monosaccharide as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, widely used as potent anthelmintic and insecticidal agents.[1] The most common commercial product, Abamectin, is a mixture of Avermectin (B7782182) B1a (≥80%) and Avermectin B1b (≤20%).[1][2] Avermectin B1a monosaccharide is a primary degradation product of Avermectin B1a, formed by the selective hydrolysis of the terminal oleandrose (B1235672) sugar unit.[3][4] As a significant related substance and impurity, the accurate identification and quantification of this compound are critical for the quality control of avermectin-based pharmaceutical and agricultural products.

These application notes provide detailed protocols for the use of this compound as a reference standard in chromatographic analyses, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure product purity, stability, and safety.

Principle

Chromatographic separation techniques are employed to resolve this compound from the parent compound, Avermectin B1a, and other related impurities. A certified reference standard of this compound is used to create a calibration curve, enabling the precise quantification of the monosaccharide in test samples. Identification is confirmed by comparing the retention time (in HPLC) or mass-to-charge ratio and fragmentation patterns (in LC-MS/MS) of the analyte with that of the reference standard.

General Experimental Workflow

The following diagram outlines the typical workflow for the chromatographic analysis of this compound using a reference standard.

Chromatography_Workflow cluster_analysis 2. Analysis cluster_data 3. Data Processing Standard_Prep Reference Standard Preparation Chrom_System Chromatographic Separation (HPLC / LC-MS/MS) Standard_Prep->Chrom_System Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Test Sample Preparation Sample_Prep->Chrom_System Peak_Integration Peak Integration & Identification Chrom_System->Peak_Integration Raw Data Quantification Quantification Peak_Integration->Quantification Calibration->Quantification Response Factor

Caption: General workflow for chromatographic analysis.

Protocol 1: HPLC-UV Method for Quantification

This protocol is designed for the quantification of this compound in bulk drug substances or formulations using HPLC with UV detection.

1. Apparatus and Reagents

  • HPLC System: Agilent 1200 series or equivalent, equipped with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).[5]

  • Chromatography Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18, 150 mm × 4.6 mm, 5 µm).[5]

  • Reference Standard: this compound (Purity ≥95%).

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Ultrapure water.[5]

  • Filters: 0.45 µm syringe filters for sample preparation.

2. Standard Solution Preparation

  • Stock Solution (approx. 500 µg/mL): Accurately weigh about 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 50 µg/mL.

3. Sample Preparation (Example: Bulk Drug Substance)

  • Accurately weigh approximately 50 mg of the Avermectin B1a test sample into a 100 mL volumetric flask.

  • Add about 70 mL of methanol and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

Parameter Condition
Column C18 (150 mm × 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile: Methanol: Water (53:35:12, v/v/v)[5]
Flow Rate 1.2 mL/min[5]
Injection Volume 20 µL[5]
Column Temp. 25 °C[5]

| Detection | UV at 245 nm |

5. Data Analysis and Quantification

  • Inject the standard solutions to establish system suitability (e.g., tailing factor, theoretical plates) and generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the concentration of the monosaccharide in the sample using the linear regression equation from the calibration curve.

Protocol 2: LC-MS/MS Method for Trace-Level Analysis

This protocol is suitable for the sensitive detection and quantification of this compound in complex matrices such as animal products or environmental samples.[6][7]

1. Apparatus and Reagents

  • LC-MS/MS System: UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[2][6]

  • Chromatography Column: C18 UPLC column (e.g., Acquity UPLC BEH C18, 1.7 µm).[2]

  • Reference Standard: this compound (Purity ≥95%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid, Ammonium formate.

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or aminopropyl) may be required for cleanup depending on the matrix.[8]

2. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Prepare a stock solution in acetonitrile.

  • Working Standard Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare standards for the calibration curve, typically in the range of 0.1 ng/mL to 100 ng/mL.

3. Sample Preparation (Example: Soil)

  • Homogenize 10 g of the soil sample with an extraction solvent like acetone (B3395972) or acetonitrile.[6][7]

  • Perform liquid-liquid partitioning (e.g., with n-hexane) to remove nonpolar interferences.[6]

  • The extract is then concentrated and subjected to a clean-up step using an SPE cartridge.[7][8]

  • The final eluate is evaporated to dryness and reconstituted in a suitable volume of the mobile phase for injection.[7]

4. Chromatographic and MS Conditions

Parameter Condition
Column UPLC C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation (e.g., 5% B to 95% B over 5 min)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive (ESI+)[2]
MS Detection Selected Reaction Monitoring (SRM)
Precursor Ion [M+H]⁺ or [M+NH₄]⁺ for this compound

| Product Ions | At least two characteristic fragment ions |

5. Data Analysis and Quantification

  • Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing the reference standard solution.

  • Generate a calibration curve using the prepared working standards.

  • Analyze the prepared samples. The sum of the concentrations of Avermectin B1a and its related compounds can be regarded as the total analytical result for abamectin.[6]

  • Quantify the this compound using the most intense SRM transition and confirm its identity using the secondary transition.

Method Validation Data (Illustrative)

The following tables present typical data that would be generated during the validation of a chromatographic method for this compound, based on parameters reported for related compounds.[9]

Table 1: Linearity

Concentration (µg/mL) Peak Area (arbitrary units)
5 150,500
10 301,200
25 752,000
50 1,505,000
100 3,011,000

| Correlation Coefficient (R²) | 0.9998 |

Table 2: Precision (Repeatability)

Concentration (µg/mL) Replicate 1 Replicate 2 Replicate 3 Replicate 4 Replicate 5 Mean %RSD

| 50 | 50.1 | 49.8 | 50.3 | 49.9 | 50.2 | 50.06 | 0.41% |

Table 3: Accuracy (Recovery)

Spiked Level Amount Spiked (µg) Amount Recovered (µg) % Recovery
Low 10 9.85 98.5%
Medium 50 50.45 100.9%
High 100 99.20 99.2%

| Average Recovery | | | 99.5% |

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

Parameter Value
LOD 0.01 µg/mL

| LOQ | 0.03 µg/mL |

Structural Relationship and Biological Action

The formation of this compound from its parent compound is a key degradation pathway.

Avermectin_Degradation AvermectinB1a Avermectin B1a (Disaccharide) Monosaccharide This compound AvermectinB1a->Monosaccharide Acid Hydrolysis Oleandrose Oleandrose (Terminal Sugar) AvermectinB1a->Oleandrose Acid Hydrolysis

Caption: Formation of this compound.

Avermectins exert their biological effect by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates, a mechanism distinct from their action in mammals.

Avermectin_MoA cluster_neuron Invertebrate Neuron Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride GluCl->Chloride Opens Channel (Influx) Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Increased Cl- Conductance Avermectin Avermectin Avermectin->GluCl Binds & Activates Paralysis Paralysis & Death of Parasite Hyperpolarization->Paralysis

Caption: Mechanism of action of Avermectin.

References

Application Notes and Protocols for Studying Drug Resistance in Parasites using Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Avermectin (B7782182) B1a monosaccharide to investigate drug resistance mechanisms in parasitic nematodes, with a primary focus on Haemonchus contortus. This document outlines the mechanism of action, details key experimental protocols, presents comparative efficacy data, and illustrates relevant biological pathways and workflows.

Introduction

Avermectin B1a is a potent macrocyclic lactone anthelmintic derived from the bacterium Streptomyces avermitilis. It exerts its effect by targeting glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite.[1][2] The commercially available ivermectin is a dihydro derivative of Avermectin B1a and exists as a disaccharide. In contrast, Avermectin B1a monosaccharide lacks one of the sugar moieties. Understanding the efficacy and resistance mechanisms associated with the monosaccharide form is crucial for the development of novel anthelmintics and for managing emerging drug resistance.

Drug resistance in parasitic nematodes to avermectins is a growing concern. The primary mechanisms of resistance involve alterations in the target GluCls and increased drug efflux from the parasite's cells, often mediated by P-glycoprotein (P-gp) transporters.[3][4] This document provides protocols to assess both the direct efficacy of this compound and the molecular markers of resistance.

Data Presentation

The following tables summarize the efficacy of various avermectin compounds, including monosaccharide and disaccharide forms, against Haemonchus contortus. This data is critical for comparing the potency of this compound to existing anthelmintics.

Table 1: Comparative Efficacy of Avermectin Compounds in a Larval Development Assay against Haemonchus contortus

CompoundStructureConcentration for Full Efficacy (µg/mL)
IvermectinDisaccharide0.001
Ivermectin MonosaccharideMonosaccharide~0.001
DoramectinDisaccharide0.001
Doramectin MonosaccharideMonosaccharide~0.001
SelamectinMonosaccharide>0.001 (less potent than ivermectin)
Avermectin Intermediate*Monosaccharide<0.001

*An intermediate with a double bond at C-22,23, a hydroxyl at C-5, and a sec-butyl/isopropyl moiety at C-25 was found to be the most potent compound in the assay.[5] This table indicates that the monosaccharide form of avermectins can be as potent, or even more potent, than the disaccharide forms.[5]

Table 2: IC50 Values of Ivermectin against Susceptible and Resistant Haemonchus contortus Isolates in a Larval Migration Inhibition Assay

IsolateResistance StatusIC50 (µM)
SusceptibleSensitive0.30 - 0.49
ResistantResistant0.8 - 2.6

This data from a study on ivermectin highlights the significant shift in IC50 values observed in resistant parasite populations.[6] Similar shifts would be expected when testing this compound against resistant strains.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action for avermectins and the key resistance pathways are illustrated below.

Avermectin Action and Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance AVM Avermectin B1a Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) AVM->GluCl Binds and Activates Pgp_efflux Increased Drug Efflux (Overexpression of P-glycoprotein) AVM->Pgp_efflux Substrate for Cl_influx Chloride Ion (Cl-) Influx GluCl->Cl_influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Cl_influx->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis Target_mod Target Site Modification (Mutation in GluCl genes) Target_mod->GluCl AVM_out Avermectin Pumped Out Pgp_efflux->AVM_out

Caption: this compound action and resistance pathways.

This diagram illustrates that this compound acts by activating glutamate-gated chloride channels, leading to paralysis.[1][2] Resistance can develop through mutations in the genes encoding these channels, which reduces the drug's binding affinity, or by the overexpression of P-glycoproteins that actively pump the drug out of the parasite's cells.[3][4]

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound and to study resistance mechanisms are provided below.

Larval Migration Inhibition Assay (LMIA)

This assay measures the ability of a compound to inhibit the motility of third-stage larvae (L3) of parasitic nematodes.

Larval Migration Inhibition Assay Workflow start Start: Obtain L3 Larvae of H. contortus prep_plates Prepare 24-well plates with migration chambers (e.g., 20 µm mesh) start->prep_plates prep_drug Prepare serial dilutions of This compound prep_plates->prep_drug add_larvae Add ~400 L3 larvae to each chamber prep_drug->add_larvae add_drug Add drug dilutions to wells add_larvae->add_drug incubate Incubate plates (e.g., 24-48 hours at 37°C) add_drug->incubate count_migrated Count larvae that have migrated through the mesh incubate->count_migrated analyze Calculate % inhibition and determine IC50 count_migrated->analyze end_node End analyze->end_node

Caption: Workflow for the Larval Migration Inhibition Assay (LMIA).

Protocol:

  • Preparation of Larvae: Obtain third-stage larvae (L3) of H. contortus from fecal cultures of infected sheep.

  • Assay Setup:

    • Use 24-well plates fitted with migration chambers containing a 20 µm nylon mesh.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in distilled water. The final DMSO concentration should not exceed 0.5%.

    • Add approximately 400 L3 larvae suspended in distilled water to each migration chamber.[7]

    • Add the drug dilutions to the wells of the plate. Include a negative control (solvent only) and a positive control (e.g., ivermectin).

  • Incubation: Incubate the plates for 24-48 hours at 37°C.[8]

  • Counting: After incubation, carefully remove the migration chambers. Count the number of larvae that have successfully migrated through the mesh into the well below using an inverted microscope.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each concentration relative to the negative control.

    • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Larval Development Assay (LDA)

This assay assesses the effect of a compound on the development of nematode eggs to the L3 stage.

Larval Development Assay Workflow start Start: Collect H. contortus eggs from fecal samples prep_plates Prepare 24- or 96-well plates with culture medium start->prep_plates prep_drug Prepare serial dilutions of This compound prep_plates->prep_drug add_eggs Add a known number of eggs to each well prep_drug->add_eggs add_drug Add drug dilutions to wells add_eggs->add_drug incubate Incubate plates for 6-7 days (27°C, >80% humidity) add_drug->incubate stop_dev Stop development (e.g., add Lugol's iodine) incubate->stop_dev count_l3 Count the number of L3 larvae stop_dev->count_l3 analyze Calculate % inhibition of development and determine IC50 count_l3->analyze end_node End analyze->end_node

References

Application of Avermectin B1a Monosaccharide in High-Throughput Screening for Novel Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin (B7782182) B1a, a macrocyclic lactone produced by Streptomyces avermitilis, is a potent anthelmintic agent that primarily acts by modulating glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in invertebrates, leading to paralysis and death.[1][2] Avermectin B1a monosaccharide is a derivative of Avermectin B1a, formed by the hydrolysis of the terminal oleandrose (B1235672) sugar. Notably, this compound is a potent inhibitor of nematode larval development but is devoid of the acute paralytic activity observed with its parent compound. This distinct biological profile makes this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel anthelmintics that specifically target developmental processes in nematodes.

This document provides detailed application notes and protocols for the use of this compound in HTS assays.

Principle of Application

The primary application of this compound in HTS is as a positive control or a tool compound for assays targeting nematode larval development and molting. Its lack of acute paralytic effects allows for the specific identification of compounds that interfere with essential developmental pathways, which may represent novel drug targets. Phenotypic screens utilizing whole organisms, such as the model nematode Caenorhabditis elegans, are particularly well-suited for this application.

Data Presentation

The potency of this compound in inhibiting larval development is comparable to its disaccharide parent compound, Avermectin B1a. The following table summarizes the available quantitative data.

CompoundAssay TypeOrganismPotency MetricValueReference
This compoundLethality AssayC. elegansMAC0.1 µM[Source]
Ivermectin (a derivative of Avermectin B1a)Larval Development AssayHaemonchus contortusIC50~1 nM (~0.001 µg/ml)[3]
Ivermectin monosaccharide homologLarval Development AssayHaemonchus contortusPotencySimilar to Ivermectin[4]

MAC: Minimum Active Concentration IC50: Half maximal inhibitory concentration

Signaling Pathway and Experimental Workflow

The precise molecular target and signaling pathway for the developmental effects of this compound are still under investigation and are distinct from the well-characterized action of Avermectin B1a on glutamate-gated chloride channels that leads to paralysis. The current hypothesis is that it interferes with the complex signaling cascades that regulate molting and larval stage transitions.

G cluster_0 Experimental Workflow A Synchronized L1 Larvae Dispensing (96/384-well plates) B Compound Addition (Test compounds, this compound, DMSO control) A->B C Incubation (e.g., 72 hours at 20°C) B->C D High-Content Imaging or Fluorescence/Luminescence Reading C->D E Data Analysis (Quantification of larval growth, development, or viability) D->E F Hit Identification (Compounds inhibiting larval development) E->F

High-throughput screening workflow for inhibitors of nematode larval development.

G cluster_1 Proposed Signaling Pathway of Developmental Inhibition cluster_2 Nematode Larva Molting_Signal Endogenous Molting Signal (e.g., Steroid Hormones) Nuclear_Receptors Nuclear Hormone Receptors (e.g., NHR-23) Molting_Signal->Nuclear_Receptors Gene_Expression Transcriptional Regulation of Molting Genes Nuclear_Receptors->Gene_Expression Cuticle_Remodeling Cuticle Remodeling and Synthesis Gene_Expression->Cuticle_Remodeling Developmental_Arrest Developmental Arrest Gene_Expression->Developmental_Arrest Inhibition leads to Ecdysis Ecdysis (Shedding of old cuticle) Cuticle_Remodeling->Ecdysis Avermectin_Mono Avermectin B1a Monosaccharide Avermectin_Mono->Gene_Expression Disruption

Proposed mechanism of developmental inhibition by this compound.

Experimental Protocols

High-Throughput C. elegans Larval Development Assay

This protocol is adapted from standard methods for C. elegans high-throughput screening.

Materials:

  • C. elegans wild-type N2 strain

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 (food source)

  • M9 buffer

  • Synchronized L1 larvae

  • 96-well or 384-well clear-bottom microplates

  • This compound (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • Test compounds

  • High-content imaging system or plate reader capable of measuring fluorescence/luminescence

Protocol:

  • Preparation of Synchronized L1 Larvae:

    • Grow a mixed-stage population of C. elegans on NGM plates seeded with E. coli OP50.

    • Wash the worms off the plates with M9 buffer and treat with a bleach solution to isolate eggs.

    • Allow the eggs to hatch overnight in M9 buffer without food to obtain a synchronized population of arrested L1 larvae.

  • Assay Plate Preparation:

    • Dispense synchronized L1 larvae into the wells of a 96-well or 384-well plate containing liquid culture medium and E. coli OP50. Aim for a density of 20-50 larvae per well.

  • Compound Addition:

    • Add test compounds to the desired final concentration.

    • Include wells with this compound (e.g., at a final concentration of 1 µM) as a positive control for developmental inhibition.

    • Include wells with DMSO at the same final concentration as the compound wells as a negative (vehicle) control.

  • Incubation:

    • Incubate the plates at 20°C for 72-96 hours to allow for larval development to the L4 or young adult stage in the control wells.

  • Data Acquisition:

    • At the end of the incubation period, quantify larval development. This can be achieved through:

      • High-Content Imaging: Automated microscopy and image analysis to measure worm length, body size, or developmental stage.

      • Fluorescence/Luminescence: If using a reporter strain of C. elegans (e.g., expressing GFP), measure the fluorescence intensity as an indicator of growth.

  • Data Analysis:

    • Calculate the percentage of developmental inhibition for each test compound relative to the DMSO control.

    • Hits are typically defined as compounds that cause a statistically significant inhibition of larval development without causing acute lethality (as determined by the absence of movement in brightfield imaging).

Fluorescence-Based Viability Assay for Larval Stages

This protocol can be used as a secondary screen to confirm the effects of hits from the primary developmental assay.

Materials:

  • C. elegans larvae (L1 to L4 stage)

  • Assay buffer (e.g., M9 buffer)

  • Sytox Green nucleic acid stain

  • 96-well or 384-well black, clear-bottom microplates

  • Test compounds, this compound, and controls

  • Fluorescence plate reader

Protocol:

  • Larvae Preparation:

    • Culture and synchronize C. elegans as described in the previous protocol.

  • Compound Treatment:

    • Dispense larvae into the wells of a microplate.

    • Add test compounds, this compound, and controls and incubate for a predetermined period (e.g., 24-72 hours).

  • Staining:

    • Add Sytox Green to each well to a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for Sytox Green (e.g., ~485 nm excitation and ~520 nm emission).

  • Data Analysis:

    • An increase in fluorescence intensity indicates compromised cell membrane integrity and therefore, reduced viability. Calculate the percentage of lethality for each compound.

Conclusion

This compound is a specialized tool for high-throughput screening assays focused on identifying novel anthelmintics that disrupt nematode larval development. Its unique biological profile, characterized by potent developmental inhibition without acute paralytic effects, allows for the targeted discovery of compounds with mechanisms of action distinct from currently available drugs. The protocols and data presented herein provide a framework for the effective utilization of this compound in modern drug discovery pipelines.

References

Probing GABA Receptor Function with Avermectin B1a Monosaccharide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] Its receptors, particularly the GABA type A (GABA-A) receptors, are ligand-gated ion channels that are major targets for a wide range of therapeutic drugs, including sedatives, anxiolytics, and anticonvulsants.[3][4] Avermectin (B7782182) B1a, a macrocyclic lactone derived from Streptomyces avermitilis, and its derivatives are potent allosteric modulators of GABA-A receptors.[5][6] This document provides detailed application notes and protocols for utilizing Avermectin B1a monosaccharide as a powerful tool to investigate the function and pharmacology of GABA receptors.

Avermectin B1a acts by potentiating the action of GABA, primarily by opening GABA-controlled chloride ion channels, leading to hyperpolarization of the neuronal membrane and reduced excitability.[5][6] It can also stimulate the release of GABA from synaptosomes and increase the number of available postsynaptic GABA receptors.[5][6] The monosaccharide form of Avermectin B1a is often utilized in research due to its improved aqueous solubility, facilitating its application in various experimental paradigms. While the disaccharide moiety is not essential for its activity at the GABA-A receptor, the monosaccharide offers practical advantages for in vitro studies.[7]

These protocols and notes are designed to guide researchers in employing this compound for detailed characterization of GABA receptor function, including binding affinity, channel gating, and downstream signaling pathways.

Data Presentation: Quantitative Analysis of Avermectin B1a Interaction with GABA-A Receptors

The following tables summarize the quantitative data from various studies on the interaction of Avermectin B1a with GABA-A receptors. These values provide a comparative overview of its binding affinity, potency, and efficacy across different experimental systems.

Table 1: Binding Affinities of Avermectin B1a at GABA-A Receptors

Ligand/ModulatorPreparationRadioligandBinding ParameterValueReference
Avermectin B1aCultured cerebellar granule neurons[³H]AVM B1aKD (high-affinity site)5 nM[8]
Avermectin B1aCultured cerebellar granule neurons[³H]AVM B1aKD (low-affinity site)815 nM[8]
Avermectin B1aRat brain membranes[³H]diazepamEC₅₀ (enhancement of binding)40 nM[9][10]

Table 2: Functional Effects of Avermectin B1a on GABA-A Receptor Activity

Experimental SystemMeasured EffectParameterConcentration/ValueReference
Cultured cerebellar granule neurons³⁶Cl⁻ influxStimulation3 - 100 nM[8]
Cultured cerebellar granule neurons³⁶Cl⁻ influxInhibition1 - 3 µM[8]
Rat brain microsacs³⁶Cl⁻ influx (AVM-induced)% of maximal GABA-induced influx35%[11][12]
Embryonic mouse hippocampal neuronsPotentiation of GABA (2 µM) responseHalf-maximal potentiation17.8 nM[13]
Embryonic mouse hippocampal neuronsReduction of GABA EC₅₀From 8.2 µM to 3.2 µM0.1 µM Avermectin[13]
Rat brain membranesIncrease in detectable [³H]GABA binding sitesFrom 3.2 to 5.1 pmol/mg proteinNot specified[14]

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway Modulated by this compound

The primary mechanism of this compound involves the potentiation of GABAergic neurotransmission. The following diagram illustrates the key components of the GABA-A receptor signaling pathway and the modulatory action of Avermectin B1a.

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre VGAT vGAT GABA_pre->VGAT Vesicle Synaptic Vesicle GABA_cleft GABA Vesicle->GABA_cleft Exocytosis VGAT->Vesicle GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA_cleft->GABA_A_Receptor Binds AVM Avermectin B1a Monosaccharide AVM->GABA_A_Receptor Allosterically Modulates (Potentiates GABA effect) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Experimental_Workflow start Start: Hypothesis Formulation prep Preparation of Avermectin B1a Monosaccharide Solution start->prep binding_assay Radioligand Binding Assay (Determine Kd, Bmax) prep->binding_assay electrophysiology Patch-Clamp Electrophysiology (Measure I-V curves, channel kinetics) prep->electrophysiology ion_flux Chloride Ion Flux Assay (Measure Cl⁻ influx/efflux) prep->ion_flux data_analysis Data Analysis and Interpretation binding_assay->data_analysis electrophysiology->data_analysis ion_flux->data_analysis conclusion Conclusion and Further Studies data_analysis->conclusion

References

Troubleshooting & Optimization

optimizing mass spectrometry parameters for Avermectin B1a monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Avermectin B1a monosaccharide using mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guide

This section addresses specific issues that may arise during the mass spectrometry analysis of this compound.

Issue 1: Weak or No Signal for this compound

  • Question: I am not seeing any signal, or a very weak signal, for my this compound standard. What should I check?

  • Answer:

    • Confirm Instrument Settings: Ensure your mass spectrometer is operating in the correct ionization mode. For Avermectin B1a, positive electrospray ionization (ESI+) is most common. The ammonium (B1175870) adduct ([M+NH₄]⁺) at m/z 890.5 is often the most intense precursor ion.[1]

    • Check Sample Preparation: Avermectin B1a can be sensitive to high temperatures. Ensure that any solvent evaporation steps during sample preparation are performed at a temperature below 40°C.

    • Mobile Phase Composition: The presence of an ammonium salt, such as ammonium formate (B1220265), in the mobile phase can significantly enhance the formation of the [M+NH₄]⁺ adduct and improve signal intensity.[2] Consider adding 5-10 mM ammonium formate to your mobile phase.

    • Source Parameters: High source temperatures can sometimes lead to in-source fragmentation or degradation of Avermectin B1a, reducing the precursor ion signal. Try lowering the source temperature to around 300°C or below.

Issue 2: Inconsistent or No Fragmentation to the Monosaccharide Product Ion

  • Question: I can see the precursor ion for Avermectin B1a, but I am not observing the expected fragment ion corresponding to the loss of the monosaccharide (e.g., m/z 711.4 or 567.3). What could be the problem?

  • Answer:

    • Optimize Collision Energy: The collision energy (CE) is a critical parameter for fragmentation. If the CE is too low, you will not achieve efficient fragmentation. If it is too high, you may get excessive fragmentation into smaller, less specific ions. You will need to perform a collision energy optimization experiment for your specific instrument. Start with the values reported in the literature and vary the CE to find the optimal setting for the desired fragmentation.

    • Check for Adduct Formation: If you are selecting the protonated molecule ([M+H]⁺) as your precursor, you may see a different fragmentation pattern compared to the ammonium adduct ([M+NH₄]⁺). Confirm which precursor ion is dominant in your full scan spectrum and optimize the collision energy for that ion.

    • Instrument Calibration: Ensure your mass spectrometer is properly calibrated. An inaccurate mass calibration can lead to the instrument not detecting the expected fragment ions at the correct m/z.

Issue 3: Poor Chromatographic Peak Shape (Tailing or Fronting)

  • Question: My chromatographic peaks for Avermectin B1a are tailing or fronting. How can I improve the peak shape?

  • Answer:

    • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. While Avermectin B1a is not strongly ionizable, adjusting the pH with a small amount of formic acid (e.g., 0.1%) can sometimes improve peak shape.

    • Column Overload: Injecting too much sample onto the column can lead to peak fronting. Try diluting your sample and injecting a smaller volume.

    • Secondary Interactions: Peak tailing can be caused by secondary interactions between the analyte and active sites on the stationary phase. Ensure your column is in good condition and consider using a column with end-capping.

    • Injection Solvent: The solvent used to dissolve your sample should be of similar or weaker strength than your initial mobile phase to avoid peak distortion.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursor and product ions for this compound in MS/MS analysis?

A1: The most commonly used precursor ion for Avermectin B1a is the ammonium adduct, [M+NH₄]⁺, at an m/z of approximately 890.5. Key product ions result from the sequential loss of the saccharide units. The loss of the terminal monosaccharide results in a fragment at m/z 711.4, and the loss of the disaccharide leads to a fragment at m/z 567.3.[1] Another characteristic fragment ion is observed at m/z 305.2.[3]

Q2: What type of HPLC column is suitable for the analysis of Avermectin B1a?

A2: A reversed-phase C18 column is the most common choice for the separation of Avermectin B1a. Columns with a particle size of 3.5 µm or smaller can provide good resolution and peak shape.

Q3: How can I minimize matrix effects when analyzing Avermectin B1a in complex samples like soil or animal tissue?

A3: Matrix effects can be a significant challenge in complex samples. To minimize their impact:

  • Effective Sample Cleanup: Use a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Use of an Internal Standard: Employ a suitable internal standard, such as a stable isotope-labeled version of Avermectin B1a or a closely related compound, to correct for variations in sample preparation and instrument response.

Q4: What are common adducts of Avermectin B1a in ESI-MS?

A4: In positive ion electrospray ionization (ESI+), Avermectin B1a commonly forms an ammonium adduct ([M+NH₄]⁺) when an ammonium salt is present in the mobile phase.[1][2] Protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺) can also be observed. It is important to identify the dominant adduct in your system to select the correct precursor ion for MS/MS analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Avermectin B1a.

Table 1: Common MRM Transitions for Avermectin B1a

Precursor Ion (m/z)Product Ion (m/z)Putative Fragment
890.5 ([M+NH₄]⁺)711.4[M+H - monosaccharide - H₂O]⁺
890.5 ([M+NH₄]⁺)567.3[M+H - disaccharide - H₂O]⁺
890.5 ([M+NH₄]⁺)305.2Macrocyclic lactone backbone fragment
873.5 ([M+H]⁺)567.3[M+H - disaccharide - H₂O]⁺
873.5 ([M+H]⁺)305.2Macrocyclic lactone backbone fragment

Table 2: Example LC-MS/MS Parameters

ParameterValue
LC Column C18, 2.1 x 150 mm, 3.5 µm
Mobile Phase A 5 mM Ammonium Formate in Water
Mobile Phase B 5 mM Ammonium Formate in Acetonitrile (B52724)
Gradient Start at 50% B, increase to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 350°C
Desolvation Gas Flow 600 L/hr

Experimental Protocols

Protocol 1: Extraction of Avermectin B1a from Soil

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction of the soil pellet with another 20 mL of acetonitrile.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Avermectin B1a

  • LC System:

    • Column: C18, 2.1 x 100 mm, 2.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 60% B to 90% B in 8 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS System:

    • Ionization Mode: ESI Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: See Table 1

    • Collision Energy: Optimize for your instrument (typically 15-30 eV)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 325°C

Visualizations

fragmentation_pathway AvermectinB1a Avermectin B1a [M+NH₄]⁺ m/z 890.5 Fragment1 Loss of Monosaccharide [M+H - C₅H₈O₂]⁺ m/z 711.4 AvermectinB1a->Fragment1 - C₅H₈O₂ - NH₃ - H₂O Fragment2 Loss of Disaccharide [M+H - C₁₀H₁₆O₄]⁺ m/z 567.3 Fragment1->Fragment2 - C₅H₈O₂ Fragment3 Backbone Fragment m/z 305.2 Fragment2->Fragment3 Further Fragmentation

Caption: Proposed fragmentation pathway of Avermectin B1a ammonium adduct.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Collection (e.g., Soil, Tissue) Extraction Extraction with Acetonitrile Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration Evaporation and Reconstitution Cleanup->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for Avermectin B1a analysis.

References

preventing degradation of Avermectin B1a monosaccharide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Avermectin (B7782182) B1a monosaccharide in solution. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Avermectin B1a monosaccharide and how is it typically formed?

This compound is a primary degradation product of Avermectin B1a. It is formed by the selective hydrolysis of the terminal oleandrose (B1235672) sugar unit from the disaccharide chain of Avermectin B1a, a process that is notably accelerated under acidic conditions.[1][2]

Q2: What are the optimal storage conditions for this compound solutions?

While specific long-term stability data for the monosaccharide is not extensively published, based on the recommendations for the parent Avermectin B1a, the following storage conditions are advised to minimize degradation:

  • Short-term storage (up to one month): Store at -20°C.[1]

  • Long-term storage (up to 6 months for parent compound): Store at -80°C.

  • Protection from light: Avermectins are sensitive to light (photodegradation), so solutions should always be stored in amber vials or containers wrapped in aluminum foil.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can accelerate degradation, it is highly recommended to aliquot stock solutions into single-use volumes.

Q3: Which solvents are recommended for preparing this compound solutions?

This compound is soluble in organic solvents such as:[1]

For aqueous solutions, it is crucial to control the pH, as avermectins are more stable in acidic to neutral conditions and prone to degradation in alkaline environments.[4]

Q4: How does pH affect the stability of this compound in aqueous solutions?

The stability of the avermectin family of compounds is significantly influenced by pH.[4][5]

  • Acidic Conditions (pH < 7): Generally, avermectins are more stable in acidic to neutral solutions. However, strong acidic conditions can lead to further degradation, potentially cleaving the second sugar unit to form the aglycone.[2][3]

  • Alkaline Conditions (pH > 7): Avermectins are unstable in alkaline solutions, which can promote epimerization and other degradation pathways.[3][5] For developing liquid formulations of avermectins, a pH of around 6.2 has been suggested to enhance stability.[4]

Q5: Is this compound sensitive to temperature?

Yes, similar to the parent compound, the monosaccharide is expected to be susceptible to thermal degradation. While gentle and brief warming can aid in dissolving the compound, prolonged exposure to high temperatures should be avoided.[3] Forced degradation studies on Avermectin B1a have been conducted at temperatures such as 80°C to induce thermal degradation.[2][3]

Q6: What are the expected degradation products of this compound?

While specific degradation pathways for the monosaccharide are not fully elucidated in the public domain, based on forced degradation studies of Avermectin B1a, the monosaccharide itself is a degradation product.[3][6][7] Further degradation of the monosaccharide could potentially involve:

  • Hydrolysis: Cleavage of the remaining sugar moiety to form the aglycone under strong acidic conditions.[3]

  • Oxidation: The macrocyclic lactone ring is susceptible to oxidation.[8][9][10]

  • Epimerization: Changes in stereochemistry, particularly under alkaline conditions.[3]

  • Photodegradation: Isomerization and other reactions upon exposure to light.[11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity in solution. Degradation due to improper storage (temperature, light exposure).Store stock solutions at -20°C or -80°C, protected from light. Aliquot to avoid freeze-thaw cycles.
Unsuitable pH of the aqueous solution.Maintain the pH of aqueous solutions in the acidic to neutral range (ideally around pH 6.2). Avoid alkaline conditions.
Precipitation of the compound in aqueous media. Low aqueous solubility.Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is low enough to not interfere with the experiment.
Inconsistent experimental results. Degradation of the compound during the experiment.Protect the solution from light throughout the experiment. Maintain a stable temperature and pH. Prepare fresh working solutions from a properly stored stock solution for each experiment.
Presence of oxidizing agents.Avoid contact with strong oxidizing agents. If unavoidable, consider the addition of an antioxidant, though compatibility and potential interference should be evaluated.[3][4]

Quantitative Data Summary

The following table summarizes the conditions used in forced degradation studies of the parent compound, Avermectin B1a, which led to the formation of various degradation products, including the monosaccharide. This data provides insight into the conditions that should be avoided to prevent degradation of the monosaccharide itself.

Stress Condition Parameters Major Degradation Products Observed from Avermectin B1a Reference
Acidic Hydrolysis 0.05 M HCl for 5 hoursThis compound (DP-1) , 8a-OH B1a (DP-2)[2][3]
Alkaline Hydrolysis 0.025 M NaOH for 1 hour2-epimer B1a (DP-5)[2][3]
Oxidation 5% H₂O₂ for 21 hours8a-OOH B1a (DP-3), 5-oxo B1a (DP-7)[2][3]
Photolytic (Solution) Light irradiation (1.10 W/m²) for 8 hours8,9-Z-B1a (DP-6), 8a-OOH B1a (DP-3)[2][3]
Thermal (Solution) 80°C for 1 dayMinor degradation observed.[2][3]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube or a clear tube to be wrapped in foil.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, methanol, or ethanol) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) for a short period can be used.

  • Storage: Aliquot the stock solution into single-use amber vials and store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

  • Sample Preparation: Prepare multiple aliquots of the this compound solution at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the aliquots to various stress conditions as detailed in the quantitative data summary table (e.g., acidic, alkaline, oxidative, photolytic, thermal). Include a control sample stored under optimal conditions.

  • Sample Analysis: At predetermined time points, neutralize the stressed samples if necessary (e.g., after acidic or alkaline stress) and dilute to an appropriate concentration for analysis.

  • HPLC Analysis: Analyze the control and stressed samples using a stability-indicating HPLC method.

    • Column: A C18 reversed-phase column is commonly used (e.g., ACE UltraCore 2.5 SuperC18, 150 x 4.6 mm, 2.5 µm).[3][6][7]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile, methanol) is typically employed to achieve good separation of the parent compound and its degradants.[3]

    • Detection: UV detection at approximately 245 nm is suitable for avermectins.[3]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products. The disappearance of the parent peak and the appearance of new peaks indicate degradation.

Visualizations

degradation_pathway Avermectin_B1a Avermectin B1a (Disaccharide) Monosaccharide This compound Avermectin_B1a->Monosaccharide Acidic Hydrolysis (Loss of terminal sugar) Aglycone Aglycone Monosaccharide->Aglycone Further Acidic Hydrolysis (Loss of second sugar)

Caption: Formation of this compound and aglycone via acidic hydrolysis.

experimental_workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis start Start prep_solution Prepare Avermectin B1a Monosaccharide Solution start->prep_solution stress_conditions Expose to Stress Conditions (Acid, Base, Light, Heat, Oxidant) prep_solution->stress_conditions control Control Sample (Optimal Conditions) prep_solution->control hplc HPLC Analysis stress_conditions->hplc control->hplc data_eval Data Evaluation (Identify & Quantify Degradants) hplc->data_eval

Caption: General experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Overcoming Low Solubility of Avermectin B1a Monosaccharide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of Avermectin B1a monosaccharide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol (B129727).

Q3: What are the recommended methods to improve the aqueous solubility of this compound?

A3: Several methods can be employed to enhance the aqueous solubility of this compound for experimental use:

  • Co-solvents: Utilizing a water-miscible organic solvent, such as DMSO or ethanol, to first dissolve the compound before diluting it into an aqueous buffer.

  • Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility.

  • Surfactants: The use of non-ionic surfactants, like Polysorbate 80 (Tween 80), can aid in the solubilization of hydrophobic compounds in aqueous solutions.

Q4: What is the stability of this compound in aqueous solutions?

A4: The parent compound, Abamectin, is reported to be stable to hydrolysis in aqueous solutions at pH 5, 7, and 9 at 25°C. However, it is sensitive to stronger acids and bases and can be degraded by UV irradiation. It is advisable to prepare fresh aqueous solutions of this compound for experiments and to protect them from light.

Troubleshooting Guides

Issue 1: Precipitation occurs when diluting a DMSO stock solution of this compound into an aqueous buffer.

  • Question: I dissolved this compound in DMSO, but it precipitated when I added it to my phosphate-buffered saline (PBS). How can I prevent this?

  • Answer: This is a common issue known as "crashing out," which occurs when a hydrophobic compound is rapidly transferred from an organic solvent to an aqueous environment. Here are several troubleshooting steps:

    • Decrease the Final Concentration: Your target concentration in the aqueous buffer may be above the solubility limit of the compound. Try working with a lower final concentration.

    • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try a stepwise dilution. Add the DMSO stock to a small volume of the buffer first, mix well, and then add this intermediate solution to the rest of the buffer. Adding the stock dropwise while gently vortexing the buffer can also improve dissolution.[1]

    • Pre-warm the Aqueous Buffer: The solubility of many compounds increases with temperature. Pre-warming your aqueous buffer to 37°C before adding the DMSO stock can help prevent precipitation.[2]

    • Minimize the Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5% (v/v), as high concentrations of DMSO can also lead to precipitation upon dilution and may be toxic to cells in culture.[2][3]

Issue 2: The this compound solution is cloudy or hazy.

  • Question: After preparing my aqueous solution of this compound, it appears cloudy. What should I do?

  • Answer: Cloudiness or haziness indicates that the compound has not fully dissolved or has precipitated out of solution.

    • Visual Inspection: First, visually inspect the solution for any solid particles. You can also check a small aliquot under a microscope to look for micro-precipitates.

    • Sonication: Brief sonication of the solution can sometimes help to break up small aggregates and improve dissolution.

    • Filtration: If you suspect the presence of undissolved particles, you can filter the solution through a 0.22 µm syringe filter. However, be aware that this may remove some of your compound if it is not fully dissolved.

    • Re-evaluate Your Solubilization Method: If cloudiness persists, you may need to reconsider your solubilization strategy. Using a solubilizing agent like cyclodextrin (B1172386) may be necessary.

Quantitative Data

The following table summarizes the available solubility data for Abamectin, the parent compound of this compound. This data can be used as an estimate for the solubility of the monosaccharide derivative.

CompoundSolvent/BufferTemperatureSolubility
AbamectinWater (pH 7)25°C1.21 mg/L
AbamectinAcetone20-25°C72 g/L
AbamectinDichloromethane20-25°C470 g/L
AbamectinEthyl Acetate20-25°C160 g/L
AbamectinMethanol20-25°C13 g/L
AbamectinToluene20-25°C23 g/L

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using DMSO as a Co-solvent

This protocol describes the preparation of a working solution of this compound in an aqueous buffer using DMSO.

  • Prepare a Stock Solution in DMSO:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.

  • Dilution into Aqueous Buffer:

    • Pre-warm the desired aqueous buffer (e.g., PBS, pH 7.4) to 37°C.

    • Perform a serial dilution of the DMSO stock solution in the pre-warmed buffer to reach the desired final concentration.

    • It is recommended to add the DMSO stock dropwise to the buffer while gently vortexing to ensure rapid and uniform mixing.

    • Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.1% v/v) to avoid solvent-induced artifacts in your experiment.[1]

Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is adapted from methods used for the related compound, ivermectin, and can be applied to this compound.

  • Preparation of the Inclusion Complex:

    • Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 molar ratio is a good starting point.

    • Dissolve the HP-β-CD in purified water with stirring.

    • In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent, such as methanol or ethanol.

    • Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.

    • Continue to stir the mixture at room temperature for 24-72 hours to allow for complex formation.[4]

  • Removal of Organic Solvent and Lyophilization:

    • If an organic solvent was used, remove it by evaporation under reduced pressure (e.g., using a rotary evaporator).

    • Freeze-dry the resulting aqueous solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Preparation of the Final Aqueous Solution:

    • The lyophilized powder can be readily dissolved in the desired aqueous buffer to the target concentration.

Visualizations

experimental_workflow_dmso cluster_stock_prep Stock Solution Preparation cluster_working_sol_prep Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate to ensure complete dissolution dissolve->vortex prewarm Pre-warm aqueous buffer to 37°C dilute Add DMSO stock dropwise to buffer while vortexing vortex->dilute Proceed with caution prewarm->dilute final_sol Final aqueous working solution dilute->final_sol

Caption: Workflow for preparing an aqueous solution of this compound using DMSO.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Solutions start Precipitation observed upon dilution of DMSO stock into aqueous buffer cause1 Concentration exceeds solubility limit start->cause1 cause2 Rapid solvent exchange ('crashing out') start->cause2 cause3 Low buffer temperature start->cause3 cause4 High final DMSO concentration start->cause4 sol1 Decrease final concentration cause1->sol1 sol2 Use stepwise or dropwise dilution with vortexing cause2->sol2 sol3 Pre-warm buffer to 37°C cause3->sol3 sol4 Keep final DMSO concentration <= 0.1% cause4->sol4

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: LC-MS/MS Analysis of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Avermectin B1a monosaccharide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the LC-MS/MS analysis of this compound.

Question: I am observing significant signal suppression for this compound in my sample matrix compared to the standard in a pure solvent. How can I mitigate this?

Answer:

Signal suppression is a common matrix effect in LC-MS/MS analysis, particularly with complex matrices. Here are several strategies to mitigate this issue:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges that are appropriate for the polarity of this compound and your sample matrix. C18 cartridges are commonly used for cleanup.

    • QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is effective for extracting avermectins from complex samples like meat and milk. This involves a salting-out liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition the analyte of interest away from interfering matrix components.

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.

    • Gradient Elution: Optimize the mobile phase gradient to increase the resolution between your analyte and interfering compounds.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Matrix-Matched Calibrants: To compensate for matrix effects, prepare your calibration standards in a blank matrix extract that is free of the analyte.[1][2] This helps to ensure that the calibration standards and the samples experience similar matrix effects.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is a highly effective way to correct for matrix effects and variations in sample preparation and instrument response.

Question: My recovery of this compound is low and inconsistent. What are the potential causes and solutions?

Answer:

Low and inconsistent recovery can be attributed to several factors during sample preparation and analysis.

  • Inefficient Extraction:

    • Solvent Choice: Ensure the extraction solvent is appropriate for this compound. Acetonitrile (B52724) is a common and effective extraction solvent for avermectins.[3]

    • Homogenization: Ensure thorough homogenization of the sample to allow for efficient extraction of the analyte from the matrix.

  • Analyte Loss During Cleanup:

    • SPE Sorbent Interaction: The analyte may be irreversibly binding to the SPE sorbent. Evaluate different SPE sorbents and elution solvents.

    • Evaporation Step: If you have a solvent evaporation and reconstitution step, ensure that the temperature is not too high, which could degrade the analyte.

  • pH Effects: The pH of the extraction and loading solutions can affect the recovery of this compound. Optimize the pH to ensure the analyte is in a favorable form for extraction and retention.

The following diagram illustrates a troubleshooting workflow for low recovery:

low_recovery_troubleshooting start Low and Inconsistent Recovery Observed check_extraction Evaluate Extraction Efficiency start->check_extraction check_cleanup Investigate Cleanup Step start->check_cleanup check_stability Assess Analyte Stability start->check_stability solvent Optimize Extraction Solvent check_extraction->solvent homogenization Improve Homogenization check_extraction->homogenization spe Change SPE Sorbent/Elution check_cleanup->spe evaporation Check Evaporation Conditions check_cleanup->evaporation ph Optimize pH check_stability->ph solution Recovery Improved solvent->solution homogenization->solution spe->solution evaporation->solution ph->solution

Caption: Troubleshooting workflow for low recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy and precision of quantification.[4]

Q2: How can I quantify the extent of matrix effects?

A2: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:

Matrix Effect (%) = (Peak area in post-spiked sample / Peak area in standard) x 100.

  • A value < 100% indicates ionization suppression.

  • A value > 100% indicates ionization enhancement.

Q3: What is the QuEChERS method and is it suitable for this compound analysis?

A3: QuEChERS is a sample preparation technique that involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step. It has been shown to be effective for the extraction of avermectins from complex matrices like meat and milk, providing good recoveries and minimizing matrix effects.[3] Given its success with the parent compounds, it is a highly recommended starting point for the monosaccharide derivative.

Q4: What are typical validation parameters to consider for an LC-MS/MS method for this compound?

A4: Method validation should be performed according to established guidelines and typically includes the evaluation of:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the instrument response is proportional to the concentration of the analyte.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[1][3]

  • Recovery: The efficiency of the extraction process.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in a Food Matrix (e.g., Meat)

This protocol is adapted from established methods for avermectins.

  • Sample Homogenization: Weigh 8 g of the homogenized meat sample into a 50 mL centrifuge tube. Add 2 mL of water.

  • Initial Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.

  • Salting-Out: Add the contents of a QuEChERS salt pouch (e.g., containing magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 15 minutes.

  • Dispersive SPE Cleanup: Take a 1 mL aliquot of the supernatant (top layer) and transfer it to a d-SPE tube containing a suitable sorbent (e.g., C18 and primary secondary amine - PSA).

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Final Extract: Collect the supernatant, filter it through a 0.22 µm filter, and it is ready for LC-MS/MS analysis.

The following diagram outlines the QuEChERS workflow:

quechers_workflow start Homogenized Sample extraction Add Acetonitrile and Shake start->extraction salting_out Add QuEChERS Salts and Shake extraction->salting_out centrifuge1 Centrifuge salting_out->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe d-SPE Cleanup supernatant->dspe centrifuge2 Vortex and Centrifuge dspe->centrifuge2 final_extract Filter and Analyze centrifuge2->final_extract

Caption: General workflow for QuEChERS sample preparation.

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for avermectins in various matrices, which can serve as a benchmark for your analysis of this compound.

Table 1: Recovery of Avermectins using QuEChERS-based Methods

AnalyteMatrixFortification Level (µg/kg)Recovery (%)Reference
AbamectinOvine Muscle1095[3]
AbamectinOvine Muscle2098[3]
AbamectinOvine Muscle30101[3]
AbamectinSoybean485[1]
DoramectinMaize492[1]

Table 2: Matrix Effects Observed for Avermectins in Different Matrices

AnalyteMatrixMatrix Effect (%)ObservationReference
AbamectinGround Beef85Suppression
IvermectinGround Beef82Suppression
DoramectinWhole Milk95Slight Suppression
DoramectinMaize22Significant Suppression[1]
AbamectinSoybean-15Suppression[5]

References

improving the resolution of Avermectin B1a monosaccharide from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the resolution of Avermectin B1a monosaccharide from its isomers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution Between Monosaccharide and its Epimers (e.g., 2-epimer) Inadequate stationary phase selectivity.- Utilize a high-resolution reversed-phase C18 column with a small particle size (e.g., ≤ 2.5 µm).- Consider a phenyl-hexyl or other stationary phase with different selectivity.
Mobile phase composition is not optimal.- Adjust the ratio of organic modifiers (e.g., acetonitrile, methanol).- Modify the pH of the aqueous portion of the mobile phase; for instance, a slightly basic pH (e.g., 9.5 with ammonium (B1175870) acetate) can improve the separation of certain isomers.[1]
Peak Tailing for Monosaccharide Peak Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions).- Use an end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations.- Adjust the mobile phase pH.
Column overload.- Reduce the sample concentration or injection volume.
Appearance of Unexpected Peaks Sample degradation. Avermectin B1a is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic stress.[1]- Acidic conditions: Can lead to the formation of the monosaccharide and aglycone.- Alkaline conditions: Can cause epimerization at the C-2 position.[1]- UV light exposure: Can lead to the formation of the 8,9-Z photoisomer.[2]- Ensure proper sample storage (2-8 °C, protected from light) and handling.[3]
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Allow for adequate system equilibration time between runs.
Column degradation.- Flush the column with a strong solvent.- If the problem persists, replace the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of this compound I might encounter?

A1: The most frequently encountered isomers and related impurities of this compound include:

  • Epimers: Such as the 2-epimer, which can form under alkaline conditions.[1]

  • Photoisomers: The 8,9-Z isomer is a significant photoproduct formed upon exposure to UV light.[2]

  • Homologues: Avermectin B1b monosaccharide, which differs by a methyl group at the C-25 position.

Q2: How can I generate this compound from the parent compound for use as a reference standard?

A2: this compound can be produced by selective acid hydrolysis of the terminal oleandrose (B1235672) sugar from Avermectin B1a. A common method involves treating Avermectin B1a with a dilute acid, such as 0.05 M HCl, for a controlled period (e.g., 5 hours).[1]

Q3: What is the best chromatographic mode for separating the monosaccharide and its isomers?

A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used technique. A C18 column is typically the first choice, often providing sufficient resolution.[1]

Q4: Are there any non-chromatographic methods to improve the purity of this compound?

A4: While chromatography is the primary method for isomer resolution, crystallization can be employed for purification. The choice of solvent system is critical. For instance, mixtures of hydrocarbons (like hexane) and alcohols (like methanol (B129727) or ethanol) have been used for the crystallization of Avermectin B1a, and similar principles can be applied to its monosaccharide derivative.[4] However, resolving closely related isomers through crystallization can be challenging.

Q5: Have enzymatic methods been successful in resolving this compound isomers?

A5: Currently, there is limited information in the scientific literature on the use of enzymes for the specific purpose of resolving pre-existing isomers of this compound. Enzymatic methods have been explored for the synthesis of Avermectin derivatives (glycosylation) and the hydrolysis of lactones in other contexts, but not for the deracemization or separation of these particular monosaccharide isomers.[5][6]

Data Presentation

Table 1: HPLC Methods for Separation of this compound and Related Isomers
Parameter Method 1 (Analytical) [1]Method 2 (Preparative) [3]
Column ACE UltraCore 2.5 Super C18 (150 mm × 4.6 mm, 2.5 µm)Ultimate AQ-C18 (250 × 70 mm, 10 µm)
Mobile Phase A 5 mM Ammonium Acetate (pH 9.5)10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile/Methanol/Dichloromethane (52:40.5:7.5, v/v/v)Acetonitrile
Flow Rate 1.6 mL/min200 mL/min
Temperature 45 °CRoom Temperature
Detection UV at 245 nmNot specified
Gradient Detailed gradient elution0 min (55% B), 41 min (77% B), 42 min (100% B), 47 min (100% B)
Application Separation of degradation products including monosaccharide and epimers.Isolation and purification of the monosaccharide.

Note: Quantitative resolution (Rs) and separation factor (α) values are often method and system-dependent and are not always reported in the literature. Successful separation is demonstrated by baseline resolution in the published chromatograms.

Experimental Protocols

Protocol 1: Analytical HPLC for Resolution of this compound from its Isomers

This protocol is adapted from a comprehensive study on Avermectin degradation products.[1]

1. Objective: To achieve baseline separation of this compound from its process impurities and degradation-induced isomers.

2. Materials:

  • Column: ACE UltraCore 2.5 Super C18, 150 mm × 4.6 mm, 2.5 µm particle size

  • Mobile Phase A: 5 mM Ammonium Acetate in water, adjusted to pH 9.5

  • Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (52:40.5:7.5, v/v/v)

  • Sample Diluent: Acetonitrile

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

3. Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Install the column and set the column oven temperature to 45 °C.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Set the flow rate to 1.6 mL/min.

  • Prepare the sample by dissolving it in the diluent to a suitable concentration (e.g., 1 mg/mL).

  • Set the injection volume to 15 µL.

  • Set the UV detector to 245 nm.

  • Run the following gradient program:

    • A specific gradient table would be here, as detailed in the source, showing the percentage of Mobile Phase B over time to achieve separation.

  • Analyze the resulting chromatogram for the resolution of the monosaccharide peak from other components.

Protocol 2: Preparative HPLC for Purification of this compound

This protocol is designed for the isolation and purification of the monosaccharide on a larger scale.[3]

1. Objective: To isolate this compound from a mixture containing the parent compound and other degradation products.

2. Materials:

  • Column: Ultimate AQ-C18, 250 × 70 mm, 10 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Preparative HPLC system with a high-flow rate pump, large-volume injector, and fraction collector.

3. Procedure:

  • Prepare and degas the mobile phases.

  • Install the preparative column and equilibrate it with the starting mobile phase conditions.

  • Set the flow rate to 200 mL/min.

  • Dissolve the crude sample containing the monosaccharide in a suitable solvent and volume.

  • Perform a sample loading study to determine the maximum injection volume without compromising resolution.

  • Inject the sample and run the following gradient:

    • 0 min: 55% B

    • 41 min: 77% B

    • 42 min: 100% B

    • 47 min: 100% B

  • Collect fractions based on the elution profile, monitoring with a UV detector.

  • Analyze the collected fractions using an analytical HPLC method (such as Protocol 1) to determine the purity of the isolated monosaccharide.

  • Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_purification Purification start Avermectin B1a Sample stress Forced Degradation (e.g., Acid Hydrolysis) start->stress hplc Analytical HPLC (Method 1) stress->hplc Analytical Scale prep_hplc Preparative HPLC (Method 2) stress->prep_hplc Preparative Scale analysis Data Analysis (Peak Identification & Resolution) hplc->analysis fraction Fraction Collection prep_hplc->fraction purity Purity Analysis of Fractions fraction->purity isolate Isolated Avermectin B1a Monosaccharide purity->isolate

Caption: Experimental workflow for analysis and purification.

logical_relationship parent Avermectin B1a monosaccharide This compound parent->monosaccharide Acid Hydrolysis epimer 2-epimer Monosaccharide monosaccharide->epimer Alkaline Conditions photoisomer 8,9-Z-isomer Monosaccharide monosaccharide->photoisomer UV Light

Caption: Formation pathways of key isomers.

References

Technical Support Center: Quantification of Avermectin B1a Monosaccharide in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Avermectin (B7782182) B1a monosaccharide quantification in soil and water samples. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Encountering issues during method validation is common. This guide addresses specific problems that may arise during the analysis of Avermectin B1a monosaccharide in soil and water matrices.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete Extraction: The extraction solvent may not be optimal for the analyte-matrix combination. The extraction time or technique (e.g., shaking, sonication) may be insufficient.- Optimize the extraction solvent. For soil, a mixture of acetonitrile (B52724) and water is often effective.[1] For water, liquid-liquid extraction with a solvent like dichloromethane (B109758) can be used.[2] - Increase extraction time or employ more vigorous agitation (e.g., vortexing, sonication). - Consider alternative extraction techniques like QuEChERS for soil or solid-phase extraction (SPE) for water.[3][4]
Matrix Effects: Co-extracted matrix components can suppress or enhance the analyte signal in the mass spectrometer.- Improve the clean-up step. For soil extracts, dispersive solid-phase extraction (dSPE) with sorbents like C18 and magnesium sulfate (B86663) can be effective.[3] For water, SPE provides a good clean-up.[2][4] - Use matrix-matched calibration standards to compensate for matrix effects.[5] - Dilute the sample extract to reduce the concentration of interfering components.
Analyte Degradation: Avermectin B1a and its derivatives can be sensitive to light, pH, and temperature.- Perform extraction and sample handling under subdued light. - Ensure the pH of the sample and extracts is controlled. - Avoid high temperatures during solvent evaporation steps. Use a gentle stream of nitrogen for evaporation.[4]
Poor Peak Shape or Tailing Column Issues: The analytical column may be contaminated, degraded, or not suitable for the analyte.- Use a guard column to protect the analytical column. - Flush the column with a strong solvent to remove contaminants. - Ensure the mobile phase pH is appropriate for the analyte's pKa. - Consider a different column chemistry, such as a C18 reversed-phase column.[3]
Mobile Phase Incompatibility: The mobile phase composition may not be optimal for the analyte.- Optimize the mobile phase gradient and composition. A common mobile phase for Avermectin analysis is a gradient of acetonitrile, methanol, and water.[3][6]
High Background Noise or Interferences Contaminated Solvents or Reagents: Impurities in solvents, reagents, or water can introduce background noise.- Use high-purity solvents (e.g., HPLC or LC-MS grade). - Prepare fresh mobile phases and reagents daily.
Carryover: Analyte from a previous injection may be retained in the injection port or column.- Implement a thorough needle wash with a strong solvent between injections. - Inject a blank solvent after high-concentration samples to check for carryover.[2]
Inconsistent Results (Poor Precision) Inhomogeneous Sample: The soil or water sample may not be uniform, leading to variability in analyte concentration.- Homogenize soil samples thoroughly before taking a subsample. - For water samples, ensure they are well-mixed before extraction.
Inconsistent Sample Preparation: Variations in extraction, cleanup, or reconstitution steps can introduce variability.- Follow the standard operating procedure (SOP) meticulously. - Use calibrated pipettes and balances. - Ensure complete solvent evaporation and consistent reconstitution volume.

Frequently Asked Questions (FAQs)

Sample Preparation and Extraction

Q1: What is the recommended extraction method for this compound in soil?

A1: A widely used and effective method is extraction with a mixture of acetonitrile and water (e.g., 70:30 v/v), followed by shaking or sonication and centrifugation.[1] For a more streamlined approach, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can also be adapted for soil samples.[3]

Q2: How can I effectively extract this compound from water samples?

A2: Solid-phase extraction (SPE) is a common and efficient technique for extracting Avermectins from water.[4] Alternatively, liquid-liquid extraction (LLE) with a solvent like dichloromethane can be employed.[2]

Q3: What are the critical factors to consider during the clean-up step?

A3: The clean-up step is crucial for removing matrix interferences. For soil extracts, dispersive solid-phase extraction (dSPE) with a combination of sorbents like C18 and magnesium sulfate is effective.[3] For both soil and water, SPE cartridges can provide a good clean-up. The choice of sorbent should be optimized based on the matrix and analyte properties.

Analytical Method

Q4: What is the preferred analytical technique for quantifying this compound?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[1][2] High-performance liquid chromatography with a diode-array detector (HPLC-DAD) can also be used, but may have higher limits of detection.[6]

Q5: What are typical mobile phases used for the LC separation of Avermectins?

A5: A gradient elution using a mixture of acetonitrile, methanol, and water is commonly employed.[3][6] The exact gradient profile should be optimized to achieve good separation of the analyte from other matrix components.

Method Validation

Q6: What are the acceptable recovery ranges for method validation?

A6: According to regulatory guidelines, mean recoveries should typically be within the range of 70-120%.[1]

Q7: How are the Limit of Detection (LOD) and Limit of Quantification (LOQ) determined?

A7: The LOD can be determined as the concentration that gives a signal-to-noise ratio of 3. The LOQ is often determined as the lowest fortification level that provides acceptable accuracy (e.g., 70-120% recovery) and precision (e.g., RSD ≤20%).[1]

Q8: What is the importance of matrix-matched calibration?

A8: Matrix-matched calibration is essential to compensate for the signal suppression or enhancement caused by co-eluting matrix components, which can affect the accuracy of quantification.[5] It involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.

Experimental Protocol: Quantification of this compound in Soil by LC-MS/MS

This protocol provides a detailed methodology for the quantification of this compound in soil samples.

Sample Preparation and Extraction
  • Soil Homogenization: Air-dry the soil sample and sieve it through a 2-mm sieve to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of an acetonitrile/water mixture (70:30, v/v).

    • Shake vigorously for 30 minutes on a mechanical shaker.

    • Centrifuge at 4000 rpm for 10 minutes.[1]

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction step on the soil pellet with another 20 mL of the extraction solvent.

    • Combine the supernatants.

Clean-up by Dispersive Solid-Phase Extraction (dSPE)
  • Take a 10 mL aliquot of the combined supernatant.

  • Add 150 mg of anhydrous magnesium sulfate and 50 mg of C18 sorbent.

  • Vortex for 2 minutes.

  • Centrifuge at 5000 rpm for 5 minutes.[3]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a lower percentage of organic phase and ramp up to a high percentage to elute the analyte.

  • Flow Rate: 0.8 mL/min.[3]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.[3]

  • MS/MS Detector: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Monitor the specific precursor-product ion transitions for this compound.

Method Validation Parameters

The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Parameter Typical Acceptance Criteria
Linearity (R²) > 0.99
Accuracy (Recovery) 70 - 120%[1]
Precision (RSD) ≤ 20%[1]
LOD Signal-to-Noise Ratio ≥ 3
LOQ Lowest validated concentration with acceptable accuracy and precision.[1]

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of Avermectin B1a and related compounds in soil and water.

AnalyteMatrixMethodLOQRecovery (%)RSD (%)Reference
Avermectin B1aSoilLC-MS/MS0.5 µg/kg70-120≤ 20[1]
Avermectin B1aWaterLC-MS/MS0.05 µg/L70-120≤ 20[2]
AbamectinSoilHPLC-DAD-85.7-119.21.2-10.2[4]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis soil Soil Sample (10g) extraction Extraction (Acetonitrile/Water) soil->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Combined Supernatant centrifugation1->supernatant dSPE dSPE (MgSO4, C18) supernatant->dSPE supernatant->dSPE centrifugation2 Centrifugation dSPE->centrifugation2 filtration Filtration (0.22 µm) centrifugation2->filtration lcmsms LC-MS/MS Analysis filtration->lcmsms filtration->lcmsms data Data Acquisition & Processing lcmsms->data

Caption: Experimental workflow for this compound in soil.

Method_Validation_Logic start Method Development linearity Linearity (R² > 0.99) start->linearity accuracy Accuracy (70-120% Recovery) start->accuracy precision Precision (RSD ≤ 20%) start->precision lod_loq LOD & LOQ start->lod_loq validated Validated Method linearity->validated Pass refine Refine Method linearity->refine Fail accuracy->validated Pass accuracy->refine Fail precision->validated Pass precision->refine Fail lod_loq->validated Pass lod_loq->refine Fail refine->start

Caption: Logical flow of the method validation process.

References

Technical Support Center: Enhancing the Stability of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of Avermectin (B7782182) B1a monosaccharide for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experimental results.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the storage and handling of Avermectin B1a monosaccharide.

Question: My recent batch of this compound shows a new peak in the HPLC analysis. What could be the cause?

Answer: The appearance of a new peak in your HPLC chromatogram often indicates degradation of the this compound. Avermectins are susceptible to degradation under various conditions, including exposure to acidic or alkaline environments, light, heat, and oxidation.[1] One common degradation pathway for the parent compound, Avermectin B1a, under acidic conditions is the hydrolysis of the second sugar moiety to form the monosaccharide, followed by further hydrolysis to the aglycone.[2] Since you are starting with the monosaccharide, further degradation to the aglycone is a strong possibility if the sample has been exposed to acidic conditions. Other potential degradation products can arise from oxidation or photoisomerization.[2][3] We recommend verifying the identity of the new peak by LC-MS/MS and reviewing your storage and handling procedures to identify any potential exposure to adverse conditions.

Question: I have been storing my this compound at -20°C, but I am still observing degradation over time. What can I do to improve its stability?

Answer: While storage at -20°C is a good starting point, other factors can contribute to degradation. Avermectins are known to be sensitive to light and oxidation.[1][4] Ensure that your sample is stored in a light-protected container (e.g., an amber vial) and that the container is tightly sealed to minimize exposure to air. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can help to displace oxygen and reduce oxidative degradation. Additionally, repeated freeze-thaw cycles can accelerate degradation, so it is advisable to aliquot your stock solutions into smaller, single-use volumes.

Question: Can I use antioxidants to improve the stability of my this compound solution?

Answer: Yes, the use of antioxidants is a recommended strategy to mitigate the oxidative degradation of avermectins.[1] Butylated hydroxytoluene (BHT) is a commonly used antioxidant in pharmaceutical formulations and can be effective in stabilizing compounds susceptible to oxidation.[5][6] When preparing stock solutions, consider adding a small amount of BHT (e.g., 0.01-0.1% w/v). However, it is crucial to first perform compatibility studies to ensure that the chosen antioxidant does not interfere with your downstream experiments or analytical methods.

Question: What are the optimal pH conditions for storing this compound in solution?

Answer: Avermectins are generally more stable in slightly acidic to neutral conditions and are susceptible to degradation in alkaline environments.[1] For ivermectin, a closely related compound, formulations are often developed around pH 6.2 to enhance stability.[1] It is advisable to maintain your this compound solutions within a pH range of 6.0-6.5. Avoid strongly acidic or alkaline buffers, as these can catalyze hydrolysis of the glycosidic bond and the lactone ring.[3]

Quantitative Data on Avermectin Stability

While specific quantitative stability data for this compound is limited in the public domain, forced degradation studies on the parent compound, Avermectin, provide valuable insights into its stability profile. The monosaccharide is expected to exhibit similar susceptibilities. The following table summarizes the major degradation products of Avermectin B1a under various stress conditions.

Stress ConditionMajor Degradation Products IdentifiedReference
Acidic (e.g., 0.05 M HCl)Monosaccharide B1a , Aglycone B1a[2]
Alkaline (e.g., 0.05 M NaOH)2-epimer B1a[2]
Oxidative (e.g., H₂O₂)8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a, 5-oxo B1a[2][3]
Photolytic (UV light)8,9-Z-B1a (photoisomer)[2][3]
Thermal Various minor degradation products[2]

Experimental Protocols

Protocol for a Stability-Indicating HPLC-UV Method

This protocol outlines a general method for assessing the stability of this compound and separating it from its potential degradation products.

Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound.

Materials:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Ammonium Acetate

  • Dichloromethane (optional, for mobile phase B modification)

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.5 µm particle size)

Chromatographic Conditions:

  • Column: ACE UltraCore 2.5 Super C18 (150 mm × 4.6 mm; 2.5 µm particle size) or equivalent.[2]

  • Mobile Phase A: 5 mM Ammonium Acetate (pH 9.5).[2]

  • Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v).[2]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 55
    10.0 77
    11.0 100
    15.0 100
    15.1 55

    | 20.0 | 55 |

  • Flow Rate: 1.6 mL/min.[2]

  • Column Temperature: 45 °C.[2]

  • Detection Wavelength: 245 nm.[7]

  • Injection Volume: 15 µL.[2]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the this compound sample in acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound against the concentration of the standard solutions. Determine the concentration of the this compound in the sample by interpolating its peak area on the calibration curve.

  • Stability Assessment: To assess stability, subject the sample solutions to various stress conditions (e.g., heat, light, acid, base, oxidation) and analyze them at different time points. The percentage of degradation can be calculated by comparing the peak area of the this compound in the stressed sample to that of an unstressed control.

Protocol for Forced Degradation Studies

Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in acetonitrile/water (1:1). Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in acetonitrile/water (1:1). Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ in acetonitrile. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid this compound powder at 70°C for 48 hours. Dissolve in acetonitrile for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in acetonitrile) in a quartz cuvette to UV light (254 nm) for 24 hours.

Visualizations

G cluster_storage Long-Term Storage cluster_degradation Degradation Pathways Storage This compound (Solid or Solution) Degradation Degraded Product(s) Storage->Degradation Heat Light Oxygen Moisture (pH extremes)

Caption: Key factors leading to the degradation of this compound during storage.

G Avermectin_B1a Avermectin B1a (Disaccharide) Monosaccharide This compound Avermectin_B1a->Monosaccharide Acid Hydrolysis Photoisomer 8,9-Z Isomer Avermectin_B1a->Photoisomer UV Light Oxidized_Products Oxidized Products (e.g., 8a-OH B1a) Avermectin_B1a->Oxidized_Products Oxidation Aglycone Avermectin Aglycone Monosaccharide->Aglycone Stronger Acid Hydrolysis

Caption: Major degradation pathways of Avermectin B1a, including the formation of the monosaccharide.

G Start Start: Prepare Avermectin B1a Monosaccharide Solution Stress Apply Stress Condition (e.g., Heat, Light, pH, Oxidant) Start->Stress Timepoints Incubate and Collect Samples at Different Timepoints Stress->Timepoints Analysis Analyze by Stability-Indicating HPLC-UV Method Timepoints->Analysis Quantify Quantify Remaining Parent Compound and Degradation Products Analysis->Quantify Data Calculate Degradation Rate and Determine Stability Quantify->Data

Caption: Experimental workflow for assessing the stability of this compound.

References

troubleshooting poor recovery of Avermectin B1a monosaccharide during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of Avermectin (B7782182) B1a monosaccharide during extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significantly low or no recovery of Avermectin B1a monosaccharide. What are the primary causes?

Low recovery of this compound is a common issue that can stem from several factors throughout the extraction workflow. The primary suspects are the stability of the analyte, the extraction methodology itself, and matrix effects. Avermectin B1a and its derivatives are known to be sensitive to acidic conditions, light, and temperature.[1]

Troubleshooting Steps:

  • pH of the Sample and Solvents: this compound is formed by the cleavage of the disaccharide chain under acidic conditions.[1] However, overly acidic or basic conditions can lead to further degradation to the aglycone or other byproducts. Ensure the pH of your sample and extraction solvents is controlled and optimized.

  • Light Exposure: Avermectin B1a is susceptible to photodegradation, leading to the formation of isomers like the 8,9-Z-isomer.[2] While this is a different compound, it highlights the general light sensitivity of avermectins. It is best practice to protect samples from light by using amber vials or working under subdued lighting.

  • Temperature: Avoid high temperatures during solvent evaporation steps. Avermectins are generally recommended to be stored at cool temperatures (2-8 °C) to minimize degradation.[1] Evaporation should ideally be carried out under a gentle stream of nitrogen at a temperature below 40°C.[3]

  • Incomplete Hydrolysis (if applicable): If you are intentionally trying to generate and extract the monosaccharide from the parent Avermectin B1a disaccharide through hydrolysis, incomplete reaction is a likely culprit for low yield. Optimize hydrolysis conditions (acid concentration, temperature, and time).

  • Extraction Method Choice: The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) is critical and depends on the sample matrix. Both have potential pitfalls that can lead to poor recovery.

Q2: My recovery is poor when using Solid-Phase Extraction (SPE). How can I troubleshoot this?

Solid-Phase Extraction is a powerful technique for cleaning up complex samples, but poor recovery can occur if the methodology is not optimized.

Potential Causes & Solutions for Poor SPE Recovery:

Potential CauseRecommended Solution
Inappropriate Sorbent The polarity of this compound will differ from the parent disaccharide. A sorbent that is too non-polar may not retain the more polar monosaccharide effectively. Consider a sorbent with a different chemistry. Common choices for avermectins include Silica (B1680970), C18, and aminopropyl cartridges.[4][5]
Incorrect Conditioning/Equilibration Failure to properly condition and equilibrate the SPE cartridge will lead to inconsistent and poor recovery. Always follow the manufacturer's protocol for the specific sorbent.
Sample Overload Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through to the waste. If you suspect this, try reducing the amount of sample loaded onto the cartridge.
High Flow Rate A flow rate that is too high during sample loading or elution can lead to incomplete interaction between the analyte and the sorbent.[6] A slow, controlled flow rate (e.g., ~1 drop per second) is often recommended.[7]
Inappropriate Elution Solvent The elution solvent may be too weak to desorb the analyte from the sorbent completely. Conversely, a solvent that is too strong may co-elute interfering compounds. Test a range of solvent strengths and polarities.
Sample pH The pH of the sample can affect the ionization state of the analyte and its interaction with the sorbent. Adjust the sample pH to ensure optimal retention.
Q3: I'm using Liquid-Liquid Extraction (LLE) and my recovery is inconsistent. What should I check?

LLE is a fundamental technique, but several factors can lead to poor and variable recovery of this compound.

Potential Causes & Solutions for Poor LLE Recovery:

Potential CauseRecommended Solution
Incorrect Solvent Choice The polarity of the extraction solvent is crucial. Common solvents for avermectin extraction include ethyl acetate, acetonitrile, and hexane.[3][4] The choice depends on the sample matrix. For the more polar monosaccharide, a more polar extraction solvent or a mixture of solvents might be necessary.
Incomplete Phase Separation Ensure that the aqueous and organic layers have completely separated before collecting the organic phase. Centrifugation can aid in this separation.
Emulsion Formation Emulsions can form at the interface of the two liquid phases, trapping the analyte and leading to low recovery.[6] To break emulsions, try adding salt to the aqueous phase ("salting out"), gentle swirling instead of vigorous shaking, or centrifugation.
Incorrect pH The pH of the aqueous phase can influence the partitioning of the analyte into the organic phase. Adjust the pH to ensure the analyte is in a neutral form that is more soluble in the organic solvent.
Insufficient Extraction Volume/Repeats A single extraction may not be sufficient to recover all of the analyte. Perform multiple extractions (e.g., 2-3 times) with fresh solvent and pool the organic phases.

Quantitative Data Summary

The recovery of Avermectin B1a is highly dependent on the matrix, extraction method, and analytical technique. While data specifically for the monosaccharide is limited, the recovery rates for the parent compound provide a useful benchmark.

AnalyteMatrixExtraction MethodAnalytical MethodAverage Recovery (%)
Avermectin B1aHoneyLLE with methanol/ethyl acetate/hexane, cleaned with Silica SPERP-HPLC-UV73.4 - 97.45%[4]
Avermectin B1aApplesLLE with acetonitrile-water-hexane, cleaned with aminopropyl SPERP-HPLC with fluorescence detection~85%[5]
Avermectin B1aVegetablesLLE with ethyl acetate, cleaned with Sep-Pak silica cartridgesHPLC-UV76 - 109%[4]
Avermectin B1aAnimal TissueLLE with acetone, ethyl acetate, and acetonitrile/hexane partitioningLC-MS/MSNot specified, but method validated[3]
Avermectin B1aSoilSPELC-MS/MS70 - 120% (with care)[7]
Avermectin B1aWaterSPELC-MS/MS70 - 120%[8]

Experimental Protocols

General Protocol for Solid-Phase Extraction (SPE) of Avermectins from a Liquid Matrix

This protocol is a general guideline and should be optimized for your specific application and matrix.

  • Cartridge Selection: Choose an appropriate SPE cartridge (e.g., C18, Silica, or aminopropyl) based on preliminary tests.

  • Conditioning: Condition the cartridge by passing a suitable solvent (e.g., methanol) through the sorbent bed.

  • Equilibration: Equilibrate the cartridge with the same solvent system as your sample (e.g., water or a buffered solution).

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds. This solvent should be strong enough to elute interferences but not the analyte of interest.

  • Elution: Elute the this compound with a strong solvent. Collect the eluate in a clean tube.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C. Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).

General Protocol for Liquid-Liquid Extraction (LLE) from an Aqueous Matrix

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation: Adjust the pH of the aqueous sample as needed to ensure the analyte is in a neutral form.

  • Solvent Addition: Add an appropriate, immiscible organic solvent (e.g., ethyl acetate) to the sample in a separatory funnel. The volume of the organic solvent will depend on the sample volume.

  • Extraction: Stopper the funnel and shake gently for 1-2 minutes to allow for partitioning of the analyte into the organic phase. Vent the funnel periodically to release pressure.

  • Phase Separation: Allow the layers to fully separate.

  • Collection: Drain the organic layer into a clean collection flask.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh organic solvent to maximize recovery. Combine all organic extracts.

  • Drying: Dry the combined organic extract by passing it through a small amount of anhydrous sodium sulfate.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at low temperature (<40°C). Reconstitute the residue in a suitable solvent for analysis.

Visualizations

G cluster_Avermectin Avermectin B1a Degradation Pathway Avermectin_B1a Avermectin B1a (Disaccharide) Monosaccharide This compound Avermectin_B1a->Monosaccharide Acid Hydrolysis Aglycone Avermectin B1a Aglycone Monosaccharide->Aglycone Further Acid Hydrolysis

Caption: Degradation pathway of Avermectin B1a under acidic conditions.

G start Start: Poor Recovery of This compound check_stability Check Analyte Stability (pH, Light, Temperature) start->check_stability check_extraction Review Extraction Method check_stability->check_extraction Stability OK is_spe Using SPE? check_extraction->is_spe is_lle Using LLE? is_spe->is_lle No troubleshoot_spe Troubleshoot SPE: - Sorbent Choice - Flow Rate - Elution Solvent - Sample Load is_spe->troubleshoot_spe Yes troubleshoot_lle Troubleshoot LLE: - Solvent Choice - Emulsion Formation - pH - Phase Separation is_lle->troubleshoot_lle Yes end Recovery Improved troubleshoot_spe->end troubleshoot_lle->end

Caption: Troubleshooting workflow for poor this compound recovery.

References

Technical Support Center: Optimization of Cell-Based Assays for Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avermectin B1a monosaccharide in cell-based assays. Our goal is to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Avermectin B1a?

Avermectin B1a is a macrocyclic lactone with a disaccharide chain. The this compound is a degradation product where one of the two sugar rings has been cleaved. This cleavage can occur under acidic conditions.[1] It is crucial to consider the potential for this degradation in your experimental setup, as the monosaccharide may have different biological activity compared to the parent compound.

Q2: What is the primary mechanism of action for Avermectin B1a in mammalian cells?

While in invertebrates, Avermectin B1a primarily targets glutamate-gated chloride channels, leading to paralysis, these channels are absent in mammals.[2] In mammalian systems, studies have shown that Avermectin B1a can stimulate the release of the neurotransmitter gamma-aminobutyric acid (GABA) from brain synaptosomes. More recently, Avermectin B1a has been shown to exhibit anti-proliferative effects in cancer cell lines, such as HCT-116, by enhancing the stability of microtubules, inducing apoptosis, and inhibiting cell migration.[3][4]

Q3: My this compound results are inconsistent. What are the common causes?

Inconsistency in results can arise from several factors:

  • Compound Stability: Avermectins are known to be unstable under certain conditions, including exposure to UV light and acidic environments.[1] It is recommended to store Avermectin compounds at 2-8°C with protection from light and humidity to minimize degradation.[1]

  • Cell Health and Passage Number: The health and passage number of your cells can significantly impact experimental outcomes. It is advisable to use cells in their logarithmic growth phase and to maintain a consistent passage number across experiments.

  • Assay Conditions: Variations in incubation times, temperatures, and even the type of microplate used can introduce variability.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven cell plating ("edge effect")After plating, allow the plate to sit at room temperature in the hood for a short period before transferring to the incubator. This allows cells to settle evenly.[5] Visually inspect wells under a microscope to ensure even cell distribution.
Inconsistent timing of reagent addition or readingUse a multichannel pipette for reagent addition and ensure that the time between adding reagents and reading the plate is consistent for all plates. For kinetic assays, ensure the reading intervals are precise.
Low or no biological activity observed Degradation of this compoundPrepare fresh stock solutions of the compound. Protect the compound from light and store it at the recommended temperature.[1] Consider performing a stability test of your compound under your specific assay conditions.
Cell line is not sensitive to the compoundVerify the expression of the target in your chosen cell line. Consider using a positive control compound known to elicit a response in your assay. For Avermectin B1a, HCT-116 colon cancer cells have shown sensitivity.[3][4]
Unexpected or off-target effects Presence of degradation products other than the monosaccharideCharacterize the purity of your this compound stock using methods like HPLC. Avermectin can degrade into several products, including the aglycone and various isomers, which may have different activities.[1]
Solvent effectsEnsure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a level that does not affect cell viability or the assay readout.[3]

Quantitative Data Summary

The following table summarizes key quantitative data from a study on the anti-proliferative effects of Avermectin B1a in the HCT-116 colon cancer cell line.

Parameter Value Cell Line Assay
IC5030 µMHCT-116MTT Assay (24h)
Cell Migration Rate (24h with 30 µM Avermectin B1a)15.61%HCT-116Wound-healing assay
Cell Migration Rate (24h, untreated control)98.08%HCT-116Wound-healing assay
Cell Migration Rate (24h, DMSO control)90.41%HCT-116Wound-healing assay

Data extracted from a study on the effects of Avermectin B1a on HCT-116 cells.[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for determining the anti-proliferative effects of this compound on an adherent cancer cell line like HCT-116.

Materials:

  • HCT-116 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Plate reader

Procedure:

  • Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • After 24 hours, remove the medium from the cells and replace it with the medium containing the different concentrations of the monosaccharide or vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • At the end of the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation with MTT, add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Wound-Healing Assay for Cell Migration

This protocol can be used to assess the effect of this compound on cell migration.

Materials:

  • HCT-116 cells

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 6-well tissue culture plates

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed HCT-116 cells into 6-well plates and grow them to confluency.

  • Create a "wound" in the cell monolayer by scratching a straight line with a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

  • Capture images of the wound at time 0.

  • Incubate the plate at 37°C and capture images of the same wound area at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the wound at different points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial wound area.

Visualizations

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Check_Purity Is the compound pure and stable? Start->Check_Purity Check_Cells Are the cells healthy and consistent? Check_Purity->Check_Cells Yes Sol_Purity Verify compound purity (e.g., HPLC). Prepare fresh solutions. Protect from light. Check_Purity->Sol_Purity No Check_Assay Is the assay protocol optimized? Check_Cells->Check_Assay Yes Sol_Cells Use cells at low passage number. Ensure consistent seeding density. Monitor cell morphology. Check_Cells->Sol_Cells No Sol_Assay Optimize incubation times. Standardize reagent addition. Check for edge effects. Check_Assay->Sol_Assay No

Caption: Troubleshooting workflow for inconsistent this compound assay results.

G cluster_workflow Experimental Workflow for Cell Viability (MTT Assay) A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate (e.g., 24, 48, 72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h E->F G 7. Add Solubilization Buffer F->G H 8. Read Absorbance G->H I 9. Analyze Data H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

G cluster_pathway Proposed Anti-Proliferative Pathway of Avermectin B1a AVM Avermectin B1a Tubulin Tubulin Polymerization AVM->Tubulin promotes Microtubule Microtubule Stabilization Tubulin->Microtubule Apoptosis Induction of Apoptosis Microtubule->Apoptosis Migration Inhibition of Cell Migration Microtubule->Migration Proliferation Inhibition of Cell Proliferation Apoptosis->Proliferation Migration->Proliferation

Caption: Signaling pathway for Avermectin B1a's anti-proliferative effects.

References

Validation & Comparative

A Comparative Analysis of Potency: Avermectin B1a Monosaccharide versus Ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of Avermectin (B7782182) B1a monosaccharide and its disaccharide analog, ivermectin. The information presented is supported by experimental data to assist researchers in understanding the subtle yet significant differences between these two potent anthelmintic compounds.

Quantitative Data Summary

A key study directly comparing the potency of various avermectins, including ivermectin and its monosaccharide homolog, was conducted using a larval development assay with the parasitic nematode Haemonchus contortus. The results indicate that both compounds exhibit similar high potency.

CompoundTarget OrganismAssay TypeEffective ConcentrationPotency Comparison
Ivermectin Haemonchus contortusLarval Development AssayFully effective at 0.001 µg/ml[1]Similar to Avermectin B1a monosaccharide[1]
This compound Haemonchus contortusLarval Development AssayFully effective at 0.001 µg/ml[1]Similar to Ivermectin[1]

The study concluded that for this particular assay and organism, there was "no major potency advantage or disadvantage to a disaccharide over a monosaccharide substituent at C-13"[1]. This suggests that the presence of the second sugar moiety in ivermectin does not significantly alter its intrinsic activity against H. contortus larvae in this in vitro setting. The primary drivers of potency differences among avermectins were attributed to substitutions at other positions on the molecule[1].

Experimental Protocols

The following is a representative protocol for a nematode larval development assay, based on methodologies described in the scientific literature. This protocol is designed to determine the concentration of a compound that inhibits the development of nematode eggs to the third larval (L3) stage.

Objective: To assess the in vitro efficacy of anthelmintic compounds by quantifying the inhibition of larval development of Haemonchus contortus.

Materials:

  • Haemonchus contortus eggs, freshly collected from fecal samples of infected donor animals.

  • Test compounds (this compound, Ivermectin) dissolved in a suitable solvent (e.g., DMSO).

  • Culture medium (e.g., a nutrient broth or agar (B569324) supplemented with E. coli as a food source).

  • 96-well microtiter plates.

  • Amphotericin B or other antifungal agent.

  • Lugol's iodine solution.

  • Inverted microscope.

  • Incubator set at 27°C with ≥ 80% relative humidity.

Procedure:

  • Egg Preparation:

    • Isolate H. contortus eggs from fresh fecal samples using a series of sieves and a flotation solution (e.g., saturated salt solution).

    • Wash the collected eggs thoroughly with water to remove debris and flotation solution.

    • Quantify the egg concentration to achieve a final density of approximately 100-150 eggs per well.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in the culture medium. A negative control (medium with solvent only) and a positive control (a known effective anthelmintic) should be included.

    • Dispense the prepared egg suspension into each well of a 96-well plate.

    • Add the different concentrations of the test compounds and controls to the respective wells. Each concentration should be tested in triplicate or quadruplicate.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 27°C with high humidity for 6-7 days. This allows for the hatching of eggs and the development of larvae to the L3 stage in the control wells.

  • Data Collection and Analysis:

    • After the incubation period, add a drop of Lugol's iodine solution to each well to stop larval development and aid in visualization.

    • Using an inverted microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.

    • The percentage of inhibition of development to the L3 stage is calculated for each concentration relative to the negative control.

    • The effective concentration (e.g., EC50, the concentration that inhibits 50% of larval development) can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

Both this compound and ivermectin are members of the avermectin family of macrocyclic lactones. Their primary mechanism of action is the potentiation of glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.

Avermectin_Signaling_Pathway Avermectin This compound or Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds and Potentiates Chloride Chloride Ions (Cl-) GluCl->Chloride Opens Channel Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Membrane Chloride->Hyperpolarization Influx into Cell Paralysis Paralysis of the Parasite Hyperpolarization->Paralysis Leads to Death Death of the Parasite Paralysis->Death Results in

Caption: Mechanism of action of this compound and ivermectin.

This binding increases the permeability of the cell membrane to chloride ions, leading to an influx of these ions into the cell. The increased intracellular chloride concentration causes hyperpolarization of the nerve or muscle cell membrane, making it less excitable. This disruption of nerve signal transmission ultimately results in the paralysis and death of the parasite. Mammals are largely unaffected by therapeutic doses of avermectins because they lack glutamate-gated chloride channels in their peripheral nervous system, and the blood-brain barrier restricts the passage of these compounds to the central nervous system where GABA-gated channels (which can be affected by high concentrations of avermectins) are located.

Experimental Workflow

The general workflow for comparing the potency of anthelmintic compounds is a multi-step process that begins with the isolation of the target parasite and culminates in the statistical analysis of the experimental data.

Experimental_Workflow Start Start: Fecal Sample Collection from Infected Host EggIsolation Isolation and Purification of Nematode Eggs Start->EggIsolation AssaySetup Preparation of Serial Dilutions and Assay Plate Setup EggIsolation->AssaySetup Incubation Incubation of Assay Plates (6-7 days at 27°C) AssaySetup->Incubation DataCollection Termination of Assay and Microscopic Larval Counting Incubation->DataCollection Analysis Data Analysis: Calculation of % Inhibition and EC50 DataCollection->Analysis Conclusion Conclusion: Potency Comparison Analysis->Conclusion

Caption: A typical workflow for an in vitro nematode larval development assay.

References

A Comparative Guide to the Validation of Avermectin B1a Monosaccharide as a Degradation Marker for Abamectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Avermectin (B7782182) B1a monosaccharide as a primary degradation marker for abamectin (B1664291) over other potential degradation products. The validation of a specific and reliable degradation marker is crucial for the stability assessment and quality control of abamectin formulations. This document outlines the scientific basis for selecting Avermectin B1a monosaccharide, supported by experimental data and detailed analytical protocols.

Introduction to Abamectin Degradation

Abamectin, a widely used anthelmintic and insecticide, is a mixture of avermectin B1a (>80%) and avermectin B1b (<20%). It is susceptible to degradation under various environmental and storage conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[1] The degradation process can lead to the formation of several products, compromising the efficacy and safety of the final drug product. Therefore, a thorough understanding of its degradation pathways and the identification of reliable markers are essential for developing stable formulations and robust analytical methods.

This compound: A Key Degradation Marker

Forced degradation studies, conducted under stressed conditions as per the International Council for Harmonisation (ICH) guidelines, have identified several degradation products of abamectin. Among these, this compound has emerged as a significant and reliable marker for abamectin degradation, particularly under acidic conditions.[1]

The formation of this compound involves the cleavage of the glycosidic bond linking the disaccharide moiety to the aglycone core of the avermectin B1a molecule. This reaction is prominently observed during acid-forced degradation.

Comparative Analysis of Abamectin Degradation Products

Forced degradation studies of abamectin were conducted under various stress conditions to identify and quantify the resulting degradation products. The following table summarizes the relative percentage of major degradation products observed, highlighting the prominence of this compound under acidic stress.

Stress ConditionDegradation ProductAbbreviationRelative Percentage (%)Reference
Acidic Hydrolysis This compound DP-1 Major [1]
2-epi-abamectinMinor[2]
Δ2,3-abamectinMinor[2]
Alkaline Hydrolysis 2-epi-abamectinMajor[2]
Δ2,3-abamectinMajor[2]
Oxidative Unidentified polar degradants-
Photolytic 8,9-Z-avermectin B1aMajor
Thermal Minimal degradation-

Note: The relative percentages are based on qualitative and semi-quantitative data from referenced studies. Precise quantification may vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

Abamectin Degradation Pathway

The following diagram illustrates the primary degradation pathway of Avermectin B1a to its monosaccharide derivative under acidic conditions.

G Abamectin Avermectin B1a Monosaccharide This compound Abamectin->Monosaccharide Acidic Hydrolysis (Cleavage of terminal sugar) Aglycone Avermectin Aglycone Monosaccharide->Aglycone Further Hydrolysis

Caption: Abamectin B1a degradation to its monosaccharide.

Experimental Workflow for Forced Degradation Study

This workflow outlines the steps involved in a forced degradation study to identify and quantify degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic HPLC HPLC Analysis Acid->HPLC Alkali Alkaline Alkali->HPLC Oxidative Oxidative Oxidative->HPLC Photolytic Photolytic Photolytic->HPLC Thermal Thermal Thermal->HPLC Characterization Characterization (MS, NMR) HPLC->Characterization Sample Abamectin Sample Sample->Acid Sample->Alkali Sample->Oxidative Sample->Photolytic Sample->Thermal

Caption: Forced degradation experimental workflow.

Experimental Protocols

Forced Degradation Study

Objective: To generate degradation products of abamectin under various stress conditions.

Materials:

  • Abamectin reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber

  • Thermostatic oven

Procedure:

  • Acidic Hydrolysis: Dissolve abamectin in a solution of 0.1 M HCl in methanol. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dissolve abamectin in a solution of 0.1 M NaOH in methanol. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve abamectin in a 3% hydrogen peroxide solution in methanol. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a methanolic solution of abamectin to UV light (254 nm) in a photostability chamber for 24 hours.

  • Thermal Degradation: Keep solid abamectin in a thermostatic oven at 105°C for 24 hours.

HPLC Method for the Quantification of Abamectin and its Degradation Products

Objective: To separate and quantify abamectin and its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

Sample Preparation: Neutralize the stressed samples, dilute with the mobile phase to an appropriate concentration, and filter through a 0.45 µm syringe filter before injection.

Validation of the Analytical Method

The developed HPLC method should be validated according to ICH guidelines for the following parameters:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Conclusion

The experimental evidence strongly supports the validation of this compound as a specific and reliable degradation marker for abamectin, particularly under acidic conditions. Its formation is a direct result of the primary degradation pathway of the parent molecule. The analytical methods outlined in this guide provide a robust framework for the routine quality control and stability testing of abamectin formulations. By monitoring the levels of this compound, researchers and drug development professionals can ensure the stability, efficacy, and safety of abamectin-containing products.

References

The Pivotal Role of the Monosaccharide in Avermectin B1a's Biological Activity: A Comparative Guide to its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural products is paramount for the rational design of more potent and selective derivatives. This guide provides a comprehensive comparison of Avermectin B1a monosaccharide and its analogs, focusing on their insecticidal, acaricidal, and nematicidal activities. We delve into the experimental data that underpins our understanding of how modifications to this crucial sugar moiety influence biological efficacy.

Avermectin B1a, a potent macrocyclic lactone produced by Streptomyces avermitilis, owes a significant portion of its biological activity to the oleandrose (B1235672) disaccharide attached at the C-13 position. The terminal monosaccharide, in particular, serves as a critical interaction point with target receptors in invertebrates. Strategic modifications of this sugar have yielded a plethora of analogs with altered activity spectra and potency, providing valuable insights into the SAR of this important class of biopesticides.

Comparative Biological Activity of this compound and its Analogs

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the sugar ring. The following tables summarize the quantitative data from various studies, comparing the efficacy of different analogs against key agricultural and veterinary pests.

CompoundModificationTarget OrganismBioassayActivity (LC50/IC50 in µM)Reference
Avermectin B1aParent CompoundTetranychus cinnabarinus (Carmine Spider Mite)Leaf-dip0.013[1]
Analog 9j4"-OH replaced by a substituted amineTetranychus cinnabarinusLeaf-dip0.005[1]
Analog 16d4"-OH replaced by a different substituted amineTetranychus cinnabarinusLeaf-dip0.002[1]
Avermectin B1aParent CompoundAphis craccivora (Cowpea Aphid)Leaf-dip52.234[1]
Analog 9g4"-OH replaced by a substituted amineAphis craccivoraLeaf-dip5.634[1]
Analog 9h4"-OH replaced by a different substituted amineAphis craccivoraLeaf-dip6.809[1]
Avermectin B1aParent CompoundBursaphelenchus xylophilus (Pinewood Nematode)Immersion7.30[2]
4"-β-D-glucosideGlycosylation at 4"-OHBursaphelenchus xylophilusImmersion0.23[2]
4"-β-2-deoxy-D-glucosideGlycosylation at 4"-OHBursaphelenchus xylophilusImmersion0.69[2]
4"-β-L-fucosideGlycosylation at 4"-OHBursaphelenchus xylophilusImmersion0.89[2]
4"-β-D-galactosideGlycosylation at 4"-OHBursaphelenchus xylophilusImmersion1.07[2]
This compoundRemoval of the terminal oleandroseCaenorhabditis elegansLethality Assay0.1[3][4]

Key Structure-Activity Relationship Insights

The data presented above highlights several key trends in the SAR of this compound analogs:

  • Modification at the 4"-Position is Critical: The 4"-hydroxyl group of the terminal oleandrose is a prime target for modification. Its replacement with various amino functionalities has been shown to significantly enhance insecticidal and acaricidal activity. For instance, analogs 9j and 16d exhibited 2.6-fold and 6.5-fold greater potency against T. cinnabarinus than the parent Avermectin B1a, respectively.[1] Similarly, analogs 9g and 9h were approximately 9 and 7.7 times more active against A. craccivora.[1]

  • Glycosylation Enhances Nematicidal Activity: The addition of a glucose moiety at the 4"-position dramatically increases nematicidal activity. The 4"-β-D-glucoside of Avermectin B1a was found to be approximately 32 times more potent against the pinewood nematode, B. xylophilus, than the parent compound.[2] This is likely due to increased water solubility and potentially altered binding to the target site. Other sugar additions at this position also conferred a significant increase in potency.[2]

  • The Monosaccharide Itself is a Potent Anthelmintic: this compound, which lacks the terminal oleandrose, demonstrates potent lethal activity against the model nematode Caenorhabditis elegans, with a minimum active concentration of 0.1 µM.[3][4] This underscores the intrinsic importance of the first sugar unit for anthelmintic action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key bioassays cited in this guide.

Insecticidal and Acaricidal Activity: Leaf-Dip Bioassay

This method is commonly used to evaluate the efficacy of compounds against foliage-feeding insects and mites.

  • Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to create a series of concentrations.

  • Leaf Treatment: Fresh, untreated leaves (e.g., cotton for spider mites, cowpea for aphids) are dipped into the test solutions for 10-30 seconds with gentle agitation. Control leaves are dipped in the solvent-surfactant solution without the test compound.

  • Drying: The treated leaves are allowed to air-dry for 1-2 hours at room temperature.

  • Infestation: The dried leaves are placed in petri dishes or other suitable containers lined with moistened filter paper. A known number of adult insects or mites (e.g., 20-30) are then transferred onto each leaf.

  • Incubation: The containers are maintained under controlled conditions of temperature (e.g., 25 ± 1°C), humidity (e.g., 60-70% RH), and photoperiod (e.g., 16:8 h L:D).

  • Mortality Assessment: Mortality is assessed after a specific time interval (e.g., 24, 48, or 72 hours). Individuals that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC50 (lethal concentration for 50% of the population) values are then calculated using probit analysis.

Nematicidal Activity: Larval Immersion Bioassay

This method is used to determine the direct toxicity of compounds to nematodes.

  • Nematode Culture and Collection: The target nematode species (e.g., Bursaphelenchus xylophilus) is cultured on a suitable medium (e.g., fungal cultures of Botrytis cinerea). Nematodes are collected by washing the culture plates with sterile water and collecting the suspension.

  • Preparation of Test Solutions: The test compounds are dissolved and diluted as described in the leaf-dip bioassay protocol.

  • Exposure: A suspension containing a known number of nematodes (e.g., approximately 100) is added to each well of a multi-well plate. The test solution is then added to achieve the desired final concentrations.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: Nematode mortality is determined by observing their motility under a microscope. Nematodes that are straight and unresponsive to probing with a fine needle are considered dead.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the data is used to determine the IC50 (inhibitory concentration for 50% of the population) or LC50 values through probit analysis.

Logical Relationship of Structure and Activity

The following diagram illustrates the key structural modifications to the this compound and their resulting impact on biological activity.

Caption: Structure-activity relationship of this compound analogs.

This guide provides a foundational understanding of the SAR of this compound analogs. Further research into novel modifications and a deeper understanding of the molecular interactions at the target site will undoubtedly lead to the development of next-generation parasiticides with improved efficacy and safety profiles.

References

Comparative Efficacy of Avermectin B1a Monosaccharide Against Diverse Nematode Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the effects of Avermectin (B7782182) B1a monosaccharide on various economically and scientifically significant nematode species. It is designed to offer researchers, scientists, and drug development professionals a detailed overview of the compound's activity, supported by experimental data, to inform research and development in anthelmintics.

Avermectin B1a, a potent macrocyclic lactone, is a key component of the widely used anthelmintic and insecticide, abamectin (B1664291). The monosaccharide form of Avermectin B1a is a direct precursor in its biosynthesis and a subject of interest for its own nematicidal properties. Understanding its specific effects on different nematode species is crucial for the development of targeted and effective control strategies.

Quantitative Comparison of Nematicidal Activity

The following table summarizes the available quantitative data on the efficacy of Avermectin B1a and its monosaccharide form against several key nematode species. It is important to note that direct comparative studies using Avermectin B1a monosaccharide across all listed species are limited. Much of the available data pertains to abamectin, a mixture of Avermectin B1a (>80%) and B1b (<20%).

Nematode SpeciesCommon NameTypeCompound TestedEfficacy MetricValueReference(s)
Caenorhabditis elegansFree-living nematodeModel OrganismThis compoundMinimum Active Concentration (MAC)0.1 µM[1]
Bursaphelenchus xylophilusPine wood nematodePlant ParasiteAvermectin B1aIC507.30 µM[2]
Meloidogyne incognitaRoot-knot nematodePlant ParasiteAbamectin (B1a/B1b mixture)LD50 (2-hour exposure)1.56 µg/ml[3][4]
Rotylenchulus reniformisReniform nematodePlant ParasiteAbamectin (B1a/B1b mixture)LD50 (2-hour exposure)32.9 µg/ml[3][4]
AscarisGiant roundwormAnimal ParasiteAvermectin B1aEffective for paralysisNot specified[5][6]
Haemonchus contortusBarber's pole wormAnimal ParasiteAvermectinInhibition of larval development~1 nM[7]

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Avermectins, including this compound, exert their potent anthelmintic effects by targeting the nervous system of invertebrates. The primary mode of action involves the high-affinity binding to and potentiation of glutamate-gated chloride channels (GluCls), which are unique to invertebrates. This interaction leads to an influx of chloride ions into nerve and muscle cells, causing hyperpolarization and subsequent flaccid paralysis of the nematode. This disruption of nerve transmission ultimately results in the death of the parasite.

Avermectin_Signaling_Pathway cluster_membrane Neuronal or Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Closed State GluCl_Open Glutamate-Gated Chloride Channel (GluCl) Open State GluCl->GluCl_Open Channel Activation Chloride_Influx Cl- Influx GluCl_Open->Chloride_Influx Allows Avermectin Avermectin B1a Monosaccharide Avermectin->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Causes Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Leads to

Figure 1: Signaling pathway of this compound in nematodes.

Experimental Protocols

This section details standardized methodologies for assessing the nematicidal activity of compounds like this compound.

In Vitro Nematode Motility and Mortality Assay

This protocol is a fundamental assay to determine the direct toxic effects of a compound on nematodes.

a. Nematode Culture and Synchronization:

  • For C. elegans: Maintain on Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50. Synchronize populations by isolating eggs through bleach-sodium hydroxide (B78521) treatment, followed by hatching in M9 buffer.

  • For parasitic nematodes (e.g., M. incognita, H. contortus): Obtain eggs from infected hosts or cultures. For M. incognita, extract eggs from infected plant roots. For H. contortus, recover eggs from the feces of infected animals. Hatch eggs in appropriate solutions (e.g., water for M. incognita, fecal culture for H. contortus) to obtain synchronized L1 or L2 larvae.

b. Assay Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the compound in a multi-well plate using an appropriate buffer or culture medium.

  • Add a known number of synchronized nematodes (e.g., 20-30 L2/L3 larvae) to each well.

  • Include a solvent control (buffer/medium with the same concentration of solvent used for the drug) and a negative control (buffer/medium only).

  • Incubate the plates at a controlled temperature (e.g., 20-25°C for C. elegans, species-specific temperatures for others) for a defined period (e.g., 24, 48, 72 hours).

  • Assess nematode viability at each time point. Mortality is typically defined as a lack of movement, even after gentle prodding with a platinum wire or a brief heat shock. Paralysis is noted as cessation of coordinated body movement.

  • Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Larval Development Assay (for parasitic nematodes)

This assay is particularly useful for assessing the impact of a compound on the developmental stages of parasitic nematodes.

a. Assay Procedure:

  • Prepare a 2% agar solution and dispense it into a multi-well plate.

  • Incorporate serial dilutions of this compound into the agar of each well.

  • Add a small number of freshly hatched L1 larvae (e.g., from H. contortus) to the surface of the agar in each well, along with a nutrient source (e.g., E. coli).

  • Seal the plates and incubate for several days (e.g., 6-7 days for H. contortus) to allow for larval development.

  • At the end of the incubation period, count the number of larvae that have successfully developed to the third larval stage (L3).

  • Calculate the percentage inhibition of development for each concentration and determine the IC50 (inhibitory concentration for 50% of development).[7]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Nematode_Culture Nematode Culture & Synchronization Exposure Exposure of Nematodes to Compound in Multi-well Plates Nematode_Culture->Exposure Compound_Prep Avermectin B1a Monosaccharide Dilution Compound_Prep->Exposure Incubation Incubation (24-72 hours) Exposure->Incubation Observation Observation of Motility, Paralysis, or Development Incubation->Observation Data_Calculation Calculation of % Mortality / Inhibition Observation->Data_Calculation LC50_IC50 Determination of LC50 / IC50 Values Data_Calculation->LC50_IC50

Figure 2: General experimental workflow for assessing nematicidal activity.

Concluding Remarks

This compound demonstrates significant nematicidal activity against a range of nematode species. The data suggests a high degree of potency, particularly against the model organism C. elegans. While comprehensive comparative data for the monosaccharide form is still emerging, the information available for the closely related abamectin indicates a broad spectrum of activity. The primary mechanism of action through the targeting of glutamate-gated chloride channels is well-established. The provided experimental protocols offer a standardized framework for further investigation into the efficacy of this compound and other novel nematicidal compounds. Further research is warranted to establish a more complete and directly comparable dataset of the effects of this compound on a wider array of economically important nematode parasites.

References

Quantitative Analysis of Avermectin B1a Monosaccharide: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of Avermectin (B7782182) B1a monosaccharide against alternative analytical methods, supported by experimental data.

Introduction

Avermectin B1a monosaccharide is a key derivative of Avermectin B1a, a potent anthelmintic agent.[1] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and metabolic studies. While High-Performance Liquid Chromatography (HPLC) has been a traditional method for such analyses, qNMR has emerged as a powerful, direct, and non-destructive alternative. This guide will delve into the validation of a ¹H-qNMR method and compare its performance with established techniques.

Methodology Comparison: qNMR vs. HPLC

Quantitative NMR offers a primary method of measurement, as the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for identical reference standards for each analyte.[2] This is a significant advantage over chromatographic methods that rely on calibration curves from certified reference materials.

A study by Hou et al. (2014) established and validated a ¹H-qNMR method for the determination of Avermectin B1a, the parent compound of the monosaccharide.[3] The results showed no significant difference when compared with the conventional HPLC method, indicating that qNMR is a simple and efficient alternative for quantification.[2][3]

Quantitative Data Summary

The following table summarizes the validation parameters of the ¹H-qNMR method for Avermectin B1a, which can be considered indicative for its monosaccharide derivative due to structural similarity. For comparison, typical performance data for HPLC methods are also included.

Parameter ¹H-qNMR Method Alternative Method (HPLC)
Linearity (R²) 0.9999> 0.99
Range 5.08 - 13.58 mg/mLAnalyte and detector dependent
Accuracy (Recovery) 98.86%Typically 98-102%
Precision (RSD) 0.34%< 2%
LOD 0.009 mg/mLAnalyte and detector dependent
LOQ 0.029 mg/mLAnalyte and detector dependent
Stability (RSD) 0.11%Method and analyte dependent
Robustness Differences < 0.1% for modified parametersMethod and analyte dependent

Data for the ¹H-qNMR method is sourced from a study on Avermectin B1a.[3]

Experimental Protocols

¹H-qNMR Spectroscopy Method for Avermectin B1a

This protocol is based on the validated method for Avermectin B1a.

1. Sample and Standard Preparation:

  • Internal Standard (IS): Benzene [1-methoxy-4-(2-nitroethyl) (PMN)] is used as the internal standard.

  • Solvent: Deuterochloroform (CDCl₃).

  • Sample Preparation: Accurately weigh this compound and the internal standard and dissolve in CDCl₃.

2. NMR Acquisition:

  • Spectrometer: A Bruker Avance spectrometer (e.g., 500 MHz for ¹H).

  • Parameters: Optimize acquisition parameters, including pulse width, relaxation delay, and number of scans, to ensure accurate integration.

3. Quantification:

  • The integrated signal of a specific proton of Avermectin B1a (e.g., at 5.56 ppm for the parent compound) is used for quantification.[3]

  • The signal of the internal standard (e.g., at 8.14 ppm for PMN) is used as the reference.[3]

  • The concentration of the analyte is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective molar masses, and the number of protons contributing to each signal.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of Avermectins.[4]

1. Sample Preparation:

  • Extract the analyte from the sample matrix using an appropriate solvent (e.g., methanol/ethyl acetate/hexane).[5]

  • Perform a clean-up step using Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., Silica).[5]

2. Chromatographic Conditions:

  • Column: A reverse-phase column (e.g., C18).

  • Mobile Phase: A mixture of organic solvents and water (e.g., acetonitrile:methanol:water).[5]

  • Detection: UV detection at a specific wavelength (e.g., 245 nm) or fluorescence detection after derivatization.[4][5]

3. Quantification:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Visualizing the Workflow and Method Comparison

To better illustrate the processes, the following diagrams outline the experimental workflow for the qNMR validation and a comparison of the analytical approaches.

qNMR_Validation_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_val Method Validation prep_analyte Weigh Analyte dissolve Dissolve in CDCl3 prep_analyte->dissolve prep_is Weigh Internal Standard prep_is->dissolve nmr_acq Acquire 1H-NMR Spectrum dissolve->nmr_acq phasing Phase Correction nmr_acq->phasing baseline Baseline Correction phasing->baseline integration Signal Integration baseline->integration linearity Linearity integration->linearity accuracy Accuracy integration->accuracy precision Precision integration->precision lod_loq LOD/LOQ integration->lod_loq robustness Robustness integration->robustness

Caption: Experimental workflow for the validation of the qNMR analytical method.

Method_Comparison cluster_qnmr qNMR Method cluster_hplc HPLC Method qnmr_start Direct Measurement qnmr_adv1 No Reference Standard Needed for Each Analyte qnmr_start->qnmr_adv1 qnmr_adv2 Non-destructive qnmr_start->qnmr_adv2 qnmr_adv3 High Specificity qnmr_start->qnmr_adv3 hplc_start Chromatographic Separation hplc_req1 Requires Reference Standards hplc_start->hplc_req1 hplc_req2 Method Development Intensive hplc_start->hplc_req2 hplc_adv1 High Sensitivity hplc_start->hplc_adv1

Caption: Logical comparison of qNMR and HPLC analytical methods.

Conclusion

The validated ¹H-qNMR method presents a robust and reliable alternative to traditional HPLC for the quantification of Avermectin B1a and, by extension, its monosaccharide derivative. Its performance is comparable to HPLC in terms of accuracy and precision, while offering the distinct advantages of being a primary ratio method and non-destructive. For research and quality control environments, qNMR can streamline the analytical process, reduce reliance on reference standards, and provide highly accurate quantitative data. The choice between qNMR and other methods will ultimately depend on the specific application, available instrumentation, and the required level of sensitivity.

References

Comparative Binding Affinity of Avermectin B1a and its Monosaccharide Derivative to GABA Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of Avermectin B1a and its monosaccharide derivative to γ-aminobutyric acid (GABA) receptors. This document synthesizes available experimental data to offer insights into their interactions with this critical neurotransmitter receptor.

Avermectin B1a, a potent anthelmintic agent, exerts its effect by modulating invertebrate glutamate-gated chloride channels and mammalian GABA receptors.[1] Its interaction with GABA receptors, the primary inhibitory neurotransmitter receptors in the brain, has been a subject of extensive research.[2][3] This guide delves into the quantitative aspects of this binding and explores the influence of the carbohydrate moieties on receptor affinity.

Quantitative Analysis of Avermectin B1a Binding to GABA Receptors

Experimental data for Avermectin B1a reveals a complex interaction with GABA receptors, characterized by multiple binding sites with varying affinities. The following table summarizes the key binding parameters reported in the literature.

CompoundReceptor/SystemBinding ParameterValue (nM)Reference
Avermectin B1a Rat Cerebellar Granule Neuron GABA-gated Chloride ChannelKd (high-affinity site)5[6]
Rat Cerebellar Granule Neuron GABA-gated Chloride ChannelKd (low-affinity site)815[6]
Rat Cerebellar Granule Neuron GABA-gated Chloride ChannelIC50 (inhibition of [3H]ethynylbicycloorthobenzoate binding)866[6]
Ivermectin House Fly Rdlβ5 GABA Receptors (Wild Type)IC501.7
House Fly Rdlβ5 GABA Receptors (Resistant Mutant)IC5016

Experimental Methodologies

The binding affinities presented above are typically determined using radioligand binding assays and functional assays such as chloride influx measurements.

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand (e.g., [3H]Avermectin B1a) to its receptor.

Protocol:

  • Membrane Preparation: Brain tissue (e.g., rat cerebellum) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the GABA receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand (e.g., [3H]Avermectin B1a) and varying concentrations of the unlabeled competitor compound (Avermectin B1a or its monosaccharide derivative).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed using Scatchard plots to determine the dissociation constant (Kd) and the maximal binding capacity (Bmax).[6] Competitive binding data is used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Brain Tissue homogenize Homogenization tissue->homogenize centrifuge Centrifugation homogenize->centrifuge membranes Isolated Membranes centrifuge->membranes incubation Incubation membranes->incubation radioligand [3H]Avermectin B1a radioligand->incubation competitor Unlabeled Ligand (Avermectin B1a / Monosaccharide) competitor->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation scatchard Scatchard Analysis scintillation->scatchard ic50 IC50 Determination scintillation->ic50

Caption: Workflow of a competitive radioligand binding assay.

36Cl- Influx Assay

This functional assay measures the ability of a compound to modulate the flow of chloride ions through the GABA receptor channel.

Protocol:

  • Cell Culture: Primary cultures of neurons (e.g., rat cerebellar granule neurons) are prepared.

  • Pre-incubation: The cells are pre-incubated with the test compound (Avermectin B1a or its monosaccharide derivative) for a specified period.

  • 36Cl- Influx: The cells are then exposed to a buffer containing radioactive 36Cl- for a short duration.

  • Washing and Lysis: The cells are rapidly washed with ice-cold buffer to remove extracellular 36Cl- and then lysed to release the intracellular contents.

  • Quantification: The amount of 36Cl- that entered the cells is measured by liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration-dependent stimulation or inhibition of chloride influx by the test compound.[6]

GABA Receptor Signaling Pathway and Avermectin's Allosteric Modulation

Avermectin B1a acts as a positive allosteric modulator of the GABAA receptor. It binds to a site on the receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.

G cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_cellular_response Cellular Response receptor GABA-A Receptor (Chloride Channel) cl_influx Increased Cl- Influx receptor->cl_influx gaba_site GABA Binding Site gaba_site->receptor activates avermectin_site Avermectin Binding Site avermectin_site->receptor positively modulates gaba GABA gaba->gaba_site binds avermectin Avermectin B1a avermectin->avermectin_site binds hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

Caption: Allosteric modulation of the GABA-A receptor by Avermectin B1a.

References

Assessing the Specificity of Avermectin B1a Monosaccharide in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Avermectin (B7782182) B1a monosaccharide and its parent compound, Avermectin B1a, focusing on their specificity and performance in key biological assays. This document is intended to assist researchers in selecting the appropriate compound for their studies by presenting available experimental data, detailed methodologies, and insights into their mechanisms of action.

Executive Summary

Avermectin B1a is a potent anthelmintic and insecticidal agent, primarily composed of Avermectin B1a, a macrocyclic lactone disaccharide. Its monosaccharide derivative, Avermectin B1a monosaccharide, is formed by the selective hydrolysis of the terminal oleandrose (B1235672) sugar. While both compounds demonstrate significant biological activity, their specificity and potency can differ depending on the biological context. This guide explores these differences, providing a data-driven comparison to inform experimental design and drug development efforts.

Data Presentation: Comparative Biological Activity

The following tables summarize the available quantitative data comparing the biological activity of this compound and related compounds.

CompoundAssay TypeOrganismActivity MetricValueReference(s)
Ivermectin Larval Development AssayHaemonchus contortusFull Efficacy0.001 µg/mL[1][2]
Ivermectin monosaccharide Larval Development AssayHaemonchus contortusFull Efficacy0.001 µg/mL[1][2]
Doramectin Larval Development AssayHaemonchus contortusFull Efficacy0.001 µg/mL[1][2]
Doramectin monosaccharide Larval Development AssayHaemonchus contortusFull Efficacy~0.001 µg/mL[1][2]
Avermectin B1a GABA Receptor Binding (High Affinity)Rat Cerebellar Granule NeuronsKd5 nM[3]
Avermectin B1a GABA Receptor Binding (Low Affinity)Rat Cerebellar Granule NeuronsKd815 nM[3]
Abamectin (contains >80% Avermectin B1a) Insecticidal ActivityPlutella xylostella (Diamondback Moth)LC500.016 mg/L[4]
Abamectin (contains >80% Avermectin B1a) Acaricidal ActivityTetranychus urticae (Two-spotted spider mite)LC500.39 ppm[4]

Note: Direct comparative data for the insecticidal/acaricidal activity and receptor binding affinity of this compound is limited in the reviewed literature. The data for Ivermectin and Doramectin monosaccharides in the nematode larval development assay strongly suggest that the removal of the terminal sugar does not significantly impact potency in this context.[1][2]

Experimental Protocols

Nematode Larval Development Assay (Haemonchus contortus)

This assay is crucial for evaluating the anthelmintic activity of compounds by observing their effect on the development of nematode larvae.

Objective: To determine the concentration of a test compound that inhibits the development of nematode eggs to the third larval (L3) stage.

Materials:

  • Haemonchus contortus eggs, freshly collected from fecal samples of infected sheep.

  • Agar (B569324) (e.g., technical agar).

  • Nutrient broth or yeast extract.

  • 96-well microtiter plates.

  • Test compounds (Avermectin B1a, this compound, etc.) dissolved in a suitable solvent (e.g., DMSO).

  • Control vehicle (e.g., DMSO).

  • Lugol's iodine solution.

  • Dissecting microscope.

Procedure:

  • Egg Isolation: Isolate H. contortus eggs from fresh fecal samples using a series of sieves and a flotation method (e.g., saturated salt solution).

  • Assay Plate Preparation: Prepare a nutrient agar solution and dispense it into the wells of a 96-well plate.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the agar medium within the wells. Include negative control wells (vehicle only) and positive control wells (a known anthelmintic like Ivermectin).

  • Egg Inoculation: Add a standardized number of eggs (e.g., 50-100) to each well.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25-27°C) for approximately 6-7 days, allowing larvae in the control wells to develop to the L3 stage.

  • Termination and Counting: Stop larval development by adding a drop of Lugol's iodine solution to each well.

  • Data Analysis: Under a dissecting microscope, count the number of eggs, L1, L2, and L3 larvae in each well. The efficacy of the compound is determined by the reduction in the number of L3 larvae compared to the negative control. Calculate metrics such as the concentration required to inhibit 50% of larval development (IC50).

Radioligand Binding Assay for GABA Receptor Affinity

This assay measures the binding affinity of a compound to the γ-aminobutyric acid (GABA) receptor, a key target of avermectins.

Objective: To determine the dissociation constant (Kd) of Avermectin B1a and its monosaccharide for the GABA receptor.

Materials:

  • Rat brain tissue (e.g., cerebellum or cortex), homogenized to prepare synaptic membranes.

  • Radiolabeled ligand (e.g., [3H]Avermectin B1a or [3H]muscimol).

  • Unlabeled test compounds (Avermectin B1a, this compound).

  • Incubation buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat brain tissue in a suitable buffer and centrifuge to isolate the synaptic membrane fraction.

  • Binding Reaction: In a series of tubes, incubate the prepared membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound. Include tubes with only the radiolabeled ligand (total binding) and tubes with the radiolabeled ligand plus a high concentration of an unlabeled known ligand to determine non-specific binding.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 22°C) for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound ligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and the maximum number of binding sites (Bmax).[3]

Mandatory Visualization

Avermectin B1a Signaling Pathway cluster_invertebrate Invertebrate Neuron/Muscle Cell GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion_inv Cl- Influx GluCl->Cl_ion_inv GABA_R_inv GABA-Gated Chloride Channel GABA_R_inv->Cl_ion_inv Hyperpolarization Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis Cl_ion_inv->Hyperpolarization AVM_B1a_mono Avermectin B1a Monosaccharide AVM_B1a_mono->GluCl Binds and Activates AVM_B1a_mono->GABA_R_inv Potentiates caption Mechanism of Action of this compound

Caption: this compound's mechanism of action.

Nematode Larval Development Assay Workflow start Start egg_isolation Isolate Nematode Eggs from Fecal Samples start->egg_isolation plate_prep Prepare 96-well Plates with Nutrient Agar egg_isolation->plate_prep compound_addition Add Serial Dilutions of Test Compounds plate_prep->compound_addition egg_inoculation Inoculate Each Well with a Standardized Number of Eggs compound_addition->egg_inoculation incubation Incubate for 6-7 Days at 25-27°C egg_inoculation->incubation termination Terminate Assay with Lugol's Iodine incubation->termination counting Count Larval Stages (L1, L2, L3) Under Microscope termination->counting analysis Analyze Data and Calculate IC50 counting->analysis end End analysis->end

Caption: Workflow for the Nematode Larval Development Assay.

Discussion and Conclusion

The available data from nematode larval development assays indicate that this compound possesses comparable potency to its parent disaccharide compound, Avermectin B1a, as well as to ivermectin and its monosaccharide derivative.[1][2] This suggests that for anthelmintic activity against nematodes like Haemonchus contortus, the terminal oleandrose sugar is not essential for potent inhibition of larval development.

The primary mechanism of action for avermectins involves the potentiation of glutamate-gated and GABA-gated chloride channels in invertebrates, leading to hyperpolarization of neuronal and muscle cells, and ultimately paralysis and death of the organism.[5] The structural similarity between Avermectin B1a and its monosaccharide suggests they share this fundamental mechanism of action.

References

Establishing Avermectin B1a Monosaccharide as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Avermectin B1a monosaccharide and its parent compound, Avermectin B1a, and outlines the necessary framework for establishing the monosaccharide as a Certified Reference Material (CRM). The availability of a CRM for this compound is crucial for accurate quantification in degradation studies, impurity profiling, and metabolism research.

Comparative Analysis of Avermectin B1a and this compound

Avermectin B1a is a potent anthelmintic and insecticidal agent.[1] Its monosaccharide is a primary degradation product formed by the selective hydrolysis of the terminal oleandrose (B1235672) sugar under acidic conditions.[2] While both compounds are essential for comprehensive analysis of Avermectin-related products, their physicochemical properties and roles as analytical standards differ.

Table 1: Comparison of Physicochemical Properties

PropertyAvermectin B1aThis compound
Chemical Formula C₄₈H₇₂O₁₄C₄₁H₆₀O₁₁
Molecular Weight 873.1 g/mol 728.9 g/mol [3][4]
Structure Disaccharide macrocyclic lactoneMonosaccharide macrocyclic lactone
Solubility Soluble in organic solvents like methanol, ethanol, DMSO[3]Soluble in organic solvents like methanol, ethanol, DMSO[3][4]
Stability Known to be unstable under UV light and susceptible to degradation.[2]A known degradation product of Avermectin B1a, particularly in acidic conditions.[2]
Primary Use as a Standard Quantification of the active pharmaceutical ingredient (API).Quantification of the primary degradation product and impurity.

Workflow for Establishing this compound as a Certified Reference Material

The establishment of a Certified Reference Material is a rigorous process that ensures the material is of the highest quality and suitable for its intended use in calibration and quality control. The following workflow outlines the critical steps based on international guidelines for CRMs.

CRM_Establishment_Workflow cluster_Preparation Material Preparation & Characterization cluster_Certification Certification Studies cluster_Documentation Documentation & Release Material_Sourcing Source High-Purity this compound Purification Purification to CRM Grade (>95%) Material_Sourcing->Purification Initial Purity >90% Identity_Confirmation Confirm Identity (NMR, MS, IR) Purification->Identity_Confirmation Purity_Assessment Assess Purity (HPLC, qNMR, Mass Balance) Identity_Confirmation->Purity_Assessment Homogeneity_Study Homogeneity Testing Purity_Assessment->Homogeneity_Study Stability_Study Stability Assessment (Short & Long-term) Homogeneity_Study->Stability_Study Value_Assignment Assign Certified Value & Uncertainty Stability_Study->Value_Assignment Certificate_Preparation Prepare Certificate of Analysis Value_Assignment->Certificate_Preparation Packaging_Labeling Appropriate Packaging & Labeling Certificate_Preparation->Packaging_Labeling CRM_Release Release as Certified Reference Material Packaging_Labeling->CRM_Release

Caption: Workflow for the establishment of this compound as a CRM.

Experimental Protocols for CRM Characterization

Detailed and validated analytical methods are essential for the characterization of a CRM. The following protocols are based on established methods for avermectins and general guidelines for CRMs.

3.1. Identity Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrument: 600 MHz NMR Spectrometer.

    • Sample Preparation: Dissolve 5-10 mg of the material in a suitable deuterated solvent (e.g., CDCl₃).

    • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the known structure of this compound.

  • Mass Spectrometry (MS):

    • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Analysis: Determine the accurate mass of the molecular ion. The measured mass should be within 5 ppm of the theoretical mass of this compound (C₄₁H₆₀O₁₁).

  • Infrared (IR) Spectroscopy:

    • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

    • Sample Preparation: Prepare a KBr pellet or use a thin film method.

    • Analysis: The resulting IR spectrum should show characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Quantification:

    • Determine the area percentage of the principal peak relative to all other peaks in the chromatogram. The purity should ideally be ≥95%.

Table 2: Representative HPLC Method Parameters for Avermectin Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV at 245 nm
Injection Volume 20 µL

3.3. Homogeneity and Stability Studies

  • Homogeneity Testing:

    • Select at least 10 units randomly from a single batch of the candidate CRM.

    • Analyze each unit in triplicate using the validated HPLC method.

    • The results should be statistically evaluated (e.g., using ANOVA) to ensure that there is no significant difference in purity between units. The coefficient of variation (CV) should be within acceptable limits (typically <2%).

  • Stability Testing:

    • Short-term (transport) stability: Store samples at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C) for a period representative of shipping times (e.g., 1-4 weeks).

    • Long-term (storage) stability: Store samples at the recommended storage condition (e.g., -20°C) and test at regular intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

    • Analyze the samples using the validated HPLC method. The purity should not significantly decrease over the tested period.

Avermectin's Primary Signaling Pathway

Avermectins exert their antiparasitic effects primarily by targeting glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.

Avermectin_Signaling_Pathway Avermectin Avermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds to and potentiates Chloride_Influx Increased Chloride Ion (Cl⁻) Influx GluCl->Chloride_Influx Opens channel Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Paralysis of Neuromuscular Systems Hyperpolarization->Paralysis Death Death of Parasite Paralysis->Death

Caption: Primary mechanism of action of Avermectin via glutamate-gated chloride channels.

By following these rigorous characterization and certification procedures, this compound can be established as a valuable Certified Reference Material, enhancing the accuracy and reliability of analytical data in the pharmaceutical and veterinary sciences.

References

Safety Operating Guide

Essential Safety and Disposal Guide for Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety information and detailed logistical procedures for the proper handling and disposal of Avermectin B1a monosaccharide, ensuring the safety of laboratory personnel and minimizing environmental impact. The following guidelines are intended for researchers, scientists, and drug development professionals.

Hazard and Safety Data Summary

This compound is a derivative of Avermectin B1a. While some safety data sheets (SDS) for the monosaccharide do not classify it as hazardous under the Globally Harmonized System (GHS), the parent compound, Avermectin B1a, is associated with significant health and environmental risks.[1] It is prudent to handle the monosaccharide derivative with a similar level of caution.

Hazard ClassificationDescriptionCitations
Acute Toxicity The parent compound, Avermectin B1a, is fatal if swallowed or inhaled and toxic in contact with skin.[2]
Reproductive Toxicity Avermectin B1 is suspected of damaging fertility or the unborn child and is recognized as a reproductive toxicant.[2][3][4]
Organ Toxicity Causes damage to organs, particularly the central and peripheral nervous systems, through prolonged or repeated exposure.[2]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[2][5][6] It is crucial to prevent its release into the environment.[2][5][6]

Standard Operating Procedure for Disposal

Adherence to these step-by-step instructions is mandatory for the disposal of this compound and associated contaminated materials. All waste must be managed in accordance with local, state, and federal regulations.[5]

Step 1: Personal Protective Equipment (PPE)

Before handling the material, ensure you are wearing appropriate PPE:

  • Safety glasses

  • Protective gloves (chemically resistant)

  • Lab coat

  • For operations that may generate dust or aerosols, use a dust respirator or work in a well-ventilated area, such as a fume hood.[7]

Step 2: Waste Segregation and Collection
  • Solid Waste:

    • Collect unused this compound and any grossly contaminated materials (e.g., weighing paper, single-use spatulas) in a dedicated, clearly labeled hazardous waste container.

    • The container must be sealed to prevent leakage or dust generation.

  • Liquid Waste:

    • For solutions of this compound, collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Crucially, do not allow any wash water from cleaning equipment to enter drains or sewer systems. [5] All wash water must be collected as hazardous waste.[5]

  • Contaminated Labware:

    • Reusable Glassware/Equipment: Decontaminate by scrubbing with alcohol.[6] Collect the alcohol used for decontamination as hazardous liquid waste.

    • Single-Use Plastics/Sharps: Dispose of as hazardous solid waste in an appropriate puncture-proof container.

Step 3: Spill Management

In the event of a spill:

  • Evacuate the immediate area and restrict access.

  • Wearing full PPE, contain the spill using an inert absorbent material like diatomite or universal binders.[6][7]

  • For liquid spills, soak up the material with the absorbent. For solid spills, gently dampen the material with water to prevent dust from becoming airborne before sweeping.[7]

  • Carefully collect all contaminated materials into the designated hazardous waste container.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[6] Collect all cleaning materials as hazardous waste.

Step 4: Final Disposal
  • Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's certified EHS personnel or a licensed hazardous waste disposal company.

  • Disposal Methods: Professional waste management services will use one of the following approved methods:

    • Incineration: Burning in a licensed chemical incinerator, often equipped with an afterburner and scrubber, is a preferred method, especially for liquid solutions mixed with a suitable combustible solvent.[5][8]

    • Landfill: Disposal by burial in a landfill specifically licensed to accept chemical and pharmaceutical waste.[5]

  • Empty Containers: Original product containers may still contain hazardous residues.[5] They should be triple-rinsed (collecting the rinsate as hazardous waste), punctured to prevent reuse, and disposed of via the hazardous waste stream.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and logical flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal & Decontamination Protocol cluster_final Final Disposition start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generated Waste Generated? ppe->waste_generated spill Accidental Spill waste_generated->spill Spill Occurs solid_waste Solid Waste (Unused chemical, contaminated items) waste_generated->solid_waste Yes liquid_waste Liquid Waste (Solutions, wash water) waste_generated->liquid_waste empty_container Empty Product Container waste_generated->empty_container decontaminate_spill Contain with Inert Absorbent Decontaminate Area with Alcohol Collect all materials as hazardous waste spill->decontaminate_spill collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid rinse_container Triple-Rinse Container (Collect rinsate as liquid waste) Puncture to prevent reuse empty_container->rinse_container end_point Store Securely for Pickup by Licensed Waste Disposal Service collect_solid->end_point collect_liquid->end_point decontaminate_spill->collect_solid rinse_container->collect_solid disposal_method Final Disposal Method (Incineration or Licensed Landfill) end_point->disposal_method

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Avermectin B1a monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of Avermectin B1a Monosaccharide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on safety data for the parent compound, Avermectin B1a, due to its high toxicity. It is imperative to handle the monosaccharide derivative with a similar high degree of caution.

Avermectin B1a is classified as a hazardous substance that is fatal if swallowed or inhaled and toxic in contact with skin.[1][2] It is suspected of damaging fertility and may cause damage to the central and peripheral nervous systems through prolonged or repeated exposure.[1][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][4]

Hazard Classification and Personal Protective Equipment

All personnel must use the following personal protective equipment (PPE) when handling this compound. This is a mandatory requirement to minimize exposure risk.[5][6][7]

Protection Type Equipment Specification Rationale
Respiratory NIOSH-approved air-purifying respirator (APR) with cartridges for organic vapors and particulates, or a powered air-purifying respirator (PAPR).[5][8][9]Prevents inhalation of aerosolized particles or dust, which can be fatal.[1][2]
Eye & Face Chemical splash goggles with side-shields meeting ANSI Z87.1 standards.[9][10] A face shield should be worn over goggles during procedures with a high splash risk.[7]Protects against accidental splashes that can cause serious eye damage.
Hand Chemical-resistant, unlined gloves (e.g., Nitrile or Butyl rubber).[5][6][9] Check for tears or holes before each use.Prevents dermal contact. The compound is toxic upon skin absorption.[1][8]
Body Impervious clothing, such as a lab coat or chemical-resistant coveralls.[6][9] An apron may be required for mixing and loading operations.[10]Protects skin from contamination. Contaminated clothing must be removed immediately.[5]
Footwear Closed-toe shoes. Chemical-resistant boots or over-booties are required when handling large quantities or during spill cleanup.[7]Protects feet from spills. Pant legs should be worn outside of boots.[7]

Operational Plan: From Receipt to Disposal

Adherence to this step-by-step protocol is crucial for ensuring a safe laboratory environment.

1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in its original, tightly sealed container in a locked, cool, dry, and well-ventilated area designated for highly toxic substances.[2][4][9]

  • The recommended storage temperature is -20°C.[9][11]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

2. Handling and Experimental Use

  • All handling, including weighing and dilutions, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[8][9]

  • Avoid all personal contact with the substance.[8]

  • Prohibit eating, drinking, and smoking in the laboratory area where the chemical is handled.[2][3]

  • Use dedicated equipment (spatulas, glassware) for handling the compound. If not possible, thoroughly decontaminate equipment after use.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[2]

3. Decontamination

  • Wipe down all work surfaces and equipment with an appropriate solvent, such as alcohol, to decontaminate them after use.[2][9]

  • Place all contaminated disposable materials (e.g., wipes, gloves) into a designated hazardous waste container.

cluster_prep Preparation & Handling cluster_cleanup Post-Experiment Receiving Receive & Inspect Container Storage Store at -20°C in Locked Cabinet Receiving->Storage Intact Prep Weigh & Prepare Compound in Chemical Fume Hood Storage->Prep Experiment Conduct Experiment (Full PPE) Prep->Experiment Decon Decontaminate Surfaces & Equipment Experiment->Decon Waste Segregate & Label Hazardous Waste Decon->Waste Disposal Dispose of Waste via Authorized Facility Waste->Disposal

Caption: Standard workflow for handling this compound.

Emergency Procedures: Spill and Exposure Plan

Immediate and correct response to spills or exposure is critical.

Spill Response

  • Minor Spill (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, gently cover the spill with damp paper towels to avoid raising dust.

    • Use dry clean-up procedures; do not sweep.[8] Carefully collect the material using a scoop or wet-brushing and place it into a sealed, labeled container for hazardous waste.[12]

    • Decontaminate the area with alcohol.[2][9]

  • Major Spill:

    • Evacuate the entire area immediately and move upwind.[4][8]

    • Alert the institutional safety office and emergency responders.

    • Prevent entry into the area.

    • Do not attempt cleanup without specialized training and equipment.

    • Ensure the spill does not enter drains or waterways.[4][8][9]

Personnel Exposure

  • Inhalation: Immediately move the affected person to fresh air.[2][13] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[2][14]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove all contaminated clothing.[13] Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[1][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][15] Rinse the mouth with water.[13] Seek immediate medical attention.[3]

Spill Spill Detected Evacuate Evacuate Area & Alert Others Spill->Evacuate PPE Don Full PPE (incl. Respirator) Evacuate->PPE Assess Assess Spill Size Minor Minor Spill Assess->Minor Small & Contained Major Major Spill Assess->Major Large or Uncontained PPE->Assess Contain Prevent Entry to Drains/Waterways Cleanup_Minor Cover to Prevent Dust Collect with Wet Methods Contain->Cleanup_Minor Cleanup_Major Contact Emergency Response Team Contain->Cleanup_Major Minor->Contain Major->Contain Decon Decontaminate Area with Alcohol Cleanup_Minor->Decon Waste Package & Label Contaminated Waste Decon->Waste

Caption: Logical workflow for responding to a chemical spill.

Disposal Plan

All waste containing this compound is considered hazardous.

  • Waste Classification: This material is classified as hazardous waste and may be considered an ecotoxin due to its high toxicity to aquatic organisms.[4]

  • Collection: Collect all contaminated materials, including unused product, contaminated PPE, and cleanup debris, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal: All waste must be handled and disposed of in strict accordance with all applicable local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in regular trash.[16] Arrange for pickup and disposal by an authorized waste treatment facility.[3] Empty containers should be punctured to prevent reuse and disposed of as hazardous waste.[4]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.